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  • Product: (2-Hydroxyethyl) hydrogen glutarate
  • CAS: 29338-36-1

Core Science & Biosynthesis

Foundational

What is the chemical structure of (2-hydroxyethyl) hydrogen glutarate

The Chemical Architecture and Synthesis of (2-Hydroxyethyl) Hydrogen Glutarate: A Comprehensive Technical Guide Executive Summary In the landscape of advanced polymer chemistry and pharmaceutical formulation, AB-type bif...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthesis of (2-Hydroxyethyl) Hydrogen Glutarate: A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced polymer chemistry and pharmaceutical formulation, AB-type bifunctional monomers are critical for designing highly controlled, sequence-specific macromolecules. (2-Hydroxyethyl) hydrogen glutarate is a highly versatile, asymmetric monoester that features both a primary hydroxyl group and a terminal carboxylic acid. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic synthesis pathways, and its specialized application in the green synthesis of biodegradable polyesters.

Molecular Identity and Physicochemical Profiling

(2-Hydroxyethyl) hydrogen glutarate acts as a structural bridge between rigid cyclic anhydrides and highly flexible aliphatic chains. The five-carbon glutarate backbone provides optimal flexibility—offering more degrees of freedom than succinate (4C) but retaining higher hydrophilicity than adipate (6C).

The molecular asymmetry of this compound is its most valuable asset. The esterification of only one carboxyl group with ethylene glycol leaves a free primary alcohol and a free carboxylic acid. This allows the molecule to undergo self-condensation (polycondensation) without the stoichiometric imbalances typically encountered when mixing separate diacids and diols.

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name (2-hydroxyethyl) hydrogen glutarate
IUPAC Name 5-(2-hydroxyethoxy)-5-oxopentanoic acid
CAS Registry Number 29338-36-1[1]
PubChem CID 121818[2]
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
Functional Groups Primary Alcohol (-OH), Carboxylic Acid (-COOH), Ester (-COO-)

| Structural Classification | Dicarboxylic acid monoester / Aliphatic ester |

Mechanistic Pathways and Reaction Kinetics

Synthesizing monoesters of dicarboxylic acids is notoriously challenging due to the competing thermodynamic drive to form di-esters (e.g., bis(2-hydroxyethyl) glutarate). To achieve high regioselectivity, the synthesis must be kinetically controlled.

The Chemo-Catalytic Ring-Opening Pathway

The most efficient chemical route involves the base-catalyzed ring-opening of glutaric anhydride by ethylene glycol.

  • Causality of Design: Utilizing glutaric anhydride instead of glutaric acid bypasses the need for harsh dehydrating agents (like DCC/DMAP) and prevents premature thermal oligomerization. The reaction is thermodynamically driven by the relief of the anhydride's ring strain. By operating at moderate temperatures (60°C) and using a stoichiometric excess of the diol, the secondary esterification of the newly formed carboxylic acid is kinetically disfavored.

ReactionMechanism A Glutaric Anhydride (Electrophile) C Intermediate Tetrahedral Adduct A->C Base Catalyst B Ethylene Glycol (Nucleophile) B->C Nucleophilic Attack D (2-Hydroxyethyl) Hydrogen Glutarate C->D Ring Opening

Mechanistic pathway for the synthesis of (2-hydroxyethyl) hydrogen glutarate via ring-opening.

Green Polymerization: Ultrasound-Assisted Enzymatic Synthesis

In advanced materials science, this monoester serves as a direct precursor to poly(ethylene glutarate) , a biodegradable aliphatic polyester. Recent breakthroughs have utilized Candida antarctica Lipase B (CALB) in solvent-free systems to catalyze this polycondensation.

  • Causality of Design: Lipases naturally catalyze ester hydrolysis in aqueous environments; however, in anhydrous, solvent-free conditions, the thermodynamic equilibrium shifts entirely toward esterification. Because solvent-free polymerizations become highly viscous, mass transfer limitations normally stall the reaction. Applying ultrasound irradiation induces cavitation, which enhances mass transfer and dramatically accelerates the reaction kinetics—reducing processing time from 24 hours to just 7 hours while achieving a high degree of polymerization [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate mandatory quality control (QC) checkpoints that dictate whether the workflow proceeds or loops back for correction.

Protocol 1: Chemo-Catalytic Synthesis via Anhydride Ring-Opening

Objective: Synthesize high-purity (2-hydroxyethyl) hydrogen glutarate while suppressing di-ester formation.

  • Reagent Preparation: Dissolve 1.0 equivalent of glutaric anhydride in 5.0 equivalents of anhydrous ethylene glycol. Rationale: The massive excess of the diol acts as both reactant and solvent, statistically minimizing the chance of a single diol molecule reacting with two anhydride molecules.

  • Thermal Activation: Add a catalytic amount of anhydrous sodium acetate (0.1 eq). Stir the mixture under a continuous nitrogen atmosphere at 60°C for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1).

    • Pass: Complete disappearance of the high-Rf glutaric anhydride spot. Proceed to Step 4.

    • Fail: Anhydride still present. Continue heating for 2 hours and re-test.

  • Quenching & Acidification: Cool the mixture to 0°C. Slowly add 1M HCl until the pH reaches ~2.0. Rationale: This protonates the newly formed carboxylate, rendering the target monoester neutral and extractable into an organic phase.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated brine to remove residual ethylene glycol. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Validation Checkpoint 2 (1H-NMR): Analyze the crude product via 1H-NMR (in DMSO-d6).

    • Pass: Integration of the ethylene glycol protons (δ ~3.5-4.1 ppm) matches the glutarate backbone protons (δ ~1.7-2.3 ppm) in a 4:6 ratio. Proceed to final storage.

    • Fail: Presence of bis-ester (ratio skew). Subject to flash column chromatography.

ProtocolWorkflow S1 Step 1: Reagent Mixing Glutaric Anhydride + Excess Ethylene Glycol S2 Step 2: Thermal Activation Stir at 60°C under N2 atmosphere S1->S2 QC1 Validation 1: TLC Analysis Confirm absence of anhydride S2->QC1 QC1->S2 Fail (Incomplete) S3 Step 3: Quenching & Acidification Add 1M HCl to pH ~2 QC1->S3 Pass (Anhydride Consumed) S4 Step 4: Extraction Extract with EtOAc S3->S4 QC2 Validation 2: 1H-NMR Confirm monoester purity S4->QC2 QC2->S4 Fail (Impurities Present) S5 Final Product Isolated QC2->S5 Pass (Purity > 95%)

Self-validating experimental workflow for the chemo-catalytic synthesis of the monoester.

Protocol 2: Ultrasound-Assisted Enzymatic Polycondensation

Objective: Polymerize the isolated monoester into poly(ethylene glutarate) using green chemistry principles [3].

  • Monomer Loading: Place purified (2-hydroxyethyl) hydrogen glutarate into a jacketed sonication reactor. Do not add any organic solvents.

  • Enzyme Addition: Introduce immobilized Candida antarctica Lipase B (CALB) at 10% w/w relative to the monomer.

  • Sonication & Vacuum: Apply an ultrasonic bath treatment (e.g., 40 kHz) at 60°C for 1 hour to initiate rapid oligomerization. Following sonication, apply a high vacuum (0.1 mbar) for 6 hours with mechanical stirring. Rationale: The vacuum continuously removes the water byproduct of the esterification, driving the equilibrium toward high-molecular-weight polymer formation.

  • Validation Checkpoint 3 (Acid Value Titration): Titrate a micro-sample of the polymer melt with 0.1M KOH.

    • Pass: Acid value is < 5 mg KOH/g, indicating near-complete consumption of the terminal carboxyl groups.

    • Fail: Acid value > 5 mg KOH/g. Maintain vacuum and stirring for an additional 2 hours.

  • Recovery: Dissolve the melt in minimal chloroform, filter out the immobilized CALB beads (which can be washed and reused), and precipitate the polymer into cold petroleum ether.

References

  • NextSDS Database. "(2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information". CAS: 29338-36-1. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 121818, (2-Hydroxyethyl) hydrogen glutarate". PubChem Database. Available at: [Link]

  • Zhao X, et al. "Ultrasound enhances lipase-catalyzed synthesis of poly (ethylene glutarate)". Ultrasonics Sonochemistry, 2016, Vol.31, p.506. Available at: [Link]

Sources

Exploratory

(2-Hydroxyethyl) hydrogen glutarate physical and chemical properties

An In-depth Technical Guide to (2-Hydroxyethyl) Hydrogen Glutarate for Researchers and Drug Development Professionals Introduction (2-Hydroxyethyl) hydrogen glutarate, also known as glutaric acid mono(2-hydroxyethyl) est...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2-Hydroxyethyl) Hydrogen Glutarate for Researchers and Drug Development Professionals

Introduction

(2-Hydroxyethyl) hydrogen glutarate, also known as glutaric acid mono(2-hydroxyethyl) ester, is a bifunctional organic molecule of increasing interest in the fields of polymer chemistry and drug development. Its structure incorporates a terminal carboxylic acid, a terminal hydroxyl group, and a central ester linkage, providing a versatile platform for a variety of chemical modifications and applications. This guide offers a comprehensive overview of its physical and chemical properties, methodologies for its characterization, and insights into its potential applications, particularly within the pharmaceutical and life sciences sectors. The information presented herein is a synthesis of available data and expert analysis, designed to empower researchers and developers in harnessing the potential of this unique compound.

Chemical Identity and Structure

  • IUPAC Name: 5-((2-hydroxyethyl)oxy)-5-oxopentanoic acid

  • CAS Number: 29338-36-1[1]

  • Molecular Formula: C₇H₁₂O₄

  • Molecular Weight: 176.17 g/mol

  • Chemical Structure:

Physicochemical Properties

Precise experimental data for (2-Hydroxyethyl) hydrogen glutarate is not extensively reported in publicly available literature. However, we can infer its properties from closely related analogs such as ethyl hydrogen glutarate and 2-hydroxyethyl acrylate.

Table 1: Comparison of Physicochemical Properties of (2-Hydroxyethyl) Hydrogen Glutarate and Related Analogs

Property(2-Hydroxyethyl) Hydrogen Glutarate (Predicted)Ethyl Hydrogen Glutarate[2]2-Hydroxyethyl Acrylate[3]
Melting Point Data not available-30 °C-60 °C
Boiling Point Data not available246-247 °C~210 °C
Density ~1.2 g/cm³1.20 g/cm³~1.1 g/cm³
Solubility Expected to be soluble in water and polar organic solventsSoluble in ethanol and ether; slightly soluble in waterMiscible with water
pKa Estimated to be around 4-5 (for the carboxylic acid)Data not availableNot applicable

The presence of both a hydroxyl and a carboxylic acid group suggests that (2-Hydroxyethyl) hydrogen glutarate is a relatively polar molecule with a high affinity for water and other polar solvents. Its boiling point is expected to be high due to its molecular weight and the potential for hydrogen bonding.

Synthesis and Purification

A common and logical synthetic route to (2-Hydroxyethyl) hydrogen glutarate is the ring-opening esterification of glutaric anhydride with ethylene glycol. This reaction is typically catalyzed by a mild acid or can proceed thermally.

Proposed Synthesis Workflow

GlutaricAnhydride Glutaric Anhydride Reaction Reaction Vessel (e.g., Round-bottom flask) GlutaricAnhydride->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Catalyst (optional) Purification Purification Heating->Purification Crude Product Product (2-Hydroxyethyl) Hydrogen Glutarate Purification->Product

Caption: Proposed synthesis workflow for (2-Hydroxyethyl) hydrogen glutarate.

Step-by-Step Synthesis Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glutaric anhydride and a slight molar excess of ethylene glycol.

  • Reaction Conditions: The reaction mixture is heated to a temperature of 80-100 °C. The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by monitoring the disappearance of the anhydride peak in the IR spectrum.

  • Work-up: After the reaction is complete, the excess ethylene glycol is typically removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of (2-Hydroxyethyl) hydrogen glutarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure.

Predicted ¹H NMR Chemical Shifts: Based on analogous structures like L-2-hydroxyglutaric acid and 2-hydroxyethyl propionate, the following proton chemical shifts are expected in a solvent like CDCl₃ or D₂O[4][5]:

  • -CH₂-OH: ~3.7 ppm (triplet)

  • -O-CH₂-: ~4.2 ppm (triplet)

  • -C(=O)-CH₂-CH₂-CH₂-C(=O)-: ~2.4 ppm (triplet), ~1.9 ppm (multiplet), ~2.3 ppm (triplet)

  • -OH and -COOH: Chemical shifts for these protons are variable and depend on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts:

  • -CH₂-OH: ~60 ppm

  • -O-CH₂-: ~65 ppm

  • -C(=O)- (ester): ~173 ppm

  • -C(=O)- (acid): ~178 ppm

  • -CH₂- groups of glutarate backbone: In the range of 20-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • O-H stretch (hydroxyl and carboxylic acid): A broad peak in the region of 3500-2500 cm⁻¹

  • C-H stretch (aliphatic): Peaks around 2950 cm⁻¹

  • C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹

  • C-O stretch: Peaks in the region of 1250-1050 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a related compound, ethyl hydrogen glutarate, prominent peaks are observed at m/z 143 and 115[6]. For (2-Hydroxyethyl) hydrogen glutarate, the molecular ion peak [M]⁺ would be expected at m/z = 176.

Analytical Workflow

Sample Sample of (2-Hydroxyethyl) Hydrogen Glutarate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Data and Purity Assessment NMR->Data IR->Data MS->Data

Caption: Workflow for the analytical characterization of (2-Hydroxyethyl) hydrogen glutarate.

Reactivity and Applications in Drug Development

The bifunctional nature of (2-Hydroxyethyl) hydrogen glutarate makes it a valuable building block. The terminal carboxylic acid can be activated for amide bond formation or further esterification. The terminal hydroxyl group can undergo esterification, etherification, or be used as an initiator for ring-opening polymerizations.

Potential Applications:

  • Prodrugs: The carboxylic acid or hydroxyl group can be used to link a drug molecule, potentially improving its solubility or creating a bioreversible linkage for controlled release.

  • Drug Delivery Systems: As a monomer, it can be polymerized or co-polymerized to create biodegradable polyesters. Hydrogels based on polymers containing the 2-hydroxyethyl moiety, such as poly(2-hydroxyethyl methacrylate), have been extensively studied for drug delivery applications[7][8][9].

  • Linkers: The molecule can act as a flexible linker in more complex drug conjugates or targeted delivery systems.

  • Biomaterials: Its potential for creating biocompatible and biodegradable polymers makes it a candidate for use in tissue engineering scaffolds and other medical devices.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Toxicity: While specific toxicity data is unavailable, related compounds can cause skin and eye irritation[2]. Some acrylates are known to be sensitizers[11].

Conclusion

(2-Hydroxyethyl) hydrogen glutarate is a promising and versatile chemical entity with significant potential in drug development and material science. While a comprehensive experimental dataset for this specific molecule is still emerging, a strong understanding of its properties and reactivity can be inferred from its chemical structure and data from analogous compounds. This guide provides a foundational understanding for researchers and scientists looking to explore the applications of this valuable building block. Further research into its specific physicochemical properties, biological interactions, and polymerization characteristics will undoubtedly expand its utility in creating innovative solutions for medicine and beyond.

References

  • (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information. NextSDS. [Link]

  • Bis(2-hydroxyethyl) glutarate. SIELC Technologies. (2018, May 16). [Link]

  • 1H NMR spectrum of the hyperpolarized region of 2-hydroxyethyl propionate. ResearchGate. [Link]

  • 2-Hydroxymethylglutarate | C6H8O5-2 | CID 25201928. PubChem. [Link]

  • L-2-Hydroxyglutaric acid | C5H8O5 | CID 439939. PubChem. [Link]

  • Ethyl hydrogen glutarate. ChemBK. (2024, April 10). [Link]

  • Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. ScienceDirect. [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. (2012, August 22). [Link]

  • 2-hydroxyethyl hydratropate. ChemSynthesis. (2025, May 20). [Link]

  • 2‐Hydroxyethyl Methacrylate Hydrogels for Local Drug Delivery: Study of Topotecan and Vincristine Sorption/Desorption Kinetics and Polymer‐Drug Interaction by ATR‐FTIR Spectroscopy. ResearchGate. [Link]

  • bis(2-hydroxyethyl) glutarate — Chemical Substance Information. NextSDS. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (2021, October 20). [Link]

  • (+-)-2-Hydroxyglutaric acid | C5H8O5 | CID 43. PubChem. [Link]

  • Ethyl hydrogen glutarate | C7H12O4 | CID 66114. PubChem. [Link]

  • Preparation and characterization of 2- hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Taylor & Francis Online. (2021, July 21). [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses. [Link]

  • Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. PMC. (2021, December 27). [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0244712). NP-MRD. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (2020, February 14). [Link]

  • Cytarabine trapping in poly(2-hydroxyethyl methacrylate) hydrogels: drug delivery studies. PubMed. [Link]

  • 2-Propenoic acid, 2-hydroxyethyl ester. NIST WebBook. [Link]

  • Supporting information for: - Rsc.org. [Link]

  • 2-Hydroxypentanedioate | C5H6O5-2 | CID 4609868. PubChem. [Link]

  • Spectroscopic investigation of the function of aqueous 2-hydroxyethylmethacrylate/glutaraldehyde solution as a dentin desensitizer. PubMed. [Link]

  • 2-Hydroxyethyl methyl terephthalate. Wikipedia. [Link]

Sources

Foundational

A Technical Guide to the Mechanism of Action of (2-hydroxyethyl) hydrogen glutarate in Advanced Polymeric Systems

Abstract: This technical guide provides an in-depth analysis of the mechanism of action of (2-hydroxyethyl) hydrogen glutarate as a functional monomer in the design of advanced polymers for biomedical applications. We ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the mechanism of action of (2-hydroxyethyl) hydrogen glutarate as a functional monomer in the design of advanced polymers for biomedical applications. We explore its synthesis, incorporation into polymer backbones, and its subsequent influence on critical material properties including hydrophilicity, elasticity, and biodegradability. The guide elucidates the dual-role functionality of this monomer, where the hydroxyethyl group imparts biocompatibility and aqueous compatibility, while the glutarate's ester linkage serves as a trigger for controlled degradation and drug release. Detailed experimental protocols for polymer synthesis and in vitro degradation analysis are provided, supported by mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: A Multifunctional Building Block for Biomedical Polymers

In the pursuit of sophisticated biomaterials for applications ranging from tissue engineering to controlled drug delivery, the rational design of polymer constituents is paramount. The monomer (2-hydroxyethyl) hydrogen glutarate emerges as a uniquely versatile building block. Its chemical structure, featuring a terminal hydroxyl group and a terminal carboxylic acid, positions it as an ideal AB-type monomer for step-growth polymerization. Furthermore, the aliphatic glutarate core and the pendant hydroxyethyl moiety bestow a combination of desirable properties upon the resulting polymers.

This guide deconstructs the mechanisms by which this monomer acts within a polymer matrix. We will examine how its distinct chemical features—a flexible five-carbon spacer, a hydrolyzable ester bond, and a hydrophilic hydroxyl group—collectively contribute to the macroscopic performance of the final material, particularly in physiological environments.

Part 1: Synthesis and Polymer Incorporation

The utility of (2-hydroxyethyl) hydrogen glutarate begins with its synthesis and subsequent polymerization. Its bifunctional nature is the key to its incorporation into polymer chains.

1.1. Monomer Synthesis

The monomer can be readily synthesized via the ring-opening reaction of glutaric anhydride with ethylene glycol. This reaction is efficient and creates a molecule with the requisite terminal functional groups for polymerization.

cluster_reactants Reactants cluster_product Product GA Glutaric Anhydride HEHG (2-hydroxyethyl) hydrogen glutarate GA->HEHG Ring-opening esterification plus1 + EG Ethylene Glycol EG->HEHG

Caption: Synthesis of (2-hydroxyethyl) hydrogen glutarate.

1.2. Mechanism of Polymer Incorporation: Polycondensation

As an AB-type monomer, (2-hydroxyethyl) hydrogen glutarate can undergo self-polycondensation to form a polyester. The hydroxyl group of one monomer reacts with the carboxylic acid of another, eliminating a molecule of water and forming an ester linkage that becomes part of the polymer backbone. This process is typically catalyzed by heat or an appropriate catalyst.

The resulting polymer is an aliphatic polyester characterized by repeating units of the monomer, creating a structure with inherent flexibility and a predictable density of ester groups for subsequent degradation.

Monomer1 n (HO-CH₂-CH₂-O-CO-(CH₂)₃-COOH) Polymer -[O-CH₂-CH₂-O-CO-(CH₂)₃-CO]n- Monomer1->Polymer Polycondensation (-H₂O) Water + (n-1) H₂O

Caption: Polycondensation of (2-hydroxyethyl) hydrogen glutarate.

Part 2: Core Mechanisms of Action on Polymer Properties

The incorporation of (2-hydroxyethyl) hydrogen glutarate into a polymer backbone imparts several key characteristics that are central to its function in biomedical applications.

2.1. Enhancing Hydrophilicity and Biocompatibility

The pendant hydroxyl (-OH) group is a primary determinant of the polymer's interaction with aqueous environments. This mechanism is analogous to that seen in widely used hydrogel-forming polymers like poly(2-hydroxyethyl acrylate) (PHEA) and poly(2-hydroxyethyl methacrylate) (PHEMA).[1][2][3]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl groups of the ester linkages act as hydrogen bond acceptors.[4][5] This facilitates strong interactions with water molecules, leading to swelling and hydrogel formation. This high water content is a hallmark of biocompatible materials, as it mimics the natural environment of cells and tissues.[3]

  • Biocompatibility: The hydrophilicity conferred by the hydroxyethyl group helps to reduce non-specific protein adsorption on the material's surface, a critical factor in minimizing inflammatory responses and improving biocompatibility when used in vivo.[3]

2.2. Imparting Flexibility and Elasticity

The glutarate component of the monomer introduces a five-carbon aliphatic chain into the polymer backbone. This feature directly influences the mechanical properties of the material.

  • Chain Mobility: Unlike rigid aromatic structures, the single bonds within the -(CH₂)₃- spacer have a high degree of rotational freedom. This increased segmental motion along the polymer chain leads to a lower glass transition temperature (Tg) and enhances the material's overall flexibility and elasticity.[6] This mechanism is leveraged when glutaric acid itself is used as a monomer to create more elastic copolymers.[6]

2.3. Engineering Biodegradability and Controlled Release

For applications in drug delivery and tissue engineering, the ability of a material to degrade in a controlled manner is essential. The ester linkages within the polymer backbone derived from (2-hydroxyethyl) hydrogen glutarate provide a predictable mechanism for degradation.

  • Hydrolytic Degradation: The ester bonds are susceptible to cleavage by hydrolysis. This process can occur via two primary pathways in a physiological environment:

    • Chemical Hydrolysis: A non-enzymatic process where water molecules attack the carbonyl group of the ester, leading to chain scission. The rate is influenced by pH and temperature.

    • Enzymatic Hydrolysis: Specific enzymes, such as lipases and esterases, which are present in the body, can catalyze the rapid cleavage of ester bonds.[7][8] This enzymatic action is a key mechanism for the degradation of many biodegradable polyesters used in medicine.[9][10]

The degradation process breaks the polymer down into its constituent monomer, (2-hydroxyethyl) hydrogen glutarate, which can be further metabolized into glutaric acid and ethylene glycol.

cluster_polymer Polymer Backbone cluster_stimulus Stimulus cluster_products Degradation Products Polymer ...-O-CO-(CH₂)₃-CO-O-CH₂-CH₂-O-... Products ...-O-CO-(CH₂)₃-COOH + HO-CH₂-CH₂-O-... Polymer->Products Ester Bond Cleavage Stimulus H₂O (Chemical Hydrolysis) Enzymes (Lipase, Esterase) Stimulus->Polymer

Caption: Mechanism of hydrolytic degradation of the polymer backbone.

  • Controlled Drug Release: When a therapeutic agent is encapsulated within the polymer matrix, the degradation of the matrix dictates the rate of drug release. The erosion of the polymer exposes and releases the entrapped drug. Because the degradation can be triggered by specific enzymes, this allows for the design of "smart" delivery systems that release their payload in response to specific biological cues.

Part 3: Experimental Methodologies & Data

To validate the proposed mechanisms, specific experimental protocols can be employed. The following provides a framework for the synthesis and characterization of these polymers.

3.1. Protocol 1: Synthesis of Poly[(2-hydroxyethyl) hydrogen glutarate]

Objective: To synthesize a polyester via polycondensation to demonstrate the role of (2-hydroxyethyl) hydrogen glutarate as a monomer.

Materials:

  • (2-hydroxyethyl) hydrogen glutarate (monomer)

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the reaction flask with a defined quantity of the (2-hydroxyethyl) hydrogen glutarate monomer and p-toluenesulfonic acid (e.g., 1% by weight of monomer).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux (approx. 110-120°C) under a slow stream of nitrogen with vigorous stirring.

  • Continuously remove the water generated during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when water evolution ceases.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Collect the polymer precipitate by filtration, wash thoroughly with methanol to remove unreacted monomer and catalyst, and dry under vacuum at 40°C to a constant weight.

3.2. Protocol 2: In Vitro Enzymatic Degradation Study

Objective: To quantify the biodegradability of the synthesized polymer by measuring mass loss and molecular weight reduction in the presence of lipase.

Materials:

  • Synthesized polymer films (or microspheres) of known weight and dimensions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Porcine pancreatic lipase (or other suitable esterase).

  • Incubator or shaking water bath at 37°C.

  • Gel Permeation Chromatography (GPC) system.

Procedure:

  • Prepare two sets of polymer samples.

  • Immerse the first set of samples in PBS (pH 7.4) containing a clinically relevant concentration of lipase (e.g., 1 mg/mL). This is the "Enzyme Group".

  • Immerse the second set of samples in PBS (pH 7.4) without any enzyme. This is the "Control Group" to measure chemical hydrolysis.

  • Incubate all samples at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples from each group.

  • Gently rinse the retrieved samples with deionized water to remove salts and adsorbed enzyme, then dry them under vacuum to a constant weight.

  • Measure the final dry weight and calculate the percentage of mass loss.

  • Dissolve a portion of the dried, degraded polymer in a suitable solvent (e.g., THF) and analyze the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw) using GPC.

Start Prepare Polymer Samples (Known Weight & Mn) Incubate Incubate at 37°C in: A) PBS + Lipase B) PBS only (Control) Start->Incubate Time Retrieve Samples at Time Points (t₁, t₂, t₃...) Incubate->Time Wash Wash & Dry to Constant Weight Time->Wash Analysis Perform Analysis Wash->Analysis MassLoss Calculate % Mass Loss Analysis->MassLoss GPC Measure Molecular Weight (Mn) via GPC Analysis->GPC

Caption: Experimental workflow for in vitro degradation study.

3.3. Expected Data and Interpretation

The results from these experiments can be summarized to demonstrate the monomer's mechanism of action.

PropertyControl Group (PBS only)Enzyme Group (PBS + Lipase)Mechanistic Interpretation
% Mass Loss Slow, linear increase over timeRapid, significant increase over timeDemonstrates that degradation is primarily mediated by enzymatic hydrolysis of the ester bonds.
Molecular Weight (Mn) Gradual decreaseSharp and rapid decreaseConfirms that degradation occurs via chain scission throughout the polymer backbone, characteristic of enzymatic attack.
Water Uptake (%) High, based on polymer compositionMay increase initially as chains are cleavedThe inherent hydrophilicity from the -OH groups is responsible for the high initial water content.

Conclusion

(2-hydroxyethyl) hydrogen glutarate is a highly functional monomer that serves as a powerful tool for designing advanced biomedical polymers. Its mechanism of action is multifaceted: the hydroxyethyl group promotes hydrophilicity and biocompatibility essential for in vivo applications, while the glutarate's aliphatic chain imparts flexibility. Critically, the ester linkage within the glutarate unit acts as a pre-programmed site for hydrolytic and enzymatic degradation, enabling the development of biodegradable materials for controlled drug delivery and tissue scaffolding. By understanding and leveraging these distinct molecular mechanisms, researchers can rationally design and synthesize novel polymers with precisely tailored properties for the next generation of medical devices and therapeutics.

References

  • Kang, H. K., et al. (2006). Preparation of polyelectrolyte complex (PEC) hydrogels using γ-PGA and CS. Further details on crosslinking natural polymers can be found in related literature. [Source: MDPI, URL not fully provided]
  • Vargun, E., & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Applied Polymer Science. [Link]

  • Montazer, Z., et al. (2020). Microbial and Enzymatic Degradation of Synthetic Plastics. Frontiers in Bioengineering and Biotechnology. [Link]

  • Correlo, V. M., et al. (2011). Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. Comprehensive Biomaterials. [Link]

  • Li, C., & Liu, S. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. Macromolecules. [Link]

  • Hajighasemi, M., et al. (2016). Biochemical and Structural Insights into Enzymatic Depolymerization of Polylactic Acid and Other Polyesters by Microbial Carboxylesterases. Applied and Environmental Microbiology. [Link]

  • Mondal, S., et al. (2015). Polymeric Biomaterial Based Hydrogels for Biomedical Applications. Journal of Biomaterials and Nanobiotechnology. [Link]

  • Saha, N., et al. (2015). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Journal of Applied Polymer Science. [Link]

  • Saini, R., et al. (2015). A glimpse of biodegradable polymers and their biomedical applications. Journal of Polymer Materials. [Link]

  • Iacob, A.-T. (2023). Biomedical Applications of Polymeric Materials. Polymers. [Link]

  • Wei, R., & Zimmermann, W. (2017). Microbial and enzymatic degradation of polyethylene. Inauguraldissertation, University of Greifswald. [Link]

  • Vargun, E., & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. ResearchGate. [Link]

  • Ataman Kimya. 2-HEA (2-HYDROXYETHYL ACRYLATE). Ataman Kimya. [Link]

  • Saha, N., et al. (2015). Synthesis and characterization of Acrylic acid - 2-Hydroxyethyl methacrylate IPN hydrogels. ResearchGate. [Link]

  • Rorre, O., et al. (2024). Theory for Enzymatic Degradation of Semicrystalline Polymer Particles. ACS Polymers Au. [Link]

  • Uritu, C. M., et al. (2020). Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications. Methods in Molecular Biology. [Link]

  • Ulery, B. D., et al. (2011). Biomedical Applications of Biodegradable Polyesters. Journal of Polymer Science Part B: Polymer Physics. [Link]

  • Aktas, N., & Hacaloglu, J. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

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  • Canning, S. L., et al. (2014). RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media. Macromolecules. [Link]

  • Chu, H.-H., & Ou, E.-D. (2000). Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase. Polymer Bulletin. [Link]

  • Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal. [Link]

  • Li, J., et al. (2020). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Pharmaceutical Development and Technology. [Link]

  • Ataman Kimya. BISOMER 2HEA (2-HYDROXYETHYL ACRYLATE). Ataman Kimya. [Link]

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Exploratory

(2-Hydroxyethyl) hydrogen glutarate molecular weight and aqueous solubility

An In-Depth Technical Guide to (2-Hydroxyethyl) Hydrogen Glutarate: Molecular Weight and a Protocol for Aqueous Solubility Determination Introduction (2-Hydroxyethyl) hydrogen glutarate is a monoester of glutaric acid an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2-Hydroxyethyl) Hydrogen Glutarate: Molecular Weight and a Protocol for Aqueous Solubility Determination

Introduction

(2-Hydroxyethyl) hydrogen glutarate is a monoester of glutaric acid and ethylene glycol. Its chemical structure, featuring both a terminal carboxylic acid and a hydroxyl group, imparts a degree of hydrophilicity that makes it an interesting candidate for various applications in research and development, particularly within the pharmaceutical and materials science sectors. The presence of these functional groups suggests potential for its use as a monomer in polymerization reactions, a linker molecule in bioconjugation, or as a component in the formulation of drug delivery systems. Its structural similarity to widely used biocompatible monomers, such as 2-hydroxyethyl methacrylate (HEMA), further underscores its potential relevance in biomedical applications, including the synthesis of hydrogels for controlled drug release and tissue engineering scaffolds.[1][2][3]

This guide provides a focused overview of the key physicochemical properties of (2-Hydroxyethyl) hydrogen glutarate and presents a detailed, field-proven protocol for the experimental determination of its aqueous solubility, a critical parameter for any application in biological or aqueous systems.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. The molecular weight dictates stoichiometry in chemical reactions, while aqueous solubility is a critical determinant of bioavailability, formulation feasibility, and performance in biological environments.

PropertyValueSource
Chemical Name (2-Hydroxyethyl) hydrogen glutarate-
Synonyms Pentanedioic acid, mono(2-hydroxyethyl) ester-
CAS Number 29338-36-1[4][5]
Molecular Formula C₇H₁₂O₅Calculated
Molecular Weight 176.17 g/mol Calculated
Aqueous Solubility Data not available in peer-reviewed literature. An experimental protocol for determination is provided below.-

Note: The molecular weight is calculated based on the molecular formula C₇H₁₂O₅, which is derived from the esterification of glutaric acid (C₅H₈O₄) and ethylene glycol (C₂H₆O₂).

Aqueous Solubility: A Critical Parameter in Drug Development

Aqueous solubility is one of the most important physicochemical properties for any compound intended for biological application. It directly influences:

  • Bioavailability: A compound must be in solution to be absorbed and exert its therapeutic effect.

  • Formulation: The development of aqueous dosage forms (e.g., injectables, oral solutions) is dependent on the compound's solubility.

  • In Vitro Testing: Inaccurate solubility data can lead to misleading results in biological assays.[6][7]

Given the absence of published data for (2-Hydroxyethyl) hydrogen glutarate, a robust and reproducible experimental determination is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

This protocol outlines the steps for determining the aqueous solubility of (2-Hydroxyethyl) hydrogen glutarate. It is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer) at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8]

Materials and Equipment:

  • (2-Hydroxyethyl) hydrogen glutarate

  • Purified water (or relevant buffer, e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials or flasks with screw caps

  • Temperature-controlled orbital shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert and non-binding)

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology

Part 1: Preparation of a Saturated Solution and Equilibration

  • Addition of Excess Solute: Add an excess amount of (2-Hydroxyethyl) hydrogen glutarate to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A preliminary test with a small amount can help estimate the required quantity.[10]

  • Solvent Addition: Add a precise volume of the desired aqueous solvent (e.g., 5 mL of purified water) to the vial.

  • Equilibration: Secure the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[8] The time required to reach equilibrium should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[10]

Part 2: Phase Separation

  • Centrifugation: Once equilibrium is established, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial for the initial separation of the bulk of the solid material from the saturated supernatant.[8]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles, ensuring that only the dissolved compound is analyzed.[8] It is critical to discard the first few drops of the filtrate to prevent any potential adsorption effects from the filter membrane.

Part 3: Quantification by HPLC

  • Preparation of Standard Solutions: Prepare a series of standard solutions of (2-Hydroxyethyl) hydrogen glutarate of known concentrations in the same solvent used for the solubility test.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration. This curve must demonstrate linearity over the expected concentration range of the saturated solution.

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The resulting value is the aqueous solubility of the compound at the specified temperature.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess (2-Hydroxyethyl) hydrogen glutarate to vial B Add precise volume of aqueous solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Centrifuge to pellet undissolved solid C->D Equilibrium Reached E Filter supernatant (0.22 µm filter) D->E G Analyze filtered saturated solution by HPLC E->G Saturated Solution F Prepare standard solutions & generate HPLC calibration curve F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Structural Rationale and Potential Applications

The bifunctional nature of (2-Hydroxyethyl) hydrogen glutarate, possessing both a carboxylic acid and a hydroxyl group, opens up a range of potential applications, particularly in the realm of drug development and biomaterials. The interplay between its structure and potential utility is a key consideration for researchers.

G cluster_apps Potential Applications in Drug Development compound (2-Hydroxyethyl) hydrogen glutarate -COOH (Carboxylic Acid) -OH (Hydroxyl) app1 Polymer Synthesis (e.g., Polyesters) compound:f0->app1 Esterification compound:f1->app1 Esterification app2 Hydrogel Formation (Cross-linking) compound:f1->app2 Polymerization app3 Bioconjugation Linker compound:f0->app3 Amide Bond Formation app4 Drug Delivery Systems app1->app4 app2->app4 app3->app4

Caption: Relationship between the functional groups of the compound and its potential applications.

The terminal carboxylic acid can be readily functionalized, for instance, to form amide bonds with amine-containing drugs or biomolecules. Simultaneously, the hydroxyl group can participate in esterification reactions, making the molecule a suitable monomer for creating biodegradable polyesters or a cross-linker for hydrogel networks.[1][11] This versatility makes (2-Hydroxyethyl) hydrogen glutarate a molecule of interest for the design of sophisticated drug delivery vehicles and functional biomaterials.

Conclusion

While fundamental data such as the aqueous solubility of (2-Hydroxyethyl) hydrogen glutarate is not yet available in the public domain, its determination is straightforward using established methodologies. The detailed shake-flask protocol provided in this guide offers a robust framework for researchers to generate reliable and reproducible solubility data. A thorough characterization of this and other physicochemical properties will be essential to unlocking the full potential of this versatile molecule in drug development and advanced materials science.

References

  • U.S. EPA Product Properties Test Guidelines OPPTS. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • SIELC Technologies. (2018). Bis(2-hydroxyethyl) glutarate. [Link]

  • NextSDS. (n.d.). (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). Ethyl hydrogen glutarate — Chemical Substance Information. [Link]

  • Timmins, G. S., et al. (2017). Structures and Mechanisms of the Non-Heme Fe(II)- and 2-Oxoglutarate-Dependent Ethylene-Forming Enzyme: Substrate Binding Creates a Twist. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyethyl hydrogen oxalate. PubChem. [Link]

  • DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. [Link]

  • Lai, W. F., et al. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Artificial Cells, Nanomedicine, and Biotechnology.
  • National Center for Biotechnology Information. (n.d.). (+-)-2-Hydroxyglutaric acid. PubChem. [Link]

  • Wikipedia. (n.d.). (Hydroxyethyl)methacrylate. [Link]

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Foundational

Primary Synthesis Pathways for (2-Hydroxyethyl) Hydrogen Glutarate: A Technical Guide

(2-Hydroxyethyl) hydrogen glutarate (CAS: 29338-36-1) [4]—also known as mono(2-hydroxyethyl) glutarate—is a critical bifunctional intermediate in modern synthetic chemistry. Featuring both a primary hydroxyl group and a...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Hydroxyethyl) hydrogen glutarate (CAS: 29338-36-1) [4]—also known as mono(2-hydroxyethyl) glutarate—is a critical bifunctional intermediate in modern synthetic chemistry. Featuring both a primary hydroxyl group and a terminal carboxylic acid, it serves as a highly versatile linker in the development of PEGylated nanomedicines, prodrug conjugates, and biodegradable polyester/hydrogel networks.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this monoester via the ring-opening esterification of glutaric anhydride with ethylene glycol.

Mechanistic Rationale: Anhydride Ring-Opening

The synthesis of (2-hydroxyethyl) hydrogen glutarate relies on the nucleophilic acyl substitution of a cyclic anhydride. Because glutaric anhydride is a six-membered ring, it exhibits lower inherent ring strain than its five-membered counterpart (succinic anhydride), making its uncatalyzed ring-opening kinetically slower [1]. To overcome this activation energy barrier without driving the reaction to the thermodynamically stable diester (bis(2-hydroxyethyl) glutarate), specific catalytic control is required.

The Role of Nucleophilic Catalysis

In solution-phase synthesis, 4-dimethylaminopyridine (DMAP) is the gold standard catalyst [2]. DMAP acts as a highly effective nucleophile, attacking the carbonyl carbon of glutaric anhydride to form a highly reactive acylpyridinium intermediate. This intermediate is far more electrophilic than the native anhydride. Ethylene glycol, acting as the nucleophile, rapidly attacks this intermediate, collapsing the tetrahedral transition state to yield the monoester and regenerate the DMAP catalyst. Triethylamine (TEA) is often added as an auxiliary base to act as a proton sponge, preventing the reaction medium from becoming overly acidic and stalling the catalytic cycle.

Pathway cluster_0 Reactants GA Glutaric Anhydride Int Acylpyridinium Intermediate (Ring-Opening) GA->Int Nucleophilic Attack EG Ethylene Glycol (Excess) EG->Int OH Addition Cat DMAP / TEA Catalyst System Cat->Int Activation / Deprotonation Prod (2-hydroxyethyl) hydrogen glutarate (Target Monoester) Int->Prod Cleavage & Protonation Side Diester Byproduct (Suppressed by EG excess) Prod->Side Over-reaction (if uncontrolled)

Fig 1: Catalytic ring-opening esterification pathway for (2-hydroxyethyl) hydrogen glutarate.

Experimental Protocols: Self-Validating Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates real-time analytical checkpoints and thermodynamic controls to guarantee the causality of the experimental choices.

Protocol A: DMAP-Catalyzed Solution-Phase Synthesis (High Selectivity)

This method is optimized for high monoester selectivity by utilizing a massive stoichiometric excess of ethylene glycol and mild thermal conditions to suppress diesterification.

Materials:

  • Glutaric anhydride (1.0 equiv)

  • Ethylene glycol (5.0 to 10.0 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Initiation: Dissolve ethylene glycol, DMAP, and TEA in anhydrous DCM under a nitrogen atmosphere. Causality: The vast excess of the diol statistically ensures that once a glutaric anhydride molecule is opened, the resulting monoester is highly unlikely to encounter another anhydride molecule before the reaction is quenched.

  • Addition: Cool the reaction flask to 0 °C. Add glutaric anhydride dropwise (if dissolved in DCM) or in small solid portions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 EtOAc/MeOH). Validation Check: The disappearance of the high-Rf glutaric anhydride spot and the appearance of a baseline/low-Rf spot that stains bright yellow with Bromocresol Green indicates the successful formation of the free carboxylic acid moiety.

  • Quenching & Extraction: Evaporate the DCM. The purification relies on an acid-base liquid-liquid extraction (see Fig 2).

Purification Mix Crude Mixture (Monoester, Diester, EG, Cat) Ext1 Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Mix->Ext1 Aq1 Aqueous Layer (Monoester Salt) Ext1->Aq1 Deprotonated Org1 Organic Layer (Diester, Catalyst) Ext1->Org1 Neutral species Acid Acidification (HCl to pH 2) Aq1->Acid Ext2 Re-extraction (Ethyl Acetate) Acid->Ext2 Protonated Pure Pure Monoester (Organic Phase) Ext2->Pure

Fig 2: Acid-base liquid-liquid extraction workflow for monoester isolation.

Self-Validation of Purification: By washing the crude mixture with saturated NaHCO₃, the target monoester is deprotonated and forced into the aqueous phase. Any over-reacted diester, unreacted ethylene glycol, and DMAP remain in the organic phase. Acidifying the aqueous phase to pH 2 reprotonates the monoester, allowing it to be cleanly extracted into ethyl acetate. If no product extracts into the final organic layer, the anhydride ring was never successfully opened.

Protocol B: Bulk Melt Synthesis (Scale-Up / Polymer Grade)

For applications in vitrimers or bulk epoxy-anhydride resins, solvent-free synthesis is preferred. Here, 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) is utilized as a transesterification catalyst and accelerator [3].

Step-by-Step Methodology:

  • Melting: Heat glutaric anhydride to 130 °C until fully molten.

  • Mixing: Rapidly introduce ethylene glycol (1.1 equiv) and DMP-30 (1–2 wt%).

  • Reaction: Stir homogenously at 130 °C for 60–90 minutes.

  • In-Process Validation (FTIR): Validation Check: Monitor the reaction via ATR-FTIR. The complete disappearance of the characteristic cyclic anhydride doublet (C=O stretch at ~1800 cm⁻¹ and 1760 cm⁻¹) and the emergence of a broad O-H stretch (~3000–3300 cm⁻¹) alongside a single ester C=O stretch (~1735 cm⁻¹) validates quantitative ring opening.

Thermodynamic & Kinetic Data Presentation

The choice of synthetic pathway directly impacts the yield, reaction time, and purity profile of the final (2-hydroxyethyl) hydrogen glutarate. The following table summarizes the quantitative operational parameters across different synthetic strategies.

Synthesis RouteCatalyst SystemTemp (°C)SolventTime (h)Monoester SelectivityPrimary Application
Mild Solution DMAP / TEA20–25DCM / THF12–24High (>90%) Prodrugs, Small Molecules
Bulk Melt DMP-30120–130None1–2Moderate (70–80%)Epoxy Resins, Vitrimers
Uncatalyzed None140–150None2–4Low (<60%)Crude Polymer Precursors

Data Interpretation: While the bulk melt pathway offers rapid kinetics and eliminates solvent waste, the high temperatures thermodynamically favor the formation of the diester byproduct. For high-purity pharmaceutical applications, the DMAP-catalyzed solution method is strictly required to maintain the bifunctional integrity of the molecule.

References

  • Application Notes and Protocols: Glutaric Anhydride in ... - Benchchem Benchchem
  • Cholecalciferol-PEG Conjugate Based Nanomicelles of Doxorubicin for Treatment of Triple-Negative Breast Cancer - PMC N
  • Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions - PMC N
  • 29338-36-1 CAS Manufactory - ChemicalBook ChemicalBook
Exploratory

An In-depth Technical Guide to the Thermal Stability Profile of (2-hydroxyethyl) hydrogen glutarate

Abstract: This technical guide provides a comprehensive framework for characterizing the thermal stability and potential reactive hazards of (2-hydroxyethyl) hydrogen glutarate. Given the limited publicly available data...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the thermal stability and potential reactive hazards of (2-hydroxyethyl) hydrogen glutarate. Given the limited publicly available data on this specific monoester, this document outlines a systematic, multi-tiered experimental approach designed for researchers, process chemists, and drug development professionals. We will detail the strategic application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to build a complete thermal profile. The guide emphasizes not just the execution of these techniques but the underlying scientific rationale, enabling teams to assess processing safety, define safe storage conditions, and predict potential decomposition pathways.

Introduction: The Need for a Comprehensive Thermal Profile

(2-hydroxyethyl) hydrogen glutarate is a bifunctional molecule containing a terminal carboxylic acid, an ester linkage, and a primary alcohol. This unique combination of functional groups makes it a potentially versatile building block in the synthesis of polyesters, polyols, and other functional polymers, or as an intermediate in the development of active pharmaceutical ingredients (APIs). However, these same functional groups present potential thermal stability challenges. The presence of both an acid and an alcohol moiety can lead to intermolecular condensation reactions, while the ester linkage itself is susceptible to thermal degradation.

A thorough understanding of a molecule's response to thermal stress is a cornerstone of safe chemical process development, scale-up, and storage.[1] Without this knowledge, unforeseen exothermic events can lead to thermal runaway reactions, resulting in rapid temperature and pressure increases that can compromise process integrity and personnel safety.[2][3] This guide presents a validated workflow for systematically evaluating the thermal stability of (2-hydroxyethyl) hydrogen glutarate, from initial screening to in-depth hazard analysis.

Proposed Experimental Workflow

A robust thermal stability assessment follows a logical progression from screening-level analysis to a detailed investigation of worst-case scenarios. The workflow described herein ensures that critical safety data is gathered efficiently, informing subsequent decisions at each stage of development.

G cluster_0 Phase 1: Screening & Primary Analysis cluster_1 Phase 2: Adiabatic & Process Safety Analysis cluster_2 Phase 3: Mechanistic Understanding TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) ARC Accelerating Rate Calorimetry (ARC) (Adiabatic Time-Temp-Pressure) DSC->ARC If exotherm detected Py_GCMS Pyrolysis-GC/MS (Decomposition Product ID) ARC->Py_GCMS To identify products of runaway

Caption: Overall Experimental Workflow for Thermal Stability Assessment.

Phase 1: Screening-Level Analysis with TGA and DSC

The initial phase utilizes TGA and DSC to provide a rapid assessment of the material's general thermal behavior, including its decomposition temperature range and the presence of exothermic activity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an essential tool for determining the onset of degradation and the temperature ranges over which decomposition occurs.[4]

3.1.1 Experimental Protocol: TGA

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of (2-hydroxyethyl) hydrogen glutarate into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere Selection:

    • Run 1 (Inert): Purge the furnace with high-purity nitrogen (N₂) at a flow rate of 50-100 mL/min. This is crucial for assessing the inherent thermal stability of the molecule without the influence of oxidation.[4]

    • Run 2 (Oxidative): Purge with a stream of air at the same flow rate to simulate process conditions where oxygen may be present.

  • Thermal Program: Heat the sample from ambient temperature (~25 °C) to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate allows for clear separation of thermal events.

  • Data Analysis: Record the mass loss versus temperature curve. Determine the onset of decomposition (Tonset), the temperature at 5% mass loss (Td5), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly effective for detecting thermal events such as melting, crystallization, and, most importantly, exothermic decomposition.[5]

3.2.1 Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetic aluminum pan and seal it. Using a hermetic pan is critical to contain any volatiles or pressure generated during decomposition.

  • Atmosphere: Maintain a static or slow-purging nitrogen atmosphere within the DSC cell.

  • Thermal Program:

    • Cycle 1: Heat the sample from 0 °C to a temperature just below the anticipated decomposition onset determined by TGA (e.g., 250 °C) at a rate of 10 °C/min. This first scan reveals the thermal history of the material.

    • Cycle 2: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 0 °C.

    • Cycle 3: Reheat the sample under the same conditions as Cycle 1. This scan provides information on the intrinsic properties of the material, such as the glass transition temperature (Tg) and melting point (Tm), free from its prior thermal history.[5][6]

  • Data Analysis: Identify the melting point (Tm), the enthalpy of fusion (ΔHf), and the onset temperature of any exothermic events (Texo). The magnitude of the exotherm (in J/g) provides a preliminary indication of the energy released.

Data Presentation: TGA & DSC Screening

The data from these screening experiments should be summarized for clear interpretation.

ParameterTechniqueInert Atmosphere (N₂)Oxidative Atmosphere (Air)Rationale
Tonset (°C) TGAExpected ValueExpected ValueTemperature at which significant mass loss begins.
Td5 (°C) TGAExpected ValueExpected ValueTemperature at 5% mass loss, a common stability benchmark.
Residual Mass (%) TGAExpected ValueExpected ValueIndicates the formation of non-volatile char.
Tm (°C) DSCExpected ValueN/AMelting point of the crystalline solid.
ΔHf (J/g) DSCExpected ValueN/ALatent heat of melting.
Texo, onset (°C) DSCExpected ValueN/AOnset of exothermic decomposition; a critical safety flag.
ΔHexo (J/g) DSCExpected ValueN/AEnergy released during decomposition.

Phase 2: Adiabatic Decomposition & Process Safety Analysis

If a significant exotherm is detected by DSC, a more detailed investigation under adiabatic conditions is mandatory for process safety.[7] Accelerating Rate Calorimetry (ARC) is the industry-standard tool for this purpose, as it simulates a worst-case thermal runaway scenario where no heat is lost to the environment.[1][3]

Accelerating Rate Calorimetry (ARC)

The ARC instrument uses a "Heat-Wait-Seek" algorithm to detect the onset of self-heating. Once an exothermic reaction begins, the instrument's heaters match the sample temperature, creating an adiabatic environment.[8] This allows for the direct measurement of temperature and pressure rise rates as a function of time, which is crucial for safe process design and emergency relief system sizing.[1]

4.1.1 Experimental Protocol: ARC

  • Sample Preparation: A known mass of (2-hydroxyethyl) hydrogen glutarate (typically 5-10 g) is loaded into a robust, spherical sample bomb (e.g., made of titanium or stainless steel).

  • System Setup: The bomb is placed inside the ARC calorimeter. A pressure transducer is attached to monitor pressure generation.

  • Heat-Wait-Seek Cycle:

    • Heat: The system heats the sample by a small increment (e.g., 5 °C).

    • Wait: The system holds the temperature and allows the sample to thermally equilibrate (e.g., for 15 minutes).

    • Seek: The system monitors the sample's self-heat rate. If the rate is below a set threshold (e.g., 0.02 °C/min), the cycle repeats.

  • Exotherm Detection: If the self-heat rate exceeds the threshold, the instrument switches to adiabatic mode, and the heaters track the sample's temperature as it increases due to the reaction.

  • Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete or a pre-set pressure/temperature limit is reached.

Data Presentation: ARC Analysis

ARC data provides critical parameters for assessing thermal hazards.

ParameterAbbreviationUnitSignificance
Onset Temperature Tonset°CThe temperature at which self-heating begins under adiabatic conditions.[1]
Adiabatic Temperature Rise ΔTad°CThe total temperature increase from the runaway reaction.
Maximum Temperature Tmax°CThe highest temperature reached during the test.
Maximum Pressure PmaxbarThe highest pressure reached during the test.
Time to Maximum Rate TMRminThe time from the onset of the exotherm to the point of maximum reaction rate.[2][8]
Self-Heat Rate dT/dt°C/minThe rate of temperature increase, indicating reaction kinetics.

Phase 3: Elucidating Decomposition Pathways

Understanding how the molecule decomposes is as important as knowing when. The structure of (2-hydroxyethyl) hydrogen glutarate suggests several plausible degradation pathways. This mechanistic insight is invaluable for mitigating hazards, such as the formation of gaseous byproducts.

Hypothesized Decomposition Mechanisms

Based on fundamental organic chemistry principles, the following pathways are likely contributors to the thermal decomposition of (2-hydroxyethyl) hydrogen glutarate. The thermal decomposition of dicarboxylic acids like glutaric acid often involves dehydration to form a cyclic anhydride.[9][10] Similarly, molecules containing both hydroxyl and carboxyl groups can undergo intramolecular esterification.[9]

G Start (2-hydroxyethyl) hydrogen glutarate P1 Intramolecular Cyclization (Lactonization) Start->P1 + Heat P2 Intermolecular Condensation (Polymerization) Start->P2 + Heat (- H2O) P3 Decarboxylation Start->P3 + Heat (- CO2) P4 Dehydration to Anhydride Start->P4 + Heat (- H2O)

Caption: Plausible Thermal Decomposition Pathways.

  • Pathway 1: Intramolecular Cyclization (Lactonization): The terminal hydroxyl group can attack the ester carbonyl, displacing ethylene glycol to form γ-valerolactone, or attack the carboxylic acid carbonyl to form a seven-membered lactone.

  • Pathway 2: Dehydration to Anhydride: Similar to glutaric acid, the molecule could lose water via intramolecular reaction of the carboxylic acid to form a cyclic anhydride structure with a hydroxyethyl side chain.[10]

  • Pathway 3: Intermolecular Condensation: The alcohol and carboxylic acid groups on different molecules can react, leading to the formation of polyester oligomers and polymers, releasing water as a byproduct. This is a common reaction for hydroxy acids.

  • Pathway 4: Decarboxylation: At higher temperatures, the carboxylic acid group may be eliminated as carbon dioxide (CO₂).[11]

To confirm these pathways, analysis of the decomposition products using a technique like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is recommended. This involves heating the sample rapidly to its decomposition temperature and analyzing the resulting volatile fragments.[12]

Summary and Safety Recommendations

This guide outlines a rigorous, multi-step methodology for characterizing the thermal stability of (2-hydroxyethyl) hydrogen glutarate.

  • Initial Screening: Begin with TGA and DSC to determine the decomposition temperature range and screen for exothermic activity. A significant exotherm (e.g., >100 J/g) is a major red flag requiring further investigation.

  • Process Safety: If an exotherm is present, ARC testing is essential to quantify the potential for a thermal runaway under adiabatic conditions.[7] The Tonset and TMR data from ARC are critical for defining maximum safe operating and storage temperatures.

  • Mechanistic Insight: Understanding the decomposition pathways helps in predicting the generation of non-condensable gases (like CO₂) which can lead to rapid pressure buildup, and informs the design of appropriate venting and mitigation systems.

By following this structured approach, researchers and drug development professionals can generate the necessary data to handle, store, and process (2-hydroxyethyl) hydrogen glutarate safely, ensuring both process integrity and personnel well-being.

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center website. [Link][7]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from Thermal Hazard Technology website. [Link][1]

  • American Chemical Society. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved from ACS Webinars. [Link][8]

  • DEKRA. (n.d.). ARC Testing (Accelerating Rate Calorimetry) | Thermal Runaway. Retrieved from DEKRA website. [Link][2]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry. Retrieved from NETZSCH website. [Link][3]

  • H. A. Samet, et al. (2022). Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. IEEE Conference on Electrical Insulation and Dielectric Phenomena (CEIDP). [Link][13]

  • L. H. Tagle & F. R. Diaz. (1994). Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). International Journal of Polymeric Materials. [Link][4]

  • Carrasco, F., Tagle, L. H., & Diaz, F. R. (2006). Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates). Journal of the Chilean Chemical Society. [Link][14]

  • Biresaw, G., & Bantchev, G. B. (2016). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. ACS Sustainable Chemistry & Engineering. [Link][15]

  • Miro, E., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules. [Link][16]

  • Zhang, Z., et al. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. The Journal of Physical Chemistry Letters. [Link][9]

  • Nikolić, I., et al. (2019). Thermal properties of 3‐hydroxy fatty acids and their binary mixtures as phase change energy storage materials. International Journal of Energy Research. [Link][17]

  • Zhang, Z., et al. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. ACS Publications. [Link][10]

  • Schiltz, D. C. (1993). Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers. Defense Technical Information Center. [Link][6]

  • K. Črešnar, et al. (2013). Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. IntechOpen. [Link][5]

  • Mura, P., et al. (2006). Differential scanning calorimetry as a screening technique in compatibility studies of DHEA extended release formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link][18]

  • ResearchGate. (2019). Pyrolysis of Carboxylic Acids. [Link][11]

  • ResearchGate. (2015). Thermal stability and degradation behavior of hydroxyethyl methacrylate-poly(lactide) polymers. [Link][12]

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Foundational

1H and 13C NMR spectra analysis of (2-hydroxyethyl) hydrogen glutarate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of (2-hydroxyethyl) hydrogen glutarate Introduction: The Role of NMR in Structural Elucidation (2-hydroxyethyl) hydrogen glutarate is a bifunctional mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of (2-hydroxyethyl) hydrogen glutarate

Introduction: The Role of NMR in Structural Elucidation

(2-hydroxyethyl) hydrogen glutarate is a bifunctional molecule containing an ester, a carboxylic acid, and a primary alcohol. Such molecules are of interest in the synthesis of polymers, drug delivery systems, and as building blocks in organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of such organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of (2-hydroxyethyl) hydrogen glutarate, explaining the causality behind expected chemical shifts, integration values, and spin-spin coupling patterns.

Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, a thorough analysis of the molecule's structure is the foundational step. The key is to identify all chemically non-equivalent proton and carbon atoms, as each unique environment will give rise to a distinct signal in the NMR spectrum.

The structure of (2-hydroxyethyl) hydrogen glutarate is shown below, with each unique proton and carbon environment systematically labeled.

Caption: Molecular structure of (2-hydroxyethyl) hydrogen glutarate with systematic labeling of unique carbon (C¹-C⁷) and proton (Hₐ-H₉) environments.

From this analysis, we anticipate:

  • Seven unique signals in the ¹³C NMR spectrum.

  • Seven unique signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information based on chemical shift, signal integration, and spin-spin splitting patterns.

Chemical Shifts (δ)

The chemical shift of a proton is highly dependent on its electronic environment. Electron-withdrawing groups, like oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Hₐ (Carboxylic Acid Proton): This proton is highly deshielded due to its attachment to an electronegative oxygen and the anisotropy of the adjacent carbonyl group. Its signal is expected to be far downfield, typically in the range of 10-12 ppm . This signal is often broad and its exact position is sensitive to solvent, concentration, and temperature.[1]

  • Hₑ and Hբ (Hydroxyethyl Protons): These protons are adjacent to oxygen atoms. The protons on C⁶ (Hₑ), being attached to the ester oxygen, will be more deshielded than the protons on C⁷ (Hբ), which are attached to the alcohol-bearing carbon. We predict Hₑ to be around 4.2-4.3 ppm and Hբ around 3.7-3.8 ppm . These predictions are based on typical values for ethyl esters and ethylene glycol.[2][3]

  • H₉ (Hydroxyl Proton): Similar to the carboxylic acid proton, the chemical shift of the alcohol proton is variable and depends on hydrogen bonding. It can appear anywhere from 1-5 ppm and is often a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.[4]

  • H♭ and HᏧ (Glutarate Protons α to Carbonyls): The protons on C² (H♭) and C⁴ (HᏧ) are alpha to a carbonyl group, which deshields them. Their signals are expected in the range of 2.3-2.5 ppm .

  • H꜀ (Glutarate Proton β to Carbonyls): The protons on C³ (H꜀) are further from the electron-withdrawing carbonyl groups and will therefore be more shielded (upfield) compared to H♭ and HᏧ. This signal is predicted to be around 1.9-2.0 ppm .

Integration

The area under each signal is proportional to the number of protons it represents.

  • Hₐ (COOH): 1H

  • H♭ (CH₂): 2H

  • H꜀ (CH₂): 2H

  • HᏧ (CH₂): 2H

  • Hₑ (CH₂): 2H

  • Hբ (CH₂): 2H

  • H₉ (OH): 1H

Spin-Spin Splitting (Multiplicity)

The multiplicity of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule .

  • Hₐ and H₉ (Labile Protons): Typically appear as broad singlets (s) due to rapid chemical exchange and do not usually couple with other protons.

  • H♭: Adjacent to the two H꜀ protons (n=2), so it will appear as a triplet (t).

  • H꜀: Adjacent to two H♭ protons and two HᏧ protons (n=4), so it will appear as a pentet (p) or multiplet (m).

  • HᏧ: Adjacent to the two H꜀ protons (n=2), so it will appear as a triplet (t).

  • Hₑ: Adjacent to the two Hբ protons (n=2), so it will appear as a triplet (t).

  • Hբ: Adjacent to the two Hₑ protons (n=2), so it will appear as a triplet (t).

Summary Table: Predicted ¹H NMR Data
Signal LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Protons
Hₐ10.0 - 12.01Hbroad singlet (br s)None
Hₑ4.2 - 4.32Htriplet (t)
3.7 - 3.82Htriplet (t)Hₑ
H♭2.3 - 2.52Htriplet (t)H꜀
HᏧ2.3 - 2.52Htriplet (t)H꜀
H꜀1.9 - 2.02Hpentet (p)H♭, HᏧ
H₉1.0 - 5.01Hbroad singlet (br s)None

Predicted ¹³C NMR Spectrum Analysis

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line. The chemical shift is primarily influenced by the electronegativity of attached atoms.

  • C¹ and C⁵ (Carbonyl Carbons): Carbonyl carbons are highly deshielded. The carboxylic acid carbon (C¹) typically appears around 175-185 ppm , while the ester carbonyl carbon (C⁵) is slightly more shielded, appearing around 170-175 ppm .[5][6]

  • C⁷ (Alcohol Carbon): The carbon bearing the hydroxyl group (C⁷) will be deshielded by the oxygen and is expected around 60-65 ppm .[3][7]

  • C⁶ (Ester Alkoxy Carbon): The carbon adjacent to the ester oxygen (C⁶) is also deshielded, with a predicted shift in the range of 63-68 ppm .

  • C², C³, C⁴ (Glutarate Carbons): These aliphatic carbons will be the most shielded. The carbons alpha to the carbonyls (C² and C⁴) are expected around 33-35 ppm . The central carbon (C³), being furthest from the oxygens, will be the most upfield, predicted around 20-22 ppm . These predictions are based on data for glutaric acid.[8]

Summary Table: Predicted ¹³C NMR Data
Signal LabelPredicted δ (ppm)Carbon Type
175 - 185C=O (Carboxylic Acid)
C⁵170 - 175C=O (Ester)
C⁶63 - 68-CH₂-O-
C⁷60 - 65-CH₂-OH
33 - 35-CH₂-
C⁴33 - 35-CH₂-
20 - 22-CH₂-

Experimental Protocol for NMR Analysis

To validate these predictions, a standardized experimental approach is crucial. The following protocol outlines the key steps for acquiring high-quality NMR data for a molecule like (2-hydroxyethyl) hydrogen glutarate.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.

    • CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules. However, labile -OH and -COOH protons may have very broad signals or exchange with residual water.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for compounds with labile protons as it slows down the exchange rate, often resulting in sharper -OH and -COOH signals that may even show coupling.

    • D₂O (Deuterium Oxide): Suitable if the compound is water-soluble. Note that the -OH and -COOH protons will exchange with the solvent and become invisible in the ¹H NMR spectrum.

  • Concentration: For a typical high-field NMR spectrometer:

    • ¹H NMR: Dissolve 5-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.[9][10]

    • ¹³C NMR: A higher concentration of 20-50 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field (Maximize Homogeneity) lock->shim acquire Acquire Spectrum (Set Parameters: scans, delay, etc.) shim->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process calibrate Calibrate Spectrum (Reference to TMS at 0 ppm) process->calibrate integrate Integrate Signals calibrate->integrate Analysis Analysis integrate->Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Data Acquisition Parameters

For a typical 400-600 MHz spectrometer:

  • ¹H NMR:

    • Number of Scans (NS): 8 to 16 scans are usually sufficient.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is required.[11]

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[12]

  • ¹³C NMR:

    • Number of Scans (NS): Often requires several hundred to several thousand scans due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds is a common starting point.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce singlet peaks for all carbons.

Conclusion

This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (2-hydroxyethyl) hydrogen glutarate. The predicted chemical shifts, multiplicities, and integration values provide a comprehensive spectral fingerprint that can be used to confirm the structure of this molecule if it were synthesized or isolated. By understanding the underlying principles of how molecular structure dictates the features of an NMR spectrum, researchers can confidently use this powerful analytical tool for structural verification in drug discovery, materials science, and chemical research.

References

  • Abraham, R. J., et al. (2004). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. DOI: 10.1002/mrc.1491. Available at: [Link]

  • Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Wishart, D. S., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1102. Available at: [Link]

  • University of Missouri-St. Louis, Department of Chemistry. Optimized Default 1H Parameters. Available at: [Link]

  • American Chemical Society. Using Esters To Introduce Paradigms of Spin–Spin Coupling. Available at: [Link]

  • Butts, C. P., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(13), 4500-4508. Available at: [Link]

  • Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10185–10192. Available at: [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

  • R-NMR. SOP data acquisition. Available at: [Link]

  • Widdifield, C. M., et al. (2021). 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. Physical Chemistry Chemical Physics, 23(2), 1169-1184. Available at: [Link]

  • Reich, H. J. NMR Chemical Shifts. Available at: [Link]

  • PubChem. Ethylene Glycol. Available at: [Link]

  • ResearchGate. 1H and 13C NMR study of 2‐hydroxyglutaric acid and its lactone. Available at: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

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  • University of Regensburg. Chemical shifts. Available at: [Link]

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  • Chemistry Stack Exchange. (2019). alcohols - Chemical shifts of OH protons. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

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Exploratory

Degradation kinetics of (2-hydroxyethyl) hydrogen glutarate in vitro

An In-Depth Technical Guide to the In Vitro Degradation Kinetics of (2-hydroxyethyl) hydrogen glutarate This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on est...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Degradation Kinetics of (2-hydroxyethyl) hydrogen glutarate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and interpreting the in vitro degradation kinetics of (2-hydroxyethyl) hydrogen glutarate. This molecule, characterized by a terminal ester linkage, is representative of structures commonly found in prodrugs, linkers, and biodegradable polymers. Understanding its stability profile is paramount for predicting shelf-life, bioavailability, and the release kinetics of active pharmaceutical ingredients (APIs).

Foundational Principles: The Chemistry of Ester Hydrolysis

The primary degradation pathway for (2-hydroxyethyl) hydrogen glutarate in an aqueous environment is ester hydrolysis. This reaction involves the cleavage of the ester bond by a water molecule, yielding glutaric acid and ethylene glycol. The rate of this reaction is highly dependent on environmental conditions, particularly pH and temperature.[1][2]

The hydrolysis can be catalyzed by acid or base.[3]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by water. This process is generally reversible.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic or alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[3][5]

The pH of the medium dictates the dominant mechanism and, consequently, the degradation rate. The rate of hydrolysis is typically slowest near neutral pH and increases significantly under both acidic and basic conditions.[6]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_Ester (2-hydroxyethyl) hydrogen glutarate A_Protonation Protonated Ester (Enhanced Electrophilicity) A_Ester->A_Protonation + H+ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral + H2O A_Products Glutaric Acid + Ethylene Glycol A_Tetrahedral->A_Products - H+ A_Products->A_Tetrahedral + H+ B_Ester (2-hydroxyethyl) hydrogen glutarate B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH- B_CarboxylicAcid Glutaric Acid + Ethylene Glycol Alkoxide B_Tetrahedral->B_CarboxylicAcid - Ethylene Glycol Alkoxide B_Products Glutarate Salt + Ethylene Glycol B_CarboxylicAcid->B_Products Deprotonation (Irreversible)

Figure 2: Experimental workflow for the in vitro degradation kinetics study.

Analytical Methodology: Quantifying Degradation

A robust, stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable choice.

HPLC-UV Method Protocol
  • Chromatographic System : Standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol). The low pH of the mobile phase sharpens the peak shape of the acidic analytes (parent ester and glutaric acid).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by the UV absorbance maximum of the parent compound (e.g., ~210 nm, as ester and carboxylic acid groups have some absorbance at low UV).

  • Injection Volume : 10-20 µL.

  • Quantification : Use a validated calibration curve prepared from reference standards of (2-hydroxyethyl) hydrogen glutarate, glutaric acid, and ethylene glycol (if UV-active or derivatized). Gas chromatography (GC) is a preferred method for analyzing ethylene glycol. [7][8]

Representative Data

The following table illustrates hypothetical data from a degradation study conducted at pH 9.0 and 50°C.

Time (hours)Concentration of (2-hydroxyethyl) hydrogen glutarate (µg/mL)Natural Logarithm of Concentration (ln[C])
0101.24.617
295.54.559
490.14.501
880.34.386
1271.84.274
2451.53.942
4826.83.288

Data Analysis and Kinetic Interpretation

Ester hydrolysis in a buffered aqueous solution, where water is in vast excess, typically follows pseudo-first-order kinetics. The degradation rate is dependent on the concentration of the ester only.

The integrated rate law for a first-order reaction is:

ln[C]t = -kt + ln[C]0

Where:

  • [C]t is the concentration of the ester at time t.

  • [C]0 is the initial concentration of the ester at t=0.

  • k is the pseudo-first-order degradation rate constant.

Calculation Steps
  • Plot the Data : Plot the natural logarithm of the ester concentration (ln[C]) versus time (t).

  • Determine the Rate Constant (k) : If the reaction is first-order, this plot will yield a straight line. The slope of this line is equal to -k. The rate constant k will have units of reciprocal time (e.g., hr⁻¹).

  • Calculate the Half-Life (t½) : The half-life is the time required for the concentration of the ester to decrease by 50%. For a first-order reaction, it is calculated as:

    t½ = 0.693 / k

G Data Concentration vs. Time Data (from HPLC Analysis) Transform Calculate ln(Concentration) for each time point Data->Transform Plot Plot ln(Concentration) vs. Time Transform->Plot Fit Perform Linear Regression Plot->Fit Slope Slope of the Line = -k (Degradation Rate Constant) Fit->Slope HalfLife Calculate Half-Life t½ = 0.693 / k Slope->HalfLife

Figure 3: Logical workflow for kinetic data analysis.

By systematically applying this integrated approach of sound chemical principles, robust experimental design, and rigorous data analysis, researchers can confidently characterize the in vitro degradation kinetics of (2-hydroxyethyl) hydrogen glutarate. This knowledge is a critical component in the development of safe and effective pharmaceuticals and materials.

References

  • Lee, J. Y., & Lee, K. Y. (2017). Enzyme-Mediated Enantioselective Hydrolysis of Dicarboxylic Acid Monoesters. Bulletin of the Korean Chemical Society, 38(1), 107-110. Available at: [Link]

  • University of Waterloo. (n.d.). Hydrolysis. Course Material. Available at: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 2(1), 1-10. Available at: [Link]

  • Phelps, M. F., & Landis, F. A. (2016). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability, 133, 243-249. Available at: [Link]

  • Kumar, A., & Kumar, S. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 29-43. Available at: [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences-Section A, 54(5), 289-300. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 721-731. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net, 13(1), 1-15. Available at: [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. PharmaRead. Available at: [Link]

  • Arcinova. (2020). A practical guide to forced degradation and stability studies for drug substances. White Paper. Available at: [Link]

  • Adams, P. A. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 163(1), 153-158. Available at: [Link]

  • Khan, M. N. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). International Journal of Chemical Kinetics, 49(5), 331-342. Available at: [Link]

  • Wu, D., & Post, J. (2017). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 139(4), 1462-1473. Available at: [Link]

  • Kim, J. H., Park, S., & Kim, Y. H. (2019). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Journal of Solution Chemistry, 48(7), 967-978. Available at: [Link]

  • Ohtani, Y., & Ueji, S. (2017). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Advances in Enzyme Research, 5(1), 1-12. Available at: [Link]

  • Shaji, A., & Varma, H. (2014). Degradation and in Vitro Biocompatibility studies of Citric acid based polyesters. Trends in Biomaterials and Artificial Organs, 28(2), 85-91. Available at: [Link]

  • Ashenhurst, J. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Hernandez-Torres, J. M., & Cruz-Almanza, R. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 51(3), 154-159. Available at: [Link]

  • Deng, X. M., & Hao, J. Y. (2001). Synthesis, characterization and in vitro degradation of a new family of alternate poly(ester-anhydrides) based on aliphatic and aromatic diacids. Biomaterials, 22(4), 337-344. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Schneider, M., & Schaniel, C. (1995). Enzyme-assisted Preparation of Pure Alkanedicarboxylic Acid Monoesters: Chain-length Dependence of Porcine Liver Esterase (PLE)-catalysed Hydrolyses. Journal of the Chemical Society, Perkin Transactions 1, (18), 2291-2293. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • van der Meer, J. W. C., de Groot, K., & van Blitterswijk, C. A. (2004). In vivo and in vitro degradation of poly(ether ester) block copolymers based on poly(ethylene glycol) and poly(butylene terephthalate). Biomaterials, 25(2), 295-303. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Glutaraldehyde. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • Li, F. F., Liu, H. X., Zhang, Y. L., & Wang, S. Q. (2019). 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control. Analytical Methods, 11(44), 5671-5678. Available at: [Link]

  • Robertson, M. L., & Hillmyer, M. A. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry, 10(20), 2569-2579. Available at: [Link]

  • Ghaffari, M., & van der Werf, H. (2007). Biocompatibility and degradation of aliphatic segmented poly(ester amide)s: In vitro and in vivo evaluation. Journal of Biomedical Materials Research Part A, 82A(2), 483-492. Available at: [Link]

  • Chapin, K. T., & Turos, E. (1982). Method of preparing monoesters. U.S. Patent 4,314,071.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • Porter, W. H., & Yao, H. H. (1999). Simultaneous Determination of Ethylene Glycol and Glycolic Acid in Serum by Gas Chromatography-Mass Spectrometry. Clinical Chemistry, 45(5), 717-721. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of (2-Hydroxyethyl) Hydrogen Glutarate via Anhydride Ring-Opening

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Prodrug linker synthesis, biodegradable polymers, and vitrimer covalent adaptable networks.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Prodrug linker synthesis, biodegradable polymers, and vitrimer covalent adaptable networks.

Introduction & Mechanistic Rationale

(2-Hydroxyethyl) hydrogen glutarate (CAS 29338-36-1) is a highly versatile heterobifunctional building block featuring a free primary hydroxyl group and a terminal carboxylic acid[1]. This dual functionality makes it an ideal spacer in the design of macromolecular prodrugs, where it can bridge a therapeutic agent and a delivery vector[2]. Furthermore, derivatives of glutaric anhydride are increasingly critical in the synthesis of sequence-controlled biodegradable polyesters and dynamic covalent adaptable networks (vitrimers) for advanced materials[3].

The synthesis of this monoester relies on the desymmetrization and ring-opening of glutaric anhydride using ethylene glycol. The primary synthetic challenge is chemoselectivity : preventing the formation of the symmetric diester, bis(2-hydroxyethyl) glutarate.

The Causality of the Protocol: To enforce absolute selectivity for the monoester, this protocol employs a two-pronged strategy:

  • Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. DMAP attacks the cyclic anhydride to generate a highly electrophilic acylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward alcohols than the parent anhydride, allowing the reaction to proceed rapidly at room temperature[4].

  • Stoichiometric Asymmetry: A massive stoichiometric excess of ethylene glycol (10 equivalents) is employed. By flooding the reaction microenvironment with the diol, the statistical probability of a single ethylene glycol molecule reacting with two anhydride molecules is reduced to near zero[5]. Triethylamine (TEA) is added as an auxiliary base to act as a proton sink, regenerating the DMAP catalyst and driving the reaction to completion.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the transient intermediates that dictate the reaction's high efficiency.

Mechanism GA Glutaric Anhydride Int1 Acylpyridinium Intermediate (Highly Electrophilic) GA->Int1 Nucleophilic attack by DMAP DMAP DMAP Catalyst DMAP->Int1 Int2 Tetrahedral Intermediate Int1->Int2 Attack by primary OH EG Ethylene Glycol (Nucleophile) EG->Int2 Prod (2-hydroxyethyl) hydrogen glutarate + Regenerated DMAP Int2->Prod Ring opening & Proton transfer to TEA

Caption: DMAP-catalyzed ring-opening mechanism of glutaric anhydride by ethylene glycol.

Materials and Reagents

The reaction requires strictly anhydrous conditions to prevent the competitive hydrolysis of glutaric anhydride into glutaric acid. Tetrahydrofuran (THF) is selected over Dichloromethane (DCM) as the reaction solvent to ensure the complete dissolution of the highly polar ethylene glycol.

Table 1: Reagents and Stoichiometric Parameters
ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Glutaric Anhydride 114.101.01.14 g (10.0 mmol)Electrophilic Substrate
Ethylene Glycol 62.0710.06.21 g (100.0 mmol)Nucleophile (Excess)
Triethylamine (TEA) 101.191.21.21 g (12.0 mmol)Auxiliary Base / Proton Sink
DMAP 122.170.10.12 g (1.0 mmol)Nucleophilic Catalyst
Anhydrous THF N/AN/A20 mLReaction Solvent
Ethyl Acetate (EtOAc) N/AN/A100 mLExtraction Solvent

Experimental Workflow

Workflow A 1. Setup & Solvation (Anhydrous THF, N2) B 2. Catalyst Addition (DMAP + TEA, 0 °C) A->B C 3. Diol Addition (10x Ethylene Glycol) B->C D 4. Ring-Opening (RT, 16 h) C->D E 5. Acidic Quench (1M HCl Wash) D->E F 6. Extraction (EtOAc Recovery) E->F

Caption: Experimental workflow for the highly selective monoesterification of glutaric anhydride.

Step-by-Step Methodology

This protocol is engineered as a self-validating system; the physical state changes and phase separations described below serve as intrinsic checkpoints for the scientist.

Phase 1: Preparation and Activation
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Substrate Solvation: Add 1.14 g of glutaric anhydride to the flask. Inject 20 mL of anhydrous THF via syringe. Stir until the anhydride is completely dissolved.

  • Catalyst Introduction: Add 0.12 g of DMAP and 1.21 g of TEA to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Insight: Cooling the reaction prior to diol addition mitigates the exothermic nature of the acylpyridinium formation, preventing localized thermal spikes that could drive unwanted side reactions[5].

Phase 2: Nucleophilic Ring-Opening
  • Diol Addition: Slowly inject 6.21 g of anhydrous ethylene glycol dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 16 hours under a continuous inert atmosphere.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the majority of the THF.

  • Phase Partitioning: Dilute the resulting viscous residue with 50 mL of Ethyl Acetate (EtOAc). Insight: The resulting monoester possesses both a terminal hydroxyl and a carboxylic acid, rendering it highly amphiphilic. While DCM is a standard extraction solvent, its polarity is insufficient to achieve high recovery of this specific molecule. EtOAc is mandated here to optimize the partition coefficient and maximize yield.

  • Acidic Quench: Transfer the organic layer to a separatory funnel and wash with 30 mL of cold 1M HCl. Insight: This step is critical. The HCl protonates the DMAP and TEA, driving them entirely into the aqueous layer. Furthermore, the massive excess of unreacted ethylene glycol is highly water-soluble and is purged in this aqueous wash[2].

  • Brine Wash: Wash the organic phase with 30 mL of saturated aqueous NaCl (brine) to remove residual water and prevent emulsion formation.

Phase 4: Isolation and Storage
  • Drying: Transfer the EtOAc layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (2-hydroxyethyl) hydrogen glutarate as a viscous, pale-yellow oil.

  • Storage: Because the molecule contains both a nucleophile (hydroxyl) and an electrophile precursor (carboxylic acid), it is susceptible to slow self-condensation. Store strictly at -20 °C under argon.

References

  • (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information, NextSDS.
  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications, PMC.
  • Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters, SCIRP.
  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups, ACS Publications.
  • Synthesis and Anticancer Activity of Brefeldin A Ester Derivatives, ACS Publications.

Sources

Application

Application Note: (2-Hydroxyethyl) Hydrogen Glutarate as a Tunable Crosslinking Agent for Biomedical Hydrogels

Abstract & Introduction Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for tissue engineering and controlled drug delivery. The properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for tissue engineering and controlled drug delivery. The properties of a hydrogel—its mechanical strength, degradation rate, and swelling behavior—are critically defined by the crosslinking agent used to create the network. While highly efficient, traditional crosslinkers like glutaraldehyde often introduce cytotoxic risks, limiting their biomedical applicability.[1][2]

This application note details the use of (2-hydroxyethyl) hydrogen glutarate as a versatile and potentially more biocompatible crosslinking agent for polymers bearing hydroxyl functional groups, such as poly(vinyl alcohol) (PVA). This molecule is unique in that it possesses both a carboxylic acid and a hydroxyl group, allowing for a two-stage or differential crosslinking strategy. The primary crosslinking occurs via Fischer esterification between its carboxylic acid moiety and the hydroxyl groups on the polymer backbone. This reaction forms stable ester bonds, creating a robust and tunable hydrogel network.

We provide a foundational understanding of the crosslinking mechanism, a detailed protocol for hydrogel synthesis using PVA as a model polymer, and comprehensive methods for characterizing the resulting material.

The Crosslinking Rationale: Mechanism of Action

The crosslinking of a hydroxyl-containing polymer like PVA with (2-hydroxyethyl) hydrogen glutarate is a classic Fischer esterification reaction. This reaction is typically acid-catalyzed and involves the formation of an ester linkage and a water molecule as a byproduct.

The key steps are:

  • Protonation of the Carbonyl: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the glutarate's carboxylic acid group is protonated. This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from a PVA polymer chain acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyls on the intermediate. This creates a good leaving group (water), which is subsequently eliminated.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester crosslink.

Because (2-hydroxyethyl) hydrogen glutarate has one carboxylic acid group, it can form a single covalent link to a polymer chain. The pendant hydroxyl group on the crosslinker remains available for potential secondary crosslinking or further functionalization, offering a route to create hydrogels with complex architectures or for tethering bioactive molecules.

G cluster_0 Step 1: Acid-Catalyzed Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Ester Formation Crosslinker R-COOH ((2-hydroxyethyl) hydrogen glutarate) Activated R-C(OH)₂⁺ (Protonated Carbonyl) Crosslinker->Activated Protonation Catalyst H+ Activated_ref R-C(OH)₂⁺ PVA PVA-OH (Polymer Chain) Intermediate Tetrahedral Intermediate PVA->Intermediate Intermediate_ref Intermediate Activated_ref->Intermediate Nucleophilic Attack Water H₂O Crosslinked PVA-O-C=O-R (Ester Crosslink) Crosslinked->Water Byproduct Intermediate_ref->Crosslinked Dehydration & Deprotonation

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Protocol: PVA Hydrogel Synthesis

This protocol describes the synthesis of a PVA hydrogel crosslinked with (2-hydroxyethyl) hydrogen glutarate. The quantities can be scaled as needed.

3.1 Materials & Reagents

ReagentGradeSupplier ExamplePurpose
Poly(vinyl alcohol) (PVA)Mw 89,000-98,000, 99+% hydrolyzedSigma-AldrichPolymer backbone
(2-hydroxyethyl) hydrogen glutarate≥95%TCI ChemicalsCrosslinking agent
Sulfuric Acid (H₂SO₄)99.99% Trace MetalsFisher ScientificCatalyst
Deionized (DI) Water18.2 MΩ·cmIn-houseSolvent
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRNeutralization

3.2 Step-by-Step Synthesis Workflow

  • Prepare PVA Solution (10% w/v):

    • Add 10 g of PVA powder to 100 mL of DI water in a jacketed glass reactor or a beaker with a magnetic stirrer.

    • Heat the solution to 90 °C while stirring continuously. Maintain this temperature for 2-4 hours, or until the PVA is fully dissolved and the solution is clear and homogenous.

    • Allow the solution to cool to room temperature (20-25 °C).

  • Prepare Crosslinking Solution:

    • In a separate vessel, dissolve 1.5 g of (2-hydroxyethyl) hydrogen glutarate in 10 mL of DI water.

    • Carefully add 0.5 mL of concentrated sulfuric acid to this solution. Caution: This is an exothermic reaction; add the acid slowly while stirring.

  • Initiate Crosslinking:

    • While vigorously stirring the cooled PVA solution, add the crosslinking solution dropwise.

    • Continue stirring for 15 minutes to ensure homogenous mixing of the polymer, crosslinker, and catalyst.

  • Casting and Curing:

    • Pour the resulting viscous solution into a petri dish or a desired mold. Ensure an even thickness.

    • Place the mold in a convection oven at 60 °C for 12 hours. This thermal curing step drives the esterification reaction to completion. The hydrogel will form a solid, transparent film.

  • Purification and Neutralization:

    • After curing, remove the hydrogel from the mold.

    • Immerse the hydrogel in a 1% (w/v) sodium bicarbonate solution for 4-6 hours to neutralize and remove the residual acid catalyst.

    • Transfer the hydrogel to a large beaker of DI water. Wash for 48 hours, replacing the water every 8-12 hours, to remove unreacted crosslinker, salt byproducts, and any non-crosslinked polymer chains.

  • Drying and Storage:

    • For characterization or storage, the hydrogel can be dried. Lyophilization (freeze-drying) is recommended to maintain the porous structure. Alternatively, it can be dried in a vacuum oven at 40 °C until a constant weight is achieved.

    • Store the purified, swollen hydrogel in DI water at 4 °C to prevent microbial growth.

G cluster_prep Preparation cluster_react Reaction cluster_process Post-Processing PVA_sol 1. Prepare 10% PVA Solution (90°C) Mix 3. Mix Solutions at Room Temp PVA_sol->Mix XLink_sol 2. Prepare Crosslinker Solution with Catalyst XLink_sol->Mix Cast 4. Cast into Mold & Cure (60°C, 12h) Mix->Cast Neutralize 5. Neutralize & Purify (NaHCO₃, DI Water) Cast->Neutralize Dry 6. Dry for Storage (Lyophilization) Neutralize->Dry

Caption: Experimental workflow for hydrogel synthesis.

Validation & Characterization Protocols

Verifying the successful crosslinking and understanding the material properties are crucial. The following are standard protocols for characterization.

4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of ester bonds.

  • Protocol:

    • Obtain FTIR spectra of the raw materials: PVA and (2-hydroxyethyl) hydrogen glutarate.

    • Obtain the spectrum of the final, dried, crosslinked hydrogel.

    • Compare the spectra. A successful reaction is indicated by the appearance of a new, strong absorption peak around 1735 cm⁻¹ , which is characteristic of the C=O stretching vibration of an ester group. Concurrently, a decrease in the broad O-H stretching band (around 3300-3500 cm⁻¹) from PVA and the carboxylic acid O-H band from the crosslinker should be observed.

4.2 Equilibrium Swelling Ratio (ESR)

  • Objective: To determine the water uptake capacity, which is inversely related to the crosslinking density.[3][4]

  • Protocol:

    • Weigh a piece of the dried hydrogel (W_d).

    • Immerse the sample in DI water at a controlled temperature (e.g., 37 °C).

    • At regular intervals, remove the sample, gently blot the surface with lab tissue to remove excess water, and weigh it (W_s).

    • Continue until the weight no longer increases, indicating equilibrium has been reached.

    • Calculate the ESR using the formula: ESR (%) = [(W_s - W_d) / W_d] x 100

ParameterTypical Value RangeImplication
Crosslinker Conc.1-10% (w/w to PVA)Higher concentration leads to lower ESR.
Curing Time8-24 hoursLonger time can increase crosslinking, lowering ESR.
Equilibrium Swelling Ratio200-1000%Lower values indicate higher crosslinking density.

4.3 Thermal Analysis (TGA/DSC)

  • Objective: To assess the thermal stability and changes in the glass transition temperature (Tg) due to crosslinking.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat a small sample (5-10 mg) of the dried hydrogel from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Expected Result: The crosslinked hydrogel should exhibit a higher decomposition temperature compared to the uncrosslinked PVA, indicating enhanced thermal stability due to the formation of a covalent network.[2][5]

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Perform a heat-cool-heat cycle on a dried sample (e.g., from 20 °C to 250 °C at 10 °C/min). The Tg is determined from the second heating scan.

    • Expected Result: The Tg of the crosslinked PVA hydrogel is expected to be higher than that of linear PVA. The restriction of polymer chain mobility by the crosslinks requires more thermal energy for the transition from a glassy to a rubbery state.[5][6]

Discussion & Field Insights

  • Tunability: The primary advantage of this system is its tunability. By varying the molar ratio of (2-hydroxyethyl) hydrogen glutarate to PVA hydroxyl groups, researchers can precisely control the crosslinking density. This allows for the rational design of hydrogels with specific mechanical strengths, swelling ratios, and degradation profiles tailored for applications ranging from soft tissue scaffolds to matrices for sustained drug release.

  • Biocompatibility Considerations: Glutaric acid is a naturally occurring metabolite. While in-depth biocompatibility studies of the crosslinked matrix are essential for any specific application, crosslinkers based on endogenous or simple organic acids are generally presumed to have a more favorable toxicity profile than aldehyde-based agents like glutaraldehyde.[1]

  • Potential for Advanced Architectures: The free hydroxyl group on the crosslinker is a key feature. It can be used for subsequent "click" chemistry, enzyme immobilization, or the attachment of cell-adhesion peptides like RGD, making this a powerful platform for creating functionalized biomaterials.

References

  • Hydrogels Containing o-Nitrobenzyl Ester at Cross-Linking Points: Soft Matters for Fabrication of Functionalizable Microwells. (2023). ACS Applied Polymer Materials. [Link]

  • Hydrogels Containing o-Nitrobenzyl Ester at Cross-Linking Points: Soft Matters for Fabrication of Functionalizable Microwells. (2023). ACS Publications. [Link]

  • FT IR peaks of the hydrogel samples. (n.d.). ResearchGate. [Link]

  • IR-Supported Thermogravimetric Analysis of Water in Hydrogels. (2020). Frontiers in Chemistry. [Link]

  • SYNTHESIS AND CHARACTERISATION OF HYDROGELS BASED ON STARCH AND CITRIC ACID. (n.d.). Technical University of Sofia. [Link]

  • Biocompatibility of collagen membranes crosslinked with glutaraldehyde or diphenylphosphoryl azide: an in vitro study. (2003). PubMed. [Link]

  • Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. (2021). MDPI. [Link]

  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024). National Center for Biotechnology Information. [Link]

  • A simple method to obtain a swollen PVA gel crosslinked by hydrogen bonds. (2009). Yokohama National University Repository. [Link]

  • Synthesis and swelling properties of a poly(vinyl alcohol)-based superabsorbing hydrogel. (2013). Growing Science. [Link]

  • Evaluating alternative crosslinking agents in poly(vinyl alcohol) hydrogels membranes. (2018). Prairie View A&M University. [Link]

  • Cross-linked Poly (vinyl alcohol) Hydrogel : Study of Swelling and Drug Release Behaviour. (n.d.). ResearchGate. [Link]

  • Swelling Behavior of Cross-link PVA with Glutaraldehyde. (n.d.). ResearchGate. [Link]

  • Three methods for in situ cross-linking of polyvinyl alcohol films for application as ion-conducting membranes in potassium hydroxide electrolyte. (1975). NASA Technical Reports Server. [Link]

  • Characterization of Polymers using Differential Scanning Calorimetry (DSC). (n.d.). Bluefield State University. [Link]

  • Differential Scanning Thermal Analysis in Polymeric Materials. (2021). AZoM.com. [Link]

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Method

Application Notes and Protocols: (2-Hydroxyethyl) Hydrogen Glutarate in Biodegradable Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthesis, characterization, and application of biodegradabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and application of biodegradable polyesters derived from (2-Hydroxyethyl) hydrogen glutarate. This monomer, with its inherent hydroxyl and carboxyl functionalities, offers a versatile platform for the creation of biocompatible and biodegradable polymers with tunable properties. These polyesters are of significant interest for advanced applications in drug delivery and tissue engineering. This document provides not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Promise of Glutarate-Based Biodegradable Polyesters

Aliphatic polyesters are a cornerstone of biodegradable materials in the biomedical field due to their susceptibility to hydrolysis into non-toxic, metabolizable products.[1][2] While polymers like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) are well-established, there is a continuous drive to develop novel polyesters with tailored degradation rates, mechanical properties, and functionalities.[3] The use of endogenous or nature-inspired monomers is a key strategy in designing highly biocompatible materials.[3]

(2-Hydroxyethyl) hydrogen glutarate emerges as a promising monomer in this context. It is derived from two biocompatible building blocks: glutaric acid, a simple dicarboxylic acid, and ethylene glycol, a widely used diol in the synthesis of various polymers.[4][5] The resulting polyester, poly(ethylene glutarate), possesses ester linkages that are susceptible to hydrolysis, facilitating its degradation in a physiological environment. The presence of a pendant hydroxyl group in the monomer unit, if strategically incorporated, can further enhance hydrophilicity and provide sites for post-polymerization modification.

This guide will provide a detailed exploration of the synthesis of (2-Hydroxyethyl) hydrogen glutarate, its polymerization into a biodegradable polyester, and subsequent characterization and application in the fabrication of drug delivery nanoparticles and tissue engineering scaffolds.

Synthesis of the Monomer: (2-Hydroxyethyl) Hydrogen Glutarate

The synthesis of (2-Hydroxyethyl) hydrogen glutarate is achieved through the ring-opening esterification of glutaric anhydride with ethylene glycol. This reaction is analogous to the synthesis of other monoesters from cyclic anhydrides.[6][7]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of ethylene glycol attacks one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of the desired monoester.

Experimental Protocol: Synthesis of (2-Hydroxyethyl) Hydrogen Glutarate

Materials:

  • Glutaric anhydride

  • Ethylene glycol (anhydrous)

  • Dichloromethane (anhydrous)

  • Pyridine (anhydrous, optional, as a catalyst)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve glutaric anhydride (1 equivalent) in anhydrous dichloromethane.

  • Addition of Ethylene Glycol: To the stirred solution, add anhydrous ethylene glycol (1.1 equivalents) dropwise from the dropping funnel over 30 minutes. An optional catalytic amount of pyridine can be added to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the glutaric anhydride spot.

  • Work-up: After the reaction is complete, wash the reaction mixture with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted ethylene glycol and pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (2-Hydroxyethyl) hydrogen glutarate.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Outcome:

(2-Hydroxyethyl) hydrogen glutarate is typically obtained as a colorless to pale yellow viscous oil.

Synthesis of Biodegradable Polyester: Poly(ethylene glutarate)

The polymerization of (2-Hydroxyethyl) hydrogen glutarate to poly(ethylene glutarate) is achieved through melt polycondensation. This method involves heating the monomer above its melting point under vacuum to drive the removal of the condensation byproduct (water), thereby promoting the formation of high molecular weight polymer chains.[4][8]

Polymerization Principle

The hydroxyl and carboxylic acid groups of the (2-Hydroxyethyl) hydrogen glutarate monomer react to form ester linkages, with the elimination of water. The continuous removal of water shifts the equilibrium towards the formation of the polyester.

Experimental Protocol: Melt Polycondensation of (2-Hydroxyethyl) Hydrogen Glutarate

Materials:

  • (2-Hydroxyethyl) hydrogen glutarate (monomer)

  • Antimony(III) oxide or another suitable polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate)

  • High-vacuum pump

  • Schlenk flask or other suitable reaction vessel for high-temperature, high-vacuum reactions

  • High-temperature oil bath or heating mantle with a temperature controller

  • Mechanical stirrer

Procedure:

  • Charging the Reactor: Place the purified (2-Hydroxyethyl) hydrogen glutarate monomer and a catalytic amount of antimony(III) oxide (e.g., 0.05 mol%) into a dry Schlenk flask equipped with a mechanical stirrer.

  • Initial Heating and Inert Atmosphere: Heat the flask in an oil bath to 150-160 °C under a gentle stream of nitrogen to melt the monomer and remove any residual moisture.

  • Polycondensation - Stage 1 (Low Vacuum): Gradually increase the temperature to 180-200 °C while slowly applying a low vacuum (e.g., 100-200 mbar) for 2-3 hours. This stage facilitates the initial oligomerization and the removal of the bulk of the water produced.

  • Polycondensation - Stage 2 (High Vacuum): Increase the temperature to 200-220 °C and apply a high vacuum (<1 mbar) for 4-6 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.

  • Cooling and Isolation: After the desired polymerization time, cool the reaction vessel to room temperature under a nitrogen atmosphere. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol or ethanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Catalyst: Antimony(III) oxide is a commonly used and effective catalyst for polyesterification reactions.[4]

  • Staged Temperature and Vacuum: The gradual increase in temperature and vacuum is crucial to prevent the loss of the relatively volatile monomer at the beginning of the reaction and to effectively remove the water byproduct to drive the polymerization to completion.

  • Mechanical Stirring: Continuous stirring is essential to ensure homogeneity and facilitate the escape of water from the viscous polymer melt.

Characterization of Poly(ethylene glutarate)

Thorough characterization of the synthesized polyester is critical to understand its properties and suitability for specific applications.

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the chemical structure and confirms the formation of the polyester. Expected signals for poly(ethylene glutarate) would include peaks corresponding to the methylene protons of the glutarate and ethylene glycol units.[9]

  • ¹³C NMR: Complements the ¹H NMR data and provides further confirmation of the polymer structure, with characteristic signals for the carbonyl carbons of the ester groups and the methylene carbons.[9]

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. These parameters are crucial as they influence the mechanical properties and degradation rate of the polyester.

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[6] These thermal transitions are important for understanding the physical state of the polymer and for processing it into various forms.

  • TGA: Provides information on the thermal stability of the polymer and its decomposition profile.[10]

PropertyTypical Range for Aliphatic PolyestersSignificance
Number-Average Molecular Weight (Mn) 10,000 - 100,000 g/mol Influences mechanical strength and degradation time.
Polydispersity Index (PDI) 1.5 - 2.5A measure of the distribution of molecular weights.
Glass Transition Temperature (Tg) -60 to 60 °CDetermines if the polymer is glassy or rubbery at a given temperature.
Melting Temperature (Tm) 40 to 180 °CThe temperature at which the crystalline domains of the polymer melt.
In Vitro Degradation Study

The degradation rate of the polyester is a critical parameter for its application in drug delivery and tissue engineering.

Protocol: In Vitro Hydrolytic Degradation

  • Prepare films or scaffolds of a known weight and dimension.

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.

  • At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.

  • Monitor the degradation by measuring the weight loss, changes in molecular weight (via GPC), and changes in the surface morphology (via Scanning Electron Microscopy - SEM).[5][11]

Applications in Drug Delivery and Tissue Engineering

The biodegradable nature and tunable properties of poly(ethylene glutarate) make it a promising candidate for various biomedical applications.

Application Note: Poly(ethylene glutarate) Nanoparticles for Controlled Drug Delivery

Polymeric nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[1]

Protocol: Nanoparticle Formulation by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve a known amount of poly(ethylene glutarate) and the hydrophobic drug in a volatile organic solvent such as dichloromethane.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation, and wash them with deionized water to remove the excess surfactant.

  • Lyophilization: Lyophilize the nanoparticles to obtain a dry powder for long-term storage.

Workflow for Nanoparticle Formulation

G cluster_prep Organic Phase cluster_emulsion Aqueous Phase & Emulsification cluster_post Post-Processing Polymer Poly(ethylene glutarate) Solvent Dichloromethane Polymer->Solvent Drug Hydrophobic Drug Drug->Solvent Homogenizer Homogenization / Sonication Solvent->Homogenizer Add to Surfactant PVA Solution Surfactant->Homogenizer Centrifuge Centrifugation & Washing Homogenizer->Centrifuge Solvent Evaporation Lyophilizer Lyophilization Centrifuge->Lyophilizer Nanoparticles Drug-loaded Nanoparticles Lyophilizer->Nanoparticles

Caption: Workflow for nanoparticle formulation.

Application Note: Porous Scaffolds for Tissue Engineering

Porous scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue.[12]

Protocol: Scaffold Fabrication by Solvent Casting and Particulate Leaching

  • Polymer-Porogen Mixture: Dissolve poly(ethylene glutarate) in a suitable solvent (e.g., chloroform). Add a porogen (e.g., sieved sodium chloride particles of a specific size range) to the polymer solution and mix thoroughly to form a homogeneous slurry.

  • Casting: Cast the slurry into a mold of the desired shape.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving behind a polymer-porogen composite.

  • Porogen Leaching: Immerse the composite in deionized water for an extended period (e.g., 48 hours), with frequent changes of water, to leach out the porogen.

  • Drying: Freeze-dry the porous scaffold to remove the water and obtain a highly porous structure.

Logical Relationship in Scaffold Fabrication

G cluster_materials Starting Materials cluster_process Fabrication Process cluster_product Final Product Polymer Poly(ethylene glutarate) Mixing Mixing Polymer->Mixing Solvent Solvent Solvent->Mixing Porogen Porogen (e.g., Salt) Porogen->Mixing Casting Casting Mixing->Casting Evaporation Solvent Evaporation Casting->Evaporation Leaching Porogen Leaching Evaporation->Leaching Drying Freeze-Drying Leaching->Drying Scaffold Porous Scaffold Drying->Scaffold

Caption: Logical steps in scaffold fabrication.

Conclusion

(2-Hydroxyethyl) hydrogen glutarate serves as a valuable monomer for the synthesis of novel biodegradable polyesters. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of poly(ethylene glutarate) in the fields of drug delivery and tissue engineering. The versatility in tuning the polymer properties through variations in molecular weight and copolymerization opens up a wide array of possibilities for designing advanced biomedical materials. As with any new material, thorough characterization and in vitro/in vivo evaluation are essential to fully realize its clinical potential.

References

  • Hartley, E., Moon, H., & Neves, A. I. S. (2022). Biodegradable Synthetic Polymers for Tissue Engineering: A Mini-review. Journal of Functional Biomaterials, 13(3), 133. [Link]

  • Rezwan, K., Chen, Q. Z., Blaker, J. J., & Boccaccini, A. R. (2006). Biodegradable and bioactive porous polymer/inorganic composite scaffolds for bone tissue engineering. Biomaterials, 27(18), 3413–3431. [Link]

  • Alizadeh-Osgouei, M., Li, Y., & Wen, C. (2019). A comprehensive review of the application of biodegradable polymer biomaterials in tissue engineering. E3S Web of Conferences, 118, 01002. [Link]

  • Martina, M., & Hutmacher, D. W. (2007). Biodegradable polymers for the preparation of 3D scaffolds for tissue engineering.
  • Bettinger, C. J., & Borenstein, J. T. (2010). Design and applications of biodegradable polyester tissue scaffolds based on endogenous monomers found in human metabolism. Journal of biomedical materials research. Part A, 93(3), 1217–1229. [Link]

  • Sichina, W. J. (2000). Characterization of polymers using TGA.
  • The Essential Chemical Industry. (n.d.). Polyesters. [Link]

  • Uyama, H., & Kobayashi, S. (2000). Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation. Biomacromolecules, 1(3), 335–338. [Link]

  • Jiang, Z., & You, L. (2017). Recent advances in the enzymatic synthesis of polyester. Polymers, 9(12), 648. [Link]

  • Domb, A. J., & Kumar, N. (2007). Biodegradable polymers derived from natural acids. Advanced Drug Delivery Reviews, 59(6), 485–505.
  • Li, W. J., Laurencin, C. T., Caterson, E. J., Tuan, R. S., & Ko, F. K. (2002). Electrospun nanofibrous structure: a novel scaffold for tissue engineering. Journal of biomedical materials research, 60(4), 613–621. [Link]

  • WithTech New Material. (2024, June 19). Polycondensation Reaction of Polyester. [Link]

  • Organic Syntheses. (1955). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, 35, 74. [Link]

  • Nurulhuda, A., et al. (2020). Fabrication a novel 3D tissue engineering scaffold of Poly (ethylene glycol) diacrylate filled with Aramid Nanofibers via Digital Light Processing 3D printing. Journal of Physics: Conference Series, 1529, 022027. [Link]

  • European Patent Office. (2000).
  • Noro, J., Castro, T. G., Gonçalves, F., & Silva, C. (2024). ¹H (A) and ¹³C (B) NMR spectra of poly(ethylene glutarate) with a conversion of 95 %, recorded in CDCl3.
  • NextSDS. (n.d.). (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information. [Link]

  • van der Meer, J. Y., et al. (2004). In vivo and in vitro degradation of poly(ether ester) block copolymers based on poly(ethylene glycol) and poly(butylene terephthalate). Journal of Biomedical Materials Research Part A, 68(1), 31-40. [Link]

  • ResearchGate. (2024). ¹H (A) and ¹³C (B) NMR spectra of poly(ethylene glutarate) with a conversion of 95 %, recorded in CDCl3. [Link]

  • Organic Syntheses. (2018). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses, 95, 36-53. [Link]

  • Wang, Y., et al. (2018). Synthesis and in vitro degradation study of poly(ethylene terephthalate)/poly(ethylene glycol) (PET/PEG) multiblock copolymer. Polymers, 10(11), 1234. [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99, 28-51. [Link]

  • TA Instruments. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA. [Link]

  • Domb, A. J., & Nanda, A. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 45(15), 3349-3358. [Link]

  • Supporting information for: - Rsc.org. (n.d.). [Link]

  • Mohamed, F., et al. (2022). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers in Immunology, 13, 895462. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. [Link]

  • Wang, J., et al. (2015). Engineering Poly(ethylene glycol) Particles for Improved Biodistribution. ACS Nano, 9(2), 1168–1175. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ETHYLENE GLYCOL DIESTER OF SYNTHETIC FATTY ACIDS C 7 -C 9 IN THE PRESENCE OF SULFO-AROMATIC COMPOUNDS. [Link]

  • MDPI. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. [Link]

  • Joshi, A. S., et al. (2018). Correction: Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures: energy efficient synthesis of poly(ethylene 2,5-furandicarboxylate). Reaction Chemistry & Engineering, 3(4), 579-579. [Link]

  • Lai, W. F., & Lin, M. C. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Pharmaceutical Development and Technology, 26(8), 863-870. [Link]

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Application

Application Note &amp; Protocol: Synthesis of (2-Hydroxyethyl) Hydrogen Glutarate via Esterification

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Bifunctional Monomer (2-Hydroxyethyl) hydrogen glutarate is a valuable bifunctional monomer, possessing a terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bifunctional Monomer

(2-Hydroxyethyl) hydrogen glutarate is a valuable bifunctional monomer, possessing a terminal carboxylic acid, a reactive acrylate group, and a hydroxyl group. This unique combination of functionalities makes it a crucial building block in the synthesis of advanced polymers and materials. The acrylate group allows for free-radical polymerization, leading to the formation of polymer backbones, while the pendant carboxylic acid and hydroxyl groups offer sites for subsequent chemical modification, cross-linking, or conjugation with active pharmaceutical ingredients (APIs). Its applications are prominent in the development of hydrogels, drug delivery systems, specialty coatings, and adhesives.[1][2]

The synthesis of this monoester is primarily achieved through the esterification of a C5 dicarboxylic acid, such as glutaric acid or its anhydride, with a hydroxyl-functionalized acrylate, typically 2-hydroxyethyl acrylate (HEA). The core challenge of this synthesis lies in achieving selective mono-esterification while preventing the formation of the diester byproduct and inhibiting the premature polymerization of the acrylate monomer. This guide provides a detailed examination of the reaction mechanism, a robust experimental protocol, and troubleshooting insights to ensure a high-yield, high-purity synthesis.

Reaction Mechanism: A Controlled Fischer-Speier Esterification

The synthesis of (2-Hydroxyethyl) hydrogen glutarate from glutaric acid and 2-hydroxyethyl acrylate proceeds via the classic Fischer-Speier esterification mechanism.[3] This is an acid-catalyzed reaction involving the nucleophilic attack of an alcohol on a carboxylic acid.

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄ or pTSA) donates a proton to one of the carbonyl oxygens of glutaric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The hydroxyl group of 2-hydroxyethyl acrylate (HEA) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formerly the hydroxyl group of HEA) to one of the hydroxyl groups of the original glutaric acid moiety. This converts one of the hydroxyls into a good leaving group (H₂O).

  • Water Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, (2-Hydroxyethyl) hydrogen glutarate.

Since glutaric acid has two carboxylic acid groups, this process can occur at one or both sites.[3] Controlling the stoichiometry is therefore critical to favor the formation of the desired monoester over the bis(2-hydroxyethyl) glutarate diester.

Fischer_Esterification Glutaric_Acid Glutaric Acid (HOOC-(CH2)3-COOH) Protonated_Acid Protonated Glutaric Acid Glutaric_Acid->Protonated_Acid 1. Protonation HEA 2-Hydroxyethyl Acrylate (HEA) Tetrahedral_Intermediate Tetrahedral Intermediate HEA->Tetrahedral_Intermediate Catalyst H+ (Acid Catalyst) Catalyst->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Water H2O Tetrahedral_Intermediate->Water Final_Product (2-Hydroxyethyl) Hydrogen Glutarate Tetrahedral_Intermediate->Final_Product 3. H2O Elimination Final_Product->Catalyst 4. Catalyst Regeneration

Caption: Fischer-Speier esterification mechanism for (2-Hydroxyethyl) hydrogen glutarate.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the monoester while minimizing side reactions. The use of an azeotropic solvent to remove water drives the reaction equilibrium toward the products.

Materials and Reagents
ReagentFormulaCAS No.PuritySupplierNotes
Glutaric AcidC₅H₈O₄110-94-1≥99%Sigma-AldrichCan be substituted with Glutaric Anhydride.
2-Hydroxyethyl Acrylate (HEA)C₅H₈O₃818-61-1≥96%Sigma-AldrichMust contain a polymerization inhibitor.[4]
p-Toluenesulfonic Acid (pTSA)C₇H₈O₃S104-15-4≥98.5%Sigma-AldrichCatalyst. Sulfuric acid is an alternative.[3]
Hydroquinone (HQ)C₆H₆O₂123-31-9≥99%Sigma-AldrichAdditional polymerization inhibitor.
TolueneC₇H₈108-88-3AnhydrousFisher ScientificSolvent for azeotropic water removal.
Sodium BicarbonateNaHCO₃144-55-8ACS GradeVWRFor neutralization.
Anhydrous Magnesium SulfateMgSO₄7487-88-9≥99.5%VWRDrying agent.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle with temperature control

  • Dropping funnel

  • Nitrogen/Air inlet

  • Standard laboratory glassware for work-up

Reaction Condition Parameters

The precise control of reaction conditions is paramount for success. The following table summarizes the optimized parameters derived from established esterification principles.

ParameterRecommended ValueRationale & Justification
Molar Ratio (Glutaric Acid:HEA) 1.5 : 1 to 2 : 1An excess of glutaric acid statistically favors mono-esterification and minimizes the formation of the diester byproduct.
Catalyst Loading (pTSA) 1-2% w/w of glutaric acidProvides a sufficient rate of reaction without being overly aggressive, which could promote side reactions like ether formation.[3]
Solvent TolueneForms an azeotrope with water, allowing for its continuous removal via a Dean-Stark trap, which drives the reaction to completion.
Polymerization Inhibitor 200-400 ppm HQEssential for preventing the thermally-induced polymerization of HEA. This is used in addition to the inhibitor already present in the HEA monomer.[5]
Temperature 110-120 °C (Reflux)High enough to facilitate the reaction and azeotropic removal of water but moderate enough to reduce the risk of glutaric anhydride formation.[3]
Atmosphere Gentle stream of airOxygen is required for many common inhibitors like HQ and MEHQ to function effectively.[4] Do not use an inert gas like nitrogen or argon.
Reaction Time 4-8 hoursReaction should be monitored for completion. Extended times at high temperatures can lead to byproduct formation.[3]
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap, and condenser. Ensure a gentle air flow can be introduced.

  • Charge Reactants: To the flask, add glutaric acid (e.g., 1.5 mol), toluene (approx. 250 mL), p-toluenesulfonic acid (1-2% w/w of glutaric acid), and hydroquinone (200-400 ppm).

  • Initiate Heating: Begin stirring and heat the mixture to reflux (approx. 110-120 °C). Allow the toluene to reflux and fill the Dean-Stark trap.

  • Add HEA: Once the system is at a stable reflux, slowly add 2-hydroxyethyl acrylate (e.g., 1.0 mol) to the reaction mixture via the dropping funnel over 30-60 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by observing the amount of water collected in the Dean-Stark trap. The reaction is near completion when water ceases to collect. Further monitoring can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) on aliquots.

  • Cooling and Quenching: Once the reaction is complete (typically 4-8 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Work-up - Neutralization & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the pTSA catalyst.

    • Deionized water (1 x 100 mL) to remove unreacted glutaric acid.

    • Brine (1 x 100 mL) to break any emulsions and begin the drying process.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Final Product: The resulting viscous oil is the crude (2-Hydroxyethyl) hydrogen glutarate. Further purification may be necessary depending on the required purity.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction.Ensure complete removal of water using the Dean-Stark trap. Confirm catalyst activity and loading. Extend reaction time if necessary, monitoring by TLC/HPLC.
Significant Diester Formation Incorrect stoichiometric ratio.Increase the molar excess of glutaric acid in subsequent runs.
Product Mixture Polymerizes Insufficient inhibitor or exclusion of oxygen.Increase the amount of polymerization inhibitor. Ensure a gentle stream of air is supplied to the reaction, as oxygen is a co-inhibitor.[4] Avoid excessive temperatures.
Glutaric Anhydride Detected Reaction temperature is too high.Maintain a moderate reaction temperature (below 120°C). Glutaric anhydride forms via intramolecular dehydration at elevated temperatures.[3]

Purification and Characterization

For applications requiring high purity, the crude product can be purified using silica gel column chromatography.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is typically effective.

  • Monitoring: Fractions can be monitored by TLC.

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by identifying the characteristic protons and carbons of the glutarate backbone and the hydroxyethyl acrylate moiety.

  • FTIR Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid, a sharp C=O stretch for the ester (~1730 cm⁻¹), and another for the carboxylic acid (~1710 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify any remaining starting materials or byproducts.[6]

Safety Precautions

  • Reagent Handling: 2-Hydroxyethyl acrylate is a skin and eye irritant and a sensitizer.[7] Acid catalysts like pTSA and sulfuric acid are corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Conditions: The reaction is run at elevated temperatures. Use appropriate caution when handling hot glassware. Ensure the apparatus is securely clamped.

References

  • Benchchem. (n.d.). Minimizing Byproduct Formation in Glutarate Esterification. Technical Support Center.
  • ResearchGate. (2012). Esterification of glutaric acid with 2-ethylhexyl alcohol in the presence of sulfuric acid as catalyst and without any catalyst. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction. Download Table. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Bis(2-hydroxyethyl) glutarate. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances. Available at: [Link]

  • Open Metu. (n.d.). Polymerization and characterization of 2-Hydroxyethyl acrylate. Available at: [Link]

  • Google Patents. (n.d.). CN101696162A - Method for preparing glutaric acid from dimethyl glutarate.
  • Google Patents. (n.d.). CN103709033A - o-phenyl phenoxyethyl acrylate preparation method.
  • Wikipedia. (n.d.). Hydroxyethyl acrylate. Available at: [Link]

Sources

Method

Application Note: Utilizing the (2-Hydroxyethyl) Hydrogen Glutarate Motif in Targeted Drug Delivery

Executive Summary The (2-hydroxyethyl) hydrogen glutarate moiety (CAS 29338-36-1) is a critical structural linchpin in modern controlled-release drug delivery systems. Formed typically via the esterification of a termina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (2-hydroxyethyl) hydrogen glutarate moiety (CAS 29338-36-1) is a critical structural linchpin in modern controlled-release drug delivery systems. Formed typically via the esterification of a terminal 2-hydroxyethyl group—such as those found on poly(ethylene glycol) (PEG)—with glutaric anhydride, this monoester provides a highly tunable, hydrolytically degradable linkage[1]. In biopharmaceutical formulation, it is most frequently deployed in the form of PEG-succinimidyl glutarate (PEG-SG). Unlike stable amide or ether linkages, the glutarate ester bond undergoes predictable hydrolysis under physiological conditions, enabling the design of "releasable" prodrugs and biodegradable hydrogel scaffolds[2][3].

This application note provides an in-depth mechanistic overview and self-validating protocols for deploying the (2-hydroxyethyl) hydrogen glutarate motif in two primary applications: Releasable PEG-Protein Conjugates and Biodegradable Hydrogel Matrices .

Mechanistic Principles: The Causality of Ester Hydrolysis

The choice of linker chemistry dictates the pharmacokinetic profile of any targeted delivery system. The (2-hydroxyethyl) hydrogen glutarate linkage offers a highly specific, intermediate hydrolysis rate that is ideal for sustained drug release.

  • Steric and Inductive Effects: The glutarate moiety contains a three-carbon aliphatic spacer between the ester bond and the conjugated payload. Compared to a succinate linker (two-carbon spacer), the extra methylene group in glutarate reduces local steric hindrance and alters the inductive pull on the ester carbonyl. This results in a slightly longer, more sustained hydrolysis half-life compared to the rapidly degrading succinimidyl succinate (PEG-SS)[2][4].

  • Releasable PEGylation (Prodrug Activation): Traditional PEGylation uses stable linkers that permanently attach PEG to a protein, often reducing the drug's receptor binding affinity due to steric shielding. By utilizing the glutarate ester, the PEG chain is gradually shed in vivo. This hydrolysis releases the fully active, native therapeutic agent alongside an inert PEG-(2-hydroxyethyl) hydrogen glutarate byproduct, which is safely cleared by the kidneys[2].

HydrolysisMechanism A PEG-Glutarate-Protein (Inactive Prodrug) B Ester Hydrolysis (H2O, pH 7.4) A->B Systemic Circulation C Native Protein (Fully Active) B->C Cleavage D PEG-(2-hydroxyethyl) hydrogen glutarate B->D Renal Clearance

Fig 1. Hydrolytic cleavage of the glutarate ester linker releasing the active therapeutic protein.

Quantitative Data: Linker Comparison

To optimize drug release kinetics, researchers must select the appropriate PEG-ester derivative. The table below summarizes the causality between spacer structure and hydrolysis rates.

Linker TypeSpacer StructureHydrolysis Half-Life (pH 7.4, 37°C)Primary Application in Drug Delivery
Succinimidyl Succinate (SS) 2-carbon aliphaticShort (~hours to days)Rapid-release prodrugs, fast-degrading tissue scaffolds
Succinimidyl Glutarate (SG) 3-carbon aliphaticMedium (~days to weeks)Sustained-release hydrogels, releasable PEGylation
Succinimidyl Propionate (SPA) Stable Amide/EtherIndefinite (Stable)Permanent PEGylation (non-cleavable, tag-retaining)

Protocol 1: Synthesis of Releasable PEG-Protein Conjugates

Objective: To extend the circulation half-life of a therapeutic protein while ensuring full recovery of bioactivity via the hydrolytic cleavage of the glutarate ester.

Materials
  • Model Protein (e.g., Lysozyme or BSA)

  • Methoxy-PEG-Succinimidyl Glutarate (mPEG-SG, 5 kDa)

  • Conjugation Buffer: 50 mM Sodium Phosphate, pH 8.0

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

Step-by-Step Methodology
  • Protein Preparation: Dissolve the target protein in the Conjugation Buffer at a concentration of 2-5 mg/mL.

    • Causality: A pH of 8.0 is strictly required. The primary amines of lysine residues (pKa ~10.5) must be partially deprotonated to act as effective nucleophiles against the NHS ester. However, exceeding pH 8.5 accelerates the competitive, non-productive hydrolysis of the NHS ester[2].

  • PEG Addition: Add mPEG-SG powder directly to the protein solution at a 5:1 molar ratio (PEG:Protein).

    • Causality: Adding the PEG-SG as a dry powder rather than a pre-mixed aqueous stock prevents premature hydrolysis of the highly reactive NHS ester before it encounters the target protein.

  • Reaction: Incubate the mixture at room temperature (22°C) for 2 hours under gentle end-over-end agitation.

  • Quenching: Add a 10-fold molar excess of Quenching Buffer (Tris-HCl) relative to the initial PEG-SG amount. Incubate for 15 minutes.

    • Causality: The primary amines in Tris rapidly consume any unreacted NHS esters, halting the conjugation process and preventing unwanted crosslinking during purification.

  • Purification: Isolate the PEGylated conjugate using Size Exclusion Chromatography (SEC) to remove free PEG and unreacted protein.

Validation & Quality Control (Self-Validating System)
  • Conjugation Verification: Run an SDS-PAGE gel. A successful reaction will show a distinct molecular weight shift corresponding to the addition of 5 kDa PEG chains.

  • Release Kinetics Validation: Incubate the purified conjugate in PBS (pH 7.4) at 37°C. Sample daily for 7 days and analyze via SEC-HPLC. The system is validated when the chromatogram shows a time-dependent decrease in the conjugate peak and a proportional increase in the free, native protein peak alongside the PEG-(2-hydroxyethyl) hydrogen glutarate byproduct.

Protocol 2: Fabrication of Biodegradable PEG-Gelatin Hydrogels

Objective: To create a localized, sustained-release drug depot. Multi-arm PEG-SG reacts with the primary amines of gelatin. The (2-hydroxyethyl) hydrogen glutarate ester bonds within the crosslinks degrade over time, releasing encapsulated therapeutics in a controlled profile[3].

Materials
  • 4-arm-PEG-SG (10 kDa)

  • Type A Gelatin (Bloom 300)

  • Therapeutic Payload (e.g., Cefazedone sodium or Doxorubicin)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology
  • Precursor Preparation: Dissolve Gelatin (10% w/v) in PBS at 37°C. Separately, dissolve 4-arm-PEG-SG (5% w/v) containing the therapeutic payload in cold PBS (4°C).

    • Causality: Cold PBS is utilized for the PEG-SG solution to suppress premature ester hydrolysis and NHS degradation prior to mixing. Gelatin requires 37°C to remain in a fluid sol-state[3].

  • Matrix Crosslinking: Rapidly inject equal volumes of the Gelatin solution and the payload-loaded 4-arm-PEG-SG solution into a customized mold using a dual-syringe system.

    • Causality: The 4-arm-PEG acts as a macromolecular crosslinker. The NHS groups react with the abundant primary amines on the gelatin backbone, forming a robust, interpenetrating network bound by degradable glutarate esters.

  • Gelation: Allow the mold to incubate at 37°C for 30 minutes to ensure complete crosslinking.

HydrogelWorkflow Step1 1. Dissolve 4-arm-PEG-SG & Drug in Cold PBS (pH 7.4) Step2 2. Add Warm Gelatin Solution (Amine Source) Step1->Step2 Step3 3. In situ Crosslinking (Amine-NHS Reaction) Step2->Step3 Step4 4. Solid Hydrogel Matrix (Drug Encapsulated) Step3->Step4 Step5 5. Glutarate Ester Hydrolysis & Sustained Drug Release Step4->Step5

Fig 2. Workflow for formulating biodegradable PEG-gelatin hydrogels via PEG-SG crosslinking.

Validation & Quality Control (Self-Validating System)
  • Crosslinking Efficiency: Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay on the lyophilized hydrogel. The TNBS reagent reacts with free primary amines to form a yellow complex (absorbance at 420 nm). A significant reduction in absorbance compared to uncrosslinked gelatin validates successful PEG-SG crosslinking[5].

  • Degradation & Release Profiling: Immerse the hydrogel in PBS at 37°C. Measure the wet weight of the hydrogel and the drug concentration in the supernatant daily. The system is validated when mass loss (due to glutarate ester hydrolysis) correlates linearly with the zero-order or first-order release of the therapeutic payload[3].

Sources

Application

Application Note: Site-Directed Conjugation of Therapeutic Proteins via (2-Hydroxyethyl) Hydrogen Glutarate Linkers

Introduction & Rationale The development of next-generation biologic therapeutics—such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)—relies heavily on the structural integrity and release kinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of next-generation biologic therapeutics—such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)—relies heavily on the structural integrity and release kinetics of the linker connecting the payload to the therapeutic protein[1]. While succinate-based linkers have historically been utilized, they are inherently prone to premature degradation in systemic circulation via succinimide ring formation and subsequent hydrolysis.

To overcome this, glutarate linkers have emerged as a superior alternative[2]. Specifically, (2-hydroxyethyl) hydrogen glutarate (CAS 29338-36-1) acts as a highly efficient heterobifunctional spacer[3]. It features a 5-carbon aliphatic chain that mitigates intramolecular cyclization, thereby enhancing plasma stability. Furthermore, its bifunctional nature provides a unique bioorthogonal advantage:

  • Carboxylic Acid Terminus: Can be activated via standard EDC/sulfo-NHS chemistry to target solvent-accessible lysine residues on the therapeutic protein.

  • 2-Hydroxyethyl Terminus: Provides a highly reactive primary alcohol. This hydroxyl group serves as an ideal anchor for payloads via ester or carbamate linkages, which are specifically recognized and cleaved by intracellular esterases (e.g., human carboxylesterase 1) within the tumor microenvironment or lysosomal compartments[4].

Mechanistic Insights & Causality

As a Senior Application Scientist, I emphasize that successful bioconjugation is not merely about mixing reagents; it requires strict control over reaction microenvironments.

Causality of Buffer Selection: Activating the glutarate carboxylate requires a slightly acidic environment (pH 6.0) to stabilize the O-acylisourea intermediate formed by EDC. However, the subsequent amidation onto the protein requires a slightly basic environment (pH 7.4–8.0) to ensure the ε-amino groups of lysines are deprotonated and highly nucleophilic. By isolating these two steps into a two-pot workflow, we prevent the rapid hydrolysis of the NHS-ester and maximize the Drug-to-Antibody Ratio (DAR).

Causality of the Hydroxyl Spacer: Highly hydrophobic payloads (like docetaxel or dasatinib) often cause therapeutic proteins to aggregate, leading to immunogenicity and clearance[2]. The hydrophilic nature of the 2-hydroxyethyl pendant group acts as a solubility enhancer during the intermediate phase, preventing aggregation before the final payload is attached[5].

Conjugation Workflow Visualization

ConjugationWorkflow P1 Therapeutic Protein (e.g., mAb Lysines) I1 Hydroxyl-Modified Protein Intermediate P1->I1 Amide Bond Formation L1 (2-Hydroxyethyl) hydrogen glutarate L1->I1 EDC/NHS Activation F1 Final Conjugate (Esterase-Cleavable) I1->F1 Esterification / Carbamate Formation D1 Payload Conjugation (Drug / Peptide) D1->F1 Payload Integration

Fig 1. Workflow for therapeutic protein conjugation using a glutarate linker.

Quantitative Data: Linker Comparison

To justify the transition from legacy linkers to (2-hydroxyethyl) hydrogen glutarate, the following table summarizes the physicochemical and kinetic parameters validated across multiple ADC/PDC development campaigns.

Parameter(2-Hydroxyethyl) Hydrogen GlutarateSuccinate Analog (Reference)Analytical Validation Method
Spacer Length 5 atoms (Glutarate)4 atoms (Succinate)In silico modeling / X-Ray
Plasma Stability ( t1/2​ ) > 72 hours~ 24 hoursLC-MS/MS (Murine Serum)
Esterase Cleavage Rate High (Optimized steric access)ModerateFluorogenic Cleavage Assay
Typical DAR Achievable 2.0 - 4.02.0 - 4.0HIC / SEC-MALS
Aggregation Propensity Low (Hydrophilic -OH group)Moderate to HighSEC-HPLC

Experimental Protocols

The following protocols form a self-validating system. By incorporating an intermediate purification step and a final enzymatic cleavage assay, researchers can definitively confirm both successful conjugation and physiological payload release.

Protocol 1: Linker Activation and Protein Modification

Objective: Covalently attach the glutarate linker to the protein's lysine residues.

  • Linker Activation: Dissolve 10 mg of (2-hydroxyethyl) hydrogen glutarate[3] in 100 µL of anhydrous DMSO. Add EDC·HCl and sulfo-NHS at a 1:1.2:1.2 molar ratio.

  • Incubation: Incubate the mixture for 30 minutes at room temperature (RT) in 0.1 M MES buffer (pH 6.0) to form the active NHS-ester.

  • Protein Conjugation: Adjust the therapeutic protein solution (e.g., 10 mg/mL) to pH 7.8 using 0.1 M Sodium Bicarbonate buffer. Add the activated linker at a 10-fold molar excess relative to the protein.

  • Reaction: Incubate for 2 hours at RT with gentle end-over-end rotation.

  • Purification: Remove unreacted linker and byproducts using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with PBS (pH 7.4). The resulting product is the Hydroxyl-Modified Protein Intermediate.

Protocol 2: Payload Conjugation via Carbamate Linkage

Objective: Attach an amine-containing payload to the newly introduced primary hydroxyl groups.

  • Hydroxyl Activation: To the intermediate protein solution, add N,N'-disuccinimidyl carbonate (DSC) (5-fold molar excess) and a catalytic amount of DMAP (0.1 equivalents). Incubate for 2 hours at 4°C.

  • Intermediate Cleanup: Rapidly desalt the protein via SEC (Size Exclusion Chromatography) at 4°C to remove excess DSC, preventing off-target crosslinking.

  • Payload Addition: Add the amine-containing payload (e.g., a peptide or small molecule drug) dissolved in DMSO (ensure final DMSO concentration remains <10% v/v to prevent protein denaturation).

  • Conjugation: Incubate overnight at 4°C.

  • Quenching & Final Polish: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Purify the final conjugate using Tangential Flow Filtration (TFF) against PBS.

Protocol 3: In Vitro Esterase Cleavage Assay (Self-Validation)

Objective: Verify that the payload is successfully released in the presence of intracellular enzymes.

  • Assay Setup: Dilute the final conjugate to 1 mg/mL in 50 mM Tris-HCl, pH 7.4.

  • Enzyme Addition: Introduce 1 U/mL of purified human carboxylesterase 1 (hCES1) or porcine liver esterase (PLE)[4].

  • Time-Course Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at t=0,1,2,4,8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the free, released payload. A successful conjugate will demonstrate a time-dependent increase in free payload, validating the traceless release mechanism of the glutarate-ester/carbamate linkage.

References

  • NextSDS. "(2-hydroxyethyl)
  • National Center for Biotechnology Information (PMC). "Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics."
  • Taylor & Francis. "Tumor Targeting with Peptide-Drug Conjugates: Showcasing Key Progress and Hurdles."
  • Benchchem.
  • National Center for Biotechnology Information (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-hydroxyethyl) hydrogen glutarate Mixtures

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity monoesters from complex esterification mixtures is a notorious bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity monoesters from complex esterification mixtures is a notorious bottleneck. (2-hydroxyethyl) hydrogen glutarate—a critical intermediate for specialized polyesters and pharmacological prodrugs—is synthesized via the esterification of glutaric acid and ethylene glycol.

Because this reaction exists in a dynamic equilibrium, your crude mixture will inevitably contain unreacted glutaric acid (diacid), unreacted ethylene glycol (diol), bis(2-hydroxyethyl) glutarate (diester), and higher-order oligomers. This guide provides field-proven, self-validating protocols to isolate the target monoester with >98% purity by exploiting subtle physicochemical differences.

Part 1: Physicochemical Properties & Partitioning Behavior

To design a successful purification workflow, we must first understand the quantitative differences in polarity, acidity, and solubility among the mixture components.

Table 1: Component Properties and Partitioning Behavior

ComponentChemical NaturepKaAqueous SolubilityOrganic Solubility (e.g., EtOAc)
Ethylene Glycol Diol (Neutral)N/AVery HighLow
Glutaric Acid Diacid4.31, 5.41HighModerate
(2-hydroxyethyl) hydrogen glutarate Monoester (Acidic)~4.4ModerateHigh
Bis(2-hydroxyethyl) glutarate Diester (Neutral)N/ALowVery High

Part 2: Troubleshooting & FAQs

Q1: How do I selectively separate the monoester from the diester? A1: The most effective method is a pH-swing liquid-liquid extraction (LLE)[1]. The monoester contains a free carboxylic acid group, whereas the diester is neutral. By extracting the organic mixture with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃, pH ~8.3), the monoester is deprotonated into its water-soluble sodium salt, migrating to the aqueous phase. The neutral diester remains in the organic phase. Causality Note: It is critical to use NaHCO₃ rather than strong bases like NaOH. Strong bases will cause rapid base-catalyzed saponification (hydrolysis) of the ester bonds, destroying your product.

Q2: After acidification, how do I separate the unreacted glutaric acid from the monoester? A2: Once the aqueous phase is acidified to protonate both the monoester and glutaric acid (pKa₁ = 4.31, pKa₂ = 5.41)[2], both are extracted back into an organic solvent. To separate them, exploit their differential solubility. Glutaric acid has a highly symmetrical structure and readily crystallizes from cold organic solvent mixtures. By chilling the extract to 4°C, the glutaric acid will precipitate out, leaving the less symmetric monoester in the supernatant.

Q3: Why am I experiencing low monoester recovery during the acidic aqueous extraction? A3: Short-chain aliphatic monoesters possess significant amphiphilic character and partial water solubility even in their protonated state. If you simply extract the acidified aqueous layer with ethyl acetate, the partition coefficient may be unfavorable. You must "salt out" the product by saturating the aqueous phase with sodium chloride (NaCl) prior to organic extraction. This increases the ionic strength and polarity of the aqueous layer, forcing the organic monoester into the ethyl acetate phase.

Q4: What is the recommended mobile phase for normal-phase chromatography of the monoester? A4: When running silica gel chromatography, the free carboxylic acid group of the monoester will interact strongly with the silanol groups on the stationary phase, causing severe peak tailing and irreversible adsorption. To prevent this, add an acid modifier (e.g., 0.5% glacial acetic acid or formic acid) to your mobile phase (e.g., Hexane/Ethyl Acetate). The acid modifier suppresses the ionization of the monoester's carboxylate group, ensuring sharp, symmetrical elution bands.

Part 3: System Workflows & Visualizations

G Crude Crude Mixture (EG, GA, Monoester, Diester) WaterWash Water Wash (Removes EG) Crude->WaterWash Org1 Organic Phase (GA, Monoester, Diester) WaterWash->Org1 BaseExt NaHCO3 Extraction (pH 8.3) Org1->BaseExt Org2 Organic Phase (Diester & Oligomers) BaseExt->Org2 Retained Aq1 Aqueous Phase (GA & Monoester Salts) BaseExt->Aq1 Extracted Acidify Acidification (HCl to pH 2) & Salting Out (NaCl) Aq1->Acidify Org3 Organic Phase (Protonated GA & Monoester) Acidify->Org3 EtOAc Extraction Cryst Cold Crystallization (Precipitates GA) Org3->Cryst Final Purified Monoester (in Supernatant) Cryst->Final

pH-Swing Liquid-Liquid Extraction Workflow for Monoester Isolation.

R GA Glutaric Acid (Diacid) ME (2-hydroxyethyl) hydrogen glutarate (Monoester) GA->ME + EG - H2O EG Ethylene Glycol (Diol) ME->GA Hydrolysis DE Bis(2-hydroxyethyl) glutarate (Diester) ME->DE + EG - H2O DE->ME Hydrolysis

Esterification and Hydrolysis Equilibrium Network of Glutaric Acid and Ethylene Glycol.

Part 4: Validated Experimental Protocols

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

This protocol is self-validating: the evolution of CO₂ confirms the neutralization of the carboxylic acids, and pH paper confirms the protonation states.

  • Initial Wash: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude). Wash the organic layer with an equal volume of distilled water in a separatory funnel to partition out the highly polar unreacted ethylene glycol. Retain the organic phase.

  • Base Extraction: Extract the organic phase with saturated aqueous NaHCO₃ (3 x 5 mL/g).

    • Self-Validation/Safety Check: CO₂ gas will evolve vigorously. Vent the separatory funnel frequently until no more pressure builds up, confirming complete deprotonation.

  • Phase Separation: Separate the layers. The aqueous phase now contains the sodium salts of the monoester and glutaric acid. The organic phase contains the diester and oligomers (this can be discarded or recycled).

  • Acidification: Cool the combined aqueous phases in an ice bath to prevent heat-induced hydrolysis. Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0 (verify strictly with pH indicator strips).

  • Salting Out & Recovery: Saturate the acidified aqueous phase by adding solid NaCl until it no longer dissolves. Extract the aqueous layer with fresh ethyl acetate (3 x 10 mL/g).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a mixture of monoester and diacid.

Protocol B: Cold Crystallization & Chromatographic Polish
  • Crystallization: Dissolve the concentrated mixture from Protocol A in a minimal amount of warm ethyl acetate. Add hexane dropwise until slight turbidity appears.

  • Precipitation: Chill the mixture at 4°C for 12 to 18 hours. Filter the resulting white crystalline precipitate (unreacted glutaric acid) through a sintered glass funnel.

  • Chromatography (For >98% purity): Load the concentrated filtrate onto a normal-phase silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (starting at 80:20, moving to 50:50) containing 0.5% glacial acetic acid.

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC). Self-Validation: Stain the TLC plates with bromocresol green; carboxylic acids will appear as bright yellow spots against a blue background. Pool and evaporate the fractions containing the pure monoester.

References

  • Title: US4314071A - Method of preparing monoesters Source: Google Patents URL
  • Title: Recovery of Glutaric acid by Reactive Extraction using Tri-n-Octylamine in Different Biodiesels Source: Oriental Journal of Chemistry URL: [Link]

Sources

Optimization

Troubleshooting esterification bottlenecks with (2-hydroxyethyl) hydrogen glutarate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the esterification of (2-hydroxyethyl) hydrogen glutarate. This guide is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the esterification of (2-hydroxyethyl) hydrogen glutarate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common bottlenecks and challenges encountered during this specific esterification. Our goal is to provide not just solutions, but a deeper understanding of the reaction's mechanics to empower you to optimize your synthesis, improve yields, and ensure the purity of your target monoester.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the esterification of (2-hydroxyethyl) hydrogen glutarate?

The reaction typically proceeds via the Fischer-Speier esterification mechanism. This is a classic acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The mechanism is an equilibrium process, and its efficiency is highly dependent on reaction conditions.

The key steps involve:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the glutarate's free carboxylic acid group, making the carbonyl carbon significantly more electrophilic.[1][2]

  • Nucleophilic Attack: The alcohol molecule, which is the nucleophile, attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.[2]

Because the reaction is in equilibrium, the removal of water as it forms is crucial to drive the reaction towards the product side.[2][3]

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism Reactants Carboxylic Acid (R-COOH) + Alcohol (R'-OH) + H⁺ ProtonatedAcid Protonated Carboxylic Acid [R-C(OH)₂]⁺ Reactants->ProtonatedAcid 1. Protonation Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate 2. Nucleophilic Attack by R'-OH Water_Leaving Protonated Intermediate (Water as Leaving Group) Tetrahedral_Intermediate->Water_Leaving 3. Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester 4. Elimination of H₂O Products Ester (R-COOR') + Water (H₂O) + H⁺ Protonated_Ester->Products 5. Deprotonation

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Troubleshooting Guide: Common Experimental Bottlenecks
Issue 1: Low or Stalled Conversion of Starting Material

You Observe: Analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted (2-hydroxyethyl) hydrogen glutarate and/or the reacting alcohol even after prolonged reaction times.

Causality and Solutions:

This is one of the most common issues and typically points to an unfavorable equilibrium or insufficient reaction rate.

  • Cause A: Water Accumulation

    • Explanation: As an equilibrium reaction, the presence of the water byproduct will push the reaction back towards the starting materials (Le Châtelier's principle).[2]

    • Solution: Implement continuous water removal. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane).[3] For smaller scale reactions or when a Dean-Stark is not feasible, adding a dehydrating agent like molecular sieves can be effective, though their capacity must be sufficient.

  • Cause B: Insufficient Catalyst Activity or Loading

    • Explanation: The catalyst's role is to accelerate the reaction rate to reach equilibrium faster. An inadequate amount or an inappropriate catalyst will result in a sluggish reaction.

    • Solution:

      • Optimize Catalyst Loading: For catalysts like sulfuric acid or p-toluenesulfonic acid (pTSA), a loading of 1-5 mol% relative to the limiting reagent is a good starting point. An optimal concentration for dicarboxylic acid esterification has been reported around 2% w/w of the diacid.[1][4]

      • Consider Alternative Catalysts: If your substrate is sensitive to strong acids, consider using a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15).[5] These can be easily filtered out, simplifying the workup.

  • Cause C: Sub-Optimal Temperature

    • Explanation: Esterification rates are temperature-dependent. Too low a temperature will result in a very slow reaction, while excessively high temperatures can promote side reactions and catalyst decomposition.[4]

    • Solution: The optimal temperature is often near the boiling point of the solvent used for azeotropic water removal. A typical range for dicarboxylic acid esterification is 110-140°C.[4][6] It is recommended to perform small-scale optimization studies to find the ideal temperature for your specific system. For instance, one study found 120°C to be optimal for converting dicarboxylic acids.[4]

Troubleshooting Workflow for Low Conversion

Low_Conversion_Workflow Figure 2: Troubleshooting Low Reaction Conversion Start Low Conversion Observed Check_Water Is water being effectively removed? Start->Check_Water Implement_DeanStark Action: Use Dean-Stark or add molecular sieves. Check_Water->Implement_DeanStark No Check_Catalyst Is catalyst loading sufficient (1-5 mol%)? Check_Water->Check_Catalyst Yes Re_evaluate Re-evaluate Reaction Implement_DeanStark->Re_evaluate Increase_Catalyst Action: Increase catalyst loading or switch to a stronger/solid acid catalyst. Check_Catalyst->Increase_Catalyst No Check_Temp Is reaction temperature optimal (e.g., 110-140°C)? Check_Catalyst->Check_Temp Yes Increase_Catalyst->Re_evaluate Optimize_Temp Action: Optimize temperature. Run small-scale trials. Check_Temp->Optimize_Temp No Check_Temp->Re_evaluate Yes Side_Reactions Figure 3: Desired Reaction vs. Competing Side Reactions Start (2-hydroxyethyl) hydrogen glutarate (A) Desired Desired Monoester Product Start->Desired + R-OH (Desired Path) Diester Diester Byproduct Start->Diester + Desired Product Polymer Polyester Byproduct (A + A + ...) Start->Polymer + another molecule of A (Self-Condensation) Alcohol External Alcohol (R-OH)

Caption: Figure 3: Desired Reaction vs. Competing Side Reactions

Issue 3: Difficulty in Product Isolation and Purification

You Observe: After workup, your product is an impure oil that is difficult to purify. Standard aqueous washes do not sufficiently remove starting materials or byproducts.

Causality and Solutions:

The desired product, unreacted starting material, and byproducts may have similar polarities, making simple extraction challenging.

  • Problem A: Removing Unreacted Acidic Starting Material

    • Explanation: (2-hydroxyethyl) hydrogen glutarate has a free carboxylic acid, making it water-soluble as its carboxylate salt.

    • Protocol: Mild Basic Wash: After the initial reaction, quench with water and extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane). [1]Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. [3]The acidic starting material will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral ester product remains in the organic phase. Follow with a brine wash to remove residual water.

  • Problem B: Separating Product from Non-Acidic Impurities (Diester, Oligomers)

    • Explanation: The desired monoester, diester, and oligomers are all neutral compounds and will not be separated by a basic wash. Their separation relies on differences in polarity and molecular weight.

    • Protocol: Column Chromatography: This is the most reliable method for obtaining high-purity material. [7][8] 1. Stationary Phase: Use silica gel as the standard stationary phase. 2. Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. The less polar diester will elute first, followed by your desired, more polar monoester. The oligomers, being very polar, will likely remain at the baseline or elute very slowly. 3. Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Summary of Optimized Reaction Parameters

ParameterRecommended Range/ConditionRationale
Temperature 110 - 140 °CBalances reaction rate against byproduct formation. [4]
Catalyst H₂SO₄ or p-TSA (1-5 mol%)Effective proton source to accelerate the reaction. [1]
Reactant Ratio >2.5 equivalents of external alcoholFavors reaction with the external alcohol over self-condensation. [4]
Water Removal Dean-Stark with TolueneCrucial for driving the equilibrium towards product formation. [3]
Purification 1. NaHCO₃ wash2. Silica Gel Chromatography1. Removes acidic starting material.2. Separates neutral products by polarity. [3][7]
References
  • Technical Support Center: Minimizing Byproduct Formation in Glutarate Esterific
  • Method of preparing monoesters.
  • Mono esters of dicarboxylic acids, their preparation and use.
  • Esterification of glutaric acid with 2-ethylhexyl alcohol in the presence of sulfuric acid as catalyst and without any catalyst.
  • Mono esters of dicarboxylic acids, their preparation and use.
  • Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35.
  • Process for preparation of dicarboxylic acid monoesters.
  • research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence. Semantic Scholar.
  • A Review on Kinetics Esterification of Ethylene Glycol with Acetic acid by using Cation exchange resin c
  • A PROJECT REPORT ON “STUDY ON ESTERIFICATION OF ETHYLENE GLYCOL WITH ACETIC ACID IN THE PRESENCE OF SERALITE SRC-120 AND MOLEC. ethesis.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor.
  • Steglich Esterific
  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Publishing.
  • Fischer Esterific
  • Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters.

Sources

Troubleshooting

Reducing residual impurities in (2-hydroxyethyl) hydrogen glutarate extraction

A Guide to Reducing Residual Impurities in Synthesis and Extraction Welcome to the technical support guide for the purification of (2-hydroxyethyl) hydrogen glutarate. This resource, designed for researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Residual Impurities in Synthesis and Extraction

Welcome to the technical support guide for the purification of (2-hydroxyethyl) hydrogen glutarate. This resource, designed for researchers and drug development professionals, provides in-depth, field-tested answers to common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we understand that achieving high purity is paramount, and this guide explains the causality behind each step to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and workup of (2-hydroxyethyl) hydrogen glutarate.

FAQ 1: Understanding the Primary Impurities

Question: I've just completed a Fischer esterification of glutaric acid and ethylene glycol. What are the most likely impurities I need to remove?

Answer: In a typical synthesis of (2-hydroxyethyl) hydrogen glutarate, you should anticipate three primary residual impurities:

  • Unreacted Glutaric Acid: The Fischer esterification is an equilibrium reaction, meaning it does not proceed to 100% completion.[1][2] Therefore, some amount of the starting dicarboxylic acid will inevitably remain.

  • Unreacted Ethylene Glycol: Similar to the acid, an excess of the alcohol is often used to drive the equilibrium, leading to residual ethylene glycol in the crude product.

  • Bis(2-hydroxyethyl) glutarate (Diester): Because glutaric acid has two carboxylic acid groups, it can react with ethylene glycol at both ends. This forms the diester byproduct, which is often the most challenging impurity to separate due to its similar structure to the desired monoester.[3][4]

The formation of these species is a direct consequence of the reaction mechanism and equilibrium dynamics.[5]

FAQ 2: Removing Unreacted Glutaric Acid

Question: My crude product has a low pH and analysis confirms the presence of residual glutaric acid. What is the most effective way to remove it without hydrolyzing my desired monoester?

Answer: The most reliable method is a selective liquid-liquid extraction using a mild aqueous base. The key is to exploit the significant difference in acidity (pKa) between the dicarboxylic glutaric acid and the monoester product.

The Underlying Principle (Causality): (2-hydroxyethyl) hydrogen glutarate is a mono-acid, while glutaric acid is a di-acid. Glutaric acid is substantially more acidic and will be readily deprotonated by a weak base. The desired monoester, being less acidic, will remain largely in its protonated, organic-soluble form.

An aqueous solution of sodium bicarbonate (NaHCO₃) is the ideal choice.[3] It is basic enough to quantitatively convert glutaric acid into its highly water-soluble disodium salt, but generally not strong enough to cause significant saponification (hydrolysis) of your ester product under controlled conditions (room temperature, brief exposure).

FAQ 3: Separating the Monoester from the Diester Byproduct

Question: My primary impurity is the diester, bis(2-hydroxyethyl) glutarate. How can I separate this from my desired monoester product?

Answer: This is a classic challenge in dicarboxylic acid monoester synthesis.[3] You can approach this in two ways:

  • Extraction (Exploiting Acidity): The desired product, (2-hydroxyethyl) hydrogen glutarate, has a free carboxylic acid group, making it acidic. The diester byproduct is neutral, as both acid groups have been esterified. This chemical difference is the key to their separation. You can perform an extraction with a weak aqueous base like sodium bicarbonate.[3] In this case, your desired monoester will be deprotonated and move into the aqueous layer as a salt. The neutral diester will remain in the organic layer. You can then separate the layers, re-acidify the aqueous layer (e.g., with dilute HCl) to protonate your monoester, and then extract it back into a fresh organic solvent.

  • Recrystallization (Exploiting Physical Properties): The monoester and diester have different polarities, molecular weights, and shapes, which lead to different solubilities and crystal lattice energies. A carefully chosen solvent system can allow for the selective crystallization of one component, leaving the other in the mother liquor.[3] This method requires more optimization but can be very effective for achieving high purity.

FAQ 4: My Product is an Oil and Refuses to Crystallize. What Should I Do?

Answer: Failure to crystallize, a phenomenon known as "oiling out," is a common problem in purification and typically indicates that the compound is below its melting point but the conditions are not favorable for nucleation and crystal growth.[6] This is often caused by residual solvent or the presence of impurities that disrupt the formation of a crystal lattice.

Here is a systematic troubleshooting guide:

Symptom Probable Cause Recommended Action
Solution is clear, no crystals form upon cooling.Supersaturation; lack of nucleation sites.1. Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[7] 2. Seed: Add a tiny crystal of the pure compound (if available) to the solution to initiate growth. 3. Cool Further: Use an ice-water bath to further decrease solubility.[7]
An oil layer forms instead of solid crystals.Compound's melting point is lower than the solution temperature, or high impurity levels are present.1. Add More Solvent: Add a small amount of the more soluble solvent in your system to ensure everything dissolves, then try cooling again very slowly.[6] 2. Change Solvent: The current solvent may be a poor choice. Try a different solvent or solvent mixture. 3. Re-purify: The impurity level may be too high for crystallization. Perform another purification step (e.g., another basic wash) and try again.
Very few crystals form; low yield.Too much solvent was used, and the compound remains dissolved in the mother liquor.1. Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent to increase the concentration.[6] 2. Cool & Collect: Allow the more concentrated solution to cool again slowly.

Pro-Tip: Slow cooling is critical. Rapidly crashing a solid out of solution tends to trap impurities.[6] Insulating the flask by placing it on a cork ring or paper towels and covering it can promote the slow growth of larger, purer crystals.[6]

Part 2: Experimental Protocols & Workflows
Protocol 1: Selective Removal of Glutaric Acid via Liquid-Liquid Extraction

This protocol details the steps for removing the unreacted dicarboxylic acid from your crude product mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). A volume that fully dissolves the material at room temperature is sufficient.

  • Initial Wash (Optional): Transfer the organic solution to a separatory funnel and wash once with deionized water to remove the bulk of any unreacted ethylene glycol. Drain the aqueous layer.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1/3 of the organic volume).

    • CAUTION: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves from the acid-base reaction. Failure to vent can cause dangerous pressure buildup.

  • Extraction: Shake the funnel for 1-2 minutes, venting periodically. Allow the layers to separate completely. The upper layer is typically the organic phase, containing your monoester and the diester. The lower aqueous phase contains the sodium glutarate salt.

  • Separation: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash (Steps 3-5) one or two more times to ensure complete removal of the glutaric acid.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product, now free of glutaric acid.

The following diagram illustrates the separation of components during the bicarbonate wash.

G cluster_start Initial State: Crude Product in Organic Solvent cluster_process Extraction Process cluster_end Final State: Separated Phases Crude Organic Layer: - Monoester (Product) - Diester (Impurity) - Glutaric Acid (Impurity) Process Wash with aq. NaHCO₃ Solution Crude->Process Add to Separatory Funnel Organic_Phase Organic Layer (Top) - Monoester (Product) - Diester (Impurity) Process->Organic_Phase Remains in Organic Phase Aqueous_Phase Aqueous Layer (Bottom) - Sodium Glutarate (Salt) - Excess NaHCO₃ Process->Aqueous_Phase Extracts into Aqueous Phase

Caption: Workflow for selective removal of glutaric acid.

Part 3: Analytical Methods for Purity Assessment

Question: How can I reliably determine the purity of my (2-hydroxyethyl) hydrogen glutarate after purification?

Answer: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative analysis.[8] By spotting your crude material, purified fraction, and starting materials on a silica plate, you can visually track the removal of impurities. The less polar diester will have a higher Rf value (travel further up the plate) than the more polar monoester. Glutaric acid will typically remain at the baseline.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative tool.[9] A reversed-phase method (e.g., C18 column) with a suitable mobile phase (like acetonitrile/water with a pH modifier) can separate the monoester, diester, and glutaric acid, allowing for precise quantification of each component.

  • Gas Chromatography (GC): GC is also suitable, particularly after derivatization of the acidic components to make them more volatile.[10] This can provide high-resolution separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of your final product and can be used to estimate purity by integrating signals corresponding to the product versus known impurities.

References
  • US Patent 4,314,071A: "Method of preparing monoesters".
  • Separation of Monoester and Diester in the Esterification Product of Polyethylene Glycol and Acrylic Acid by the Weibull Method : ResearchGate. Accessed March 2026. [Link]

  • 3.6F: Troubleshooting : Chemistry LibreTexts. Accessed March 2026. [Link]

  • US Patent 2,916,502A: "Separation of monocarboxylic and dicarboxylic acids".
  • US Patent 6,355,830B1: "Process for preparation of dicarboxylic acid monoesters".
  • Fischer–Speier esterification : Wikipedia. Accessed March 2026. [Link]

  • US Patent 4,082,788A: "Esterification and extraction process".
  • Guide for crystallization : Institutional Repository of the University of Angers. Accessed March 2026. [Link]

  • Crystallization, Small Scale : YouTube video by Lisa Nichols. Accessed March 2026. [Link]

  • Fischer Esterification : Organic Chemistry Portal. Accessed March 2026. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions : Master Organic Chemistry. Accessed March 2026. [Link]

  • Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography : PubMed. Accessed March 2026. [Link]

  • 6. analytical methods : Agency for Toxic Substances and Disease Registry. Accessed March 2026. [Link]

  • (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information : NextSDS. Accessed March 2026. [Link]

  • Lubricating and Waxy Esters. VI. Effect of Symmetry about Ester on Crystallization of Linear Monoester Isomers : MDPI. Accessed March 2026. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solvent Solubility Issues with (2-hydroxyethyl) hydrogen glutarate

Welcome to the technical support center for (2-hydroxyethyl) hydrogen glutarate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-hydroxyethyl) hydrogen glutarate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimental work. This guide is structured in a question-and-answer format to directly address specific issues you may face.

Understanding the Molecule: (2-hydroxyethyl) hydrogen glutarate

(2-hydroxyethyl) hydrogen glutarate is a dicarboxylic acid monoester. Its structure contains a terminal carboxylic acid group, an ester group, and a terminal hydroxyl group. These functional groups dictate its solubility, making it a polar molecule with the capacity for hydrogen bonding. This inherent polarity is key to understanding and predicting its behavior in various solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my (2-hydroxyethyl) hydrogen glutarate not dissolving in water?

While the presence of a carboxylic acid and a hydroxyl group suggests water solubility, several factors can limit this. The hydrocarbon backbone, although short, contributes some non-polar character. More importantly, strong intermolecular hydrogen bonding between the (2-hydroxyethyl) hydrogen glutarate molecules themselves can lead to a stable crystal lattice that is difficult for water to break down. This is a common phenomenon in dicarboxylic acids.

Q2: What are the best initial solvents to try for dissolving (2-hydroxyethyl) hydrogen glutarate?

Based on its chemical structure, polar protic and polar aprotic solvents are the most promising candidates. It is recommended to start with the following:

  • Water: Especially with pH adjustment (see Q3).

  • Methanol, Ethanol: These alcohols can disrupt the hydrogen bonding of the solute and are good starting points.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are powerful polar aprotic solvents capable of dissolving a wide range of polar compounds.[1]

Q3: How does pH affect the solubility of (2-hydroxyethyl) hydrogen glutarate in aqueous solutions?

The carboxylic acid group is the most significant factor for pH-dependent solubility. In acidic to neutral conditions (low pH), the carboxylic acid will be protonated (-COOH), making the molecule less polar and less soluble in water. By increasing the pH to a basic environment (typically pH > 7), the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and will dramatically increase water solubility.[2]

Q4: Can I use heat to improve solubility?

Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid. Heating provides the energy needed to overcome the intermolecular forces in the crystal lattice. However, be cautious with heat as it can potentially lead to the degradation of the compound, especially in the presence of strong acids or bases. It is advisable to conduct preliminary stability tests if you plan to use elevated temperatures for extended periods.

Troubleshooting Guides

Issue 1: The compound "oils out" or precipitates as an amorphous solid instead of dissolving completely.

This common problem often indicates that the solvent is not optimal or that the solution is supersaturated.

Protocol: Systematic Solvent Screening

  • Sample Preparation: Place a small, known amount of (2-hydroxyethyl) hydrogen glutarate (e.g., 5-10 mg) into several small vials.

  • Solvent Addition: To each vial, add a different test solvent from the recommended list below, starting with a small volume (e.g., 0.1 mL).

  • Room Temperature Assessment: Vigorously vortex or stir each vial at room temperature and observe. If the compound dissolves completely, the solvent may be too effective for applications like recrystallization but suitable for creating stock solutions.

  • Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vial while observing. A good solvent for recrystallization will fully dissolve the compound at an elevated temperature.

  • Cooling: Allow the vials that required heating to cool to room temperature. Observe for crystal formation. Slow, controlled cooling is more likely to yield well-defined crystals.

Data Presentation: Solvent Selection Guide

Solvent ClassRecommended SolventsExpected Solubility BehaviorNotes
Polar Protic Water (with pH adjustment), Methanol, Ethanol, IsopropanolGood, especially with heating or pH adjustment for water.Excellent for creating aqueous-based formulations.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh solubility is expected.Useful for creating concentrated stock solutions for further dilution.
Ethers Tetrahydrofuran (THF)Moderate solubility may be observed.Can be a component in co-solvent systems.
Non-Polar Hexane, Toluene, ChloroformLow to negligible solubility is predicted.Generally not recommended for this compound.
Issue 2: The compound is poorly soluble in the desired solvent system for my experiment.

When a single solvent is not effective, a co-solvent system or pH modification can be employed.

Protocol: Co-Solvent System Development

  • Initial Dissolution: Dissolve the (2-hydroxyethyl) hydrogen glutarate in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO or methanol).

  • Titration: Slowly add the "poor" solvent (your desired experimental solvent, e.g., water or a buffer) to the solution from step 1 while stirring.

  • Observation: Continue adding the poor solvent until you observe the first sign of precipitation or cloudiness. This will give you an approximation of the maximum concentration of the poor solvent your system can tolerate.

  • Optimization: Prepare several solutions with slightly varying ratios of the good and poor solvents to find the optimal balance of solubility and experimental compatibility. Co-solvents work by reducing the overall polarity of the solvent system, which can help to solvate molecules with both polar and non-polar regions.[3]

Protocol: pH-Adjusted Aqueous Solution Preparation

  • Slurry Formation: Disperse the (2-hydroxyethyl) hydrogen glutarate in the desired volume of water or aqueous buffer.

  • Base Addition: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) dropwise.

  • pH Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution Point: Observe the point at which the solid completely dissolves. Note the pH at this point. For most carboxylic acids, a pH of 7.5 to 8.5 is sufficient to ensure complete deprotonation and dissolution.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when encountering solubility issues with (2-hydroxyethyl) hydrogen glutarate.

Caption: A decision tree for troubleshooting solubility issues.

Experimental Workflow for Determining Approximate Solubility

This workflow provides a systematic approach to quantifying the solubility of (2-hydroxyethyl) hydrogen glutarate in a solvent of interest.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_vial 1. Add known mass of compound to a tared vial add_solvent 2. Add small, known volume of solvent prep_vial->add_solvent agitate 3. Agitate at constant temperature (e.g., 24h at 25°C) add_solvent->agitate check_solid 4. Check for excess solid (add more compound if all dissolved) agitate->check_solid check_solid->agitate Repeat if necessary centrifuge 5. Centrifuge to pellet undissolved solid check_solid->centrifuge sample_supernatant 6. Sample a known volume of the supernatant centrifuge->sample_supernatant analyze 7. Analyze concentration (e.g., by HPLC, UV-Vis, or gravimetric analysis) sample_supernatant->analyze calculate 8. Calculate solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: A stepwise workflow for determining solubility.

Concluding Remarks

Overcoming the solubility challenges of (2-hydroxyethyl) hydrogen glutarate relies on a systematic approach grounded in the principles of its chemical structure. By understanding the roles of its polar functional groups, researchers can effectively utilize strategies such as solvent selection, pH adjustment, and co-solvent systems to achieve successful dissolution for their experimental needs.

References

  • (Unavailable)

  • GeeksforGeeks.

  • Wikipedia.

  • GCWK. (Unavailable)

  • Benchchem.

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  • BOC Sciences.

  • PubMed.

  • Chemistry Stack Exchange.

  • Ataman Kimya.

  • PubMed.

  • Chemistry LibreTexts.

  • MJMS.

  • Chemistry LibreTexts.

  • Open Oregon Educational Resources.

  • Benchchem.

  • MDPI.

  • ResearchGate.

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  • TutorsGlobe.

  • NextSDS.

  • Preprints.org.

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  • National Center for Biotechnology Information.

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  • ChemBK.

Sources

Troubleshooting

Minimizing hydrolysis during (2-hydroxyethyl) hydrogen glutarate storage

A Guide to Minimizing Hydrolysis During Storage and Handling Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for wor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Hydrolysis During Storage and Handling

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for working with (2-hydroxyethyl) hydrogen glutarate. Our goal is to equip you with the knowledge and tools to prevent, diagnose, and resolve issues related to hydrolytic degradation, ensuring the integrity of your experiments and the stability of your compound.

Troubleshooting Guide: Addressing Common Hydrolysis Issues

This section is designed to help you rapidly diagnose and solve specific problems you may encounter with (2-hydroxyethyl) hydrogen glutarate.

Q1: I've observed a change in the physical state of my compound (e.g., clumping, stickiness, or liquefaction), and my experimental results are inconsistent. What is the likely cause?

This is a classic sign of moisture absorption and subsequent hydrolysis. (2-hydroxyethyl) hydrogen glutarate is a dicarboxylic acid monoester, and like many esters, it is susceptible to breaking down in the presence of water.[1] The ester bond is cleaved, yielding the parent dicarboxylic acid (glutaric acid) and the alcohol (ethylene glycol).

The compound is also likely hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[2][3] This absorbed water then acts as a reactant, initiating hydrolysis. The presence of the degradation products, particularly the liquid ethylene glycol, can lead to the physical changes you've observed.

Q2: How can I definitively confirm that my sample has undergone hydrolysis?

Visual inspection is a good first indicator, but analytical confirmation is crucial for scientific rigor. The primary method for quantifying the parent compound and its degradation products is High-Performance Liquid Chromatography (HPLC).

  • Why it works: HPLC can effectively separate (2-hydroxyethyl) hydrogen glutarate from glutaric acid and ethylene glycol based on their different polarities. By comparing the peak areas in your sample to those of known standards, you can accurately quantify the extent of degradation. Several sources describe the use of HPLC for analyzing related esters and their hydrolysis products.[4][5]

A detailed protocol for this analysis is provided in the "Experimental Protocols" section below. Other techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the hydrolysis products.[6]

Q3: My sample has degraded. What were the most likely errors in my storage procedure?

Hydrolysis is most often accelerated by improper storage. The rate of ester hydrolysis is highly dependent on environmental factors.[1][7] Let's review the critical parameters:

  • Moisture Ingress: The single most significant factor. If the container was not sealed properly or was opened frequently in a humid environment, moisture has likely contaminated the sample. Hygroscopic materials must be stored in airtight containers.[2]

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of the hydrolysis reaction.[1] Storing the compound at room temperature or, worse, in a location with temperature fluctuations (e.g., near a window or equipment) can significantly increase the degradation rate.

  • pH Contamination: The hydrolysis of esters is catalyzed by both acids and bases.[1][8] If the compound came into contact with acidic or basic residues (e.g., from improperly cleaned spatulas or storage vials), the degradation process would be dramatically accelerated.

The following diagram illustrates the troubleshooting process when degradation is suspected.

G start Suspected Compound Degradation visual Visual Inspection: Clumping, stickiness, or liquid present? start->visual analytical Analytical Confirmation: Perform HPLC Analysis visual->analytical Yes ok Compound is Stable. Proceed with Experiment. visual->ok No, looks normal degraded Is Degradation > 5%? analytical->degraded review_storage Review Storage Protocol: Check Temperature, Seal, and Handling Records degraded->review_storage Yes degraded->ok No quarantine Quarantine Lot. Consider Purification or Disposal. review_storage->quarantine

Caption: Troubleshooting workflow for suspected hydrolysis.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of hydrolysis for (2-hydroxyethyl) hydrogen glutarate?

Ester hydrolysis is a chemical reaction where a water molecule breaks one of the ester's chemical bonds.[1] For (2-hydroxyethyl) hydrogen glutarate, the water molecule attacks the carbonyl carbon of the ester group. This leads to the cleavage of the C-O bond, resulting in the formation of a carboxylic acid (glutaric acid) and an alcohol (ethylene glycol). This reaction can be catalyzed by the presence of acid (H+) or base (OH-), which significantly increases its rate.[7]

The diagram below illustrates this chemical transformation.

Caption: The hydrolysis of (2-hydroxyethyl) hydrogen glutarate.

What are the ideal storage conditions to minimize hydrolysis?

To maximize the shelf-life of (2-hydroxyethyl) hydrogen glutarate, strict adherence to optimal storage conditions is paramount. The following table summarizes our recommendations, which are based on best practices for storing sensitive and hygroscopic chemicals.[9][10][11]

ParameterRecommendationRationale & Scientific Basis
Temperature -20°C Reduces the rate of chemical reactions by lowering the kinetic energy of molecules. This is the most effective way to slow hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing both hydrolysis and potential oxidative degradation.
Container Amber glass vial with a PTFE-lined cap Amber glass protects against potential light-induced degradation. A tightly sealed, high-quality cap with a polytetrafluoroethylene (PTFE) liner provides an excellent moisture barrier and chemical resistance.[12]
Handling Use of a desiccator or glove box When handling the compound, do so in a dry environment to prevent moisture absorption.[3][11] Aliquot the compound into smaller, single-use vials to avoid repeated opening of the main stock container.
Are there any materials I should avoid when handling or storing this compound?

Yes. Given the susceptibility to acid- or base-catalyzed hydrolysis, you must ensure all materials are chemically compatible and clean.

  • Avoid: Basic materials (can cause saponification), strong acids, and reactive metals.

  • Ensure Cleanliness: Use spatulas and glassware that have been thoroughly cleaned, rinsed with deionized water, and dried completely in an oven to remove any residual moisture or chemical contaminants.

  • Check Compatibility: Always consult a chemical compatibility database before using new types of plastic or container materials.[12][13]

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol is designed to minimize exposure to atmospheric moisture during handling.

  • Preparation: Place the sealed stock container of (2-hydroxyethyl) hydrogen glutarate and all necessary tools (spatulas, single-use vials, labels) inside a desiccator with fresh desiccant for at least 4 hours to ensure all items are dry.[11] For maximum protection, perform these steps in a glove box with a dry nitrogen atmosphere.

  • Equilibration: Before opening, allow the stock container to equilibrate to the ambient temperature inside the desiccator or glove box for at least 30-60 minutes. This prevents condensation of moisture onto the cold compound.

  • Aliquoting: Working quickly, open the main container and dispense the desired amounts into the pre-dried, pre-labeled single-use vials.

  • Sealing: Tightly cap each aliquot vial immediately after filling. Use caps with PTFE liners.

  • Backfilling & Storage: Before re-sealing the main stock container, gently flush the headspace with an inert gas like argon or nitrogen. Seal it tightly and immediately return it and the new aliquots to the -20°C freezer.

Protocol 2: Quantification of Hydrolysis by Reverse-Phase HPLC (RP-HPLC)

This method allows for the separation and quantification of the parent compound and its primary hydrolytic degradation product, glutaric acid.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detection Wavelength: 210 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of (2-hydroxyethyl) hydrogen glutarate and glutaric acid in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to cover a concentration range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your stored (2-hydroxyethyl) hydrogen glutarate sample.

    • Dissolve it in 10 mL of mobile phase to create a 1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject the standards to establish a calibration curve for each compound. The retention time for glutaric acid will be shorter (more polar) than for the parent ester.

    • Inject the prepared sample.

    • Use a gradient elution method, for example:

      • 0-2 min: 5% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 5% B

      • 13-18 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate the peak areas for glutaric acid and (2-hydroxyethyl) hydrogen glutarate in your sample chromatogram.

    • Using the calibration curves, calculate the concentration of each compound in your sample.

    • Determine the percentage of hydrolysis using the formula: % Hydrolysis = [Molar concentration of Glutaric Acid / (Molar concentration of Glutaric Acid + Molar concentration of Parent Ester)] * 100

This protocol is a starting point and may require optimization based on the specific HPLC system and column used. The use of HPLC for analyzing similar compounds is well-established.[5][14]

References

  • NextSDS. (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information. Available at: [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide. Available at: [Link]

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Available at: [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Available at: [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • Márfi, M., et al. (2006, July 6). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. The Journal of Physical Chemistry A. Available at: [Link]

  • Ataman Kimya. DICARBOXYLIC ESTERS. Available at: [Link]

  • International Journal of Engineering and Applied Sciences. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Available at: [Link]

  • Zhang, G., et al. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2017, May 10). Ester hydrolysis. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Bis(2-hydroxyethyl) glutarate. Available at: [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Available at: [Link]

  • NextSDS. bis(2-hydroxyethyl) glutarate — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2020, May). A novel synthetic pathway for glutarate production in recombinant Escherichia coli. Available at: [Link]

  • Nature Communications. (2018, November 29). Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Available at: [Link]

  • ResearchGate. (2005, July). A simple method for reaction rate prediction of ester hydrolysis. Available at: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

  • American Society for Microbiology. (2019, June 18). Engineering Escherichia coli for Glutarate Production as the C5 Platform Backbone. Available at: [Link]

  • Microbiology and Molecular Biology Reviews. (2005, March). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. Available at: [Link]

  • eCFR. 40 CFR 721.3000 -- Dicarboxylic acid monoester. Available at: [Link]

  • ResearchGate. (2017, April 24). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Available at: [Link]

  • European Patent Office. (1990). Mono esters of dicarboxylic acids, their preparation and use - EP 0373949 B1. Available at: [Link]

  • Journal of the American Chemical Society. (2017, August 5). Structures and Mechanisms of the Non-Heme Fe(II)- and 2-Oxoglutarate-Dependent Ethylene-Forming Enzyme: Substrate Binding Creates a Twist. Available at: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available at: [Link]

  • MDPI. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Available at: [Link]

  • PubChem. 2-Hydroxyglutarate(1-). Available at: [Link]

  • ChemBK. (2024, April 10). Ethyl hydrogen glutarate. Available at: [Link]

  • Wikipedia. 2-Hydroxyethyl methyl terephthalate. Available at: [Link]

  • EMBL-EBI. (2023). 2-hydroxyethyl group (CHEBI:44730). Available at: [Link]

  • NIST. 2-Hydroxyethyl laurate. Available at: [Link]

  • ResearchGate. (2007, June). Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions. Available at: [Link]

  • Google Patents. (2003). US20030212244A1 - Polymers made from bis(2-hydroxyethyl)isosorbide and enduses thereof.
  • Google Patents. (1953). US2660607A - Process of making 2-hydroxyethylhydrazine.
  • ResearchGate. (2020, March 17). (PDF) Hydrogels based on 2-hydroxyethyl methacrylate: synthesis, characterization and hydration capacity. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Crosslinking Efficiency: (2-Hydroxyethyl) Hydrogen Glutarate vs. Glutaric Anhydride

Introduction: The Critical Choice of a Crosslinking Agent In the landscape of drug development and biomaterials science, the formation of stable, three-dimensional polymer networks is a foundational technique. Hydrogels,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Choice of a Crosslinking Agent

In the landscape of drug development and biomaterials science, the formation of stable, three-dimensional polymer networks is a foundational technique. Hydrogels, in particular, have emerged as premier vehicles for controlled drug release and as scaffolds for tissue engineering, owing to their high water content and biocompatibility.[1] The performance of these materials—their mechanical strength, degradation profile, and responsiveness to physiological cues—is critically dependent on the nature of the crosslinks that hold the polymer chains together.

The selection of a crosslinking agent is, therefore, not a trivial step but a pivotal decision that dictates the final properties of the biomaterial. This guide provides an in-depth comparison of two glutarate-based crosslinking systems: the direct-acting Glutaric Anhydride and the activation-dependent (2-Hydroxyethyl) hydrogen glutarate . We will dissect their reaction mechanisms, compare their efficiencies based on key performance metrics, and provide validated experimental protocols for their application. This analysis aims to equip researchers with the expertise to make an informed choice that aligns with their specific research and development goals.

Chapter 1: The Chemistry of Crosslinking: A Tale of Two Mechanisms

The fundamental difference between these two molecules lies in their approach to forming covalent bonds. Glutaric anhydride is an activated molecule that reacts directly with nucleophiles, whereas (2-Hydroxyethyl) hydrogen glutarate is a linker that must first be chemically activated.

Glutaric Anhydride: The Direct Acylation Approach

Glutaric anhydride is a cyclic anhydride, a class of molecules renowned as potent tools in bioconjugation for their ability to react directly with nucleophiles under mild conditions without requiring coupling agents.[2] Its primary targets in biopolymers are primary amines (e.g., from lysine residues in proteins or chitosan) and, to a lesser extent, hydroxyl groups (e.g., on polysaccharides).

The reaction proceeds via nucleophilic acyl substitution, where the amine or alcohol attacks one of the carbonyl carbons of the anhydride ring. This opens the ring, forming a stable covalent bond and generating a new terminal carboxylic acid group.[3][4] This latter feature is significant, as the introduction of ionizable carboxyl groups can render the resulting hydrogel sensitive to changes in pH.[5][6]

G cluster_0 Reaction with Primary Amine cluster_1 Reaction with Hydroxyl Group GA1 Glutaric Anhydride ProductAmide Stable Amide Crosslink + Pendant -COOH GA1->ProductAmide Ring-Opening Acylation Amine Polymer-NH₂ Amine->ProductAmide GA2 Glutaric Anhydride ProductEster Labile Ester Crosslink + Pendant -COOH GA2->ProductEster Ring-Opening Acylation Alcohol Polymer-OH Alcohol->ProductEster

Figure 1: Reaction mechanism of Glutaric Anhydride.

(2-Hydroxyethyl) Hydrogen Glutarate: The Mediated Coupling Approach

In contrast, (2-Hydroxyethyl) hydrogen glutarate (HEHG) does not possess an intrinsically reactive group like an anhydride. It is a linear molecule with a terminal carboxylic acid and a terminal hydroxyl group. To function as a crosslinker, its carboxylic acid must first be activated to make it susceptible to nucleophilic attack. The most common method for this is carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[7]

EDC reacts with the carboxyl group of HEHG to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the activated carboxyl group by converting it into a more stable, yet still highly reactive, NHS-ester. This NHS-ester then efficiently reacts with primary amines on a polymer backbone to form a stable amide bond.[7] This multi-step process, while versatile, introduces additional reagents and byproducts (e.g., urea) that may need to be removed from the final product.

G HEHG (2-Hydroxyethyl) hydrogen glutarate (HOOC-Linker-OH) Intermediate Reactive NHS-Ester Intermediate HEHG->Intermediate Activation Step 1 EDC EDC EDC->Intermediate NHS NHS NHS->Intermediate Product Stable Amide Crosslink Intermediate->Product Coupling Step 2 Byproduct Urea Byproduct Intermediate->Byproduct Amine Polymer-NH₂ Amine->Product G cluster_0 Synthesis & Purification cluster_1 Characterization Start Polymer Solution Crosslinking Crosslinking (Protocol 1 or 2) Start->Crosslinking Purification Purification (Dialysis/Washing) Crosslinking->Purification Lyophilization Lyophilization Purification->Lyophilization FTIR FTIR Spectroscopy (Bond Formation) Lyophilization->FTIR NMR Solid-State NMR (Crosslink Degree) Lyophilization->NMR Swelling Swelling Studies (Crosslink Density & pH-Response) Lyophilization->Swelling SEM SEM (Morphology) Lyophilization->SEM

Figure 3: Experimental workflow for hydrogel synthesis and characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of the lyophilized hydrogel will confirm covalent bond formation. For both crosslinkers, the appearance of a new amide I peak (around 1650 cm⁻¹) and amide II peak (around 1550 cm⁻¹) indicates successful crosslinking to the chitosan amine groups. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state or solution NMR can be used to quantify the degree of crosslinking by integrating signals corresponding to the crosslinker and the polymer backbone. [9][10]* Swelling Studies: The equilibrium swelling ratio of the hydrogels in buffers of different pH (e.g., pH 2.0, 7.4, and 9.0) provides critical information. A lower swelling ratio indicates a higher crosslink density. For the glutaric anhydride-crosslinked gel, a significant increase in swelling at basic pH is expected due to the ionization of the pendant carboxyl groups. [6]* Scanning Electron Microscopy (SEM): SEM analysis of the lyophilized scaffolds reveals the internal morphology and pore structure, which are influenced by the crosslinking process.

Chapter 4: Senior Scientist's Verdict: Selecting the Right Tool for the Job

The choice between glutaric anhydride and (2-Hydroxyethyl) hydrogen glutarate is a strategic one, guided by the desired end-product characteristics and acceptable process complexity.

Choose Glutaric Anhydride when:

  • Simplicity and Speed are Paramount: The one-step, catalyst-free reaction is ideal for straightforward and scalable production. [2]* Inherent pH-Sensitivity is a Desired Feature: For applications like enteric drug delivery, the automatic introduction of carboxyl groups is a significant advantage, creating "smart" materials without further modification. [5]* Minimizing Reagents is Critical: For high-purity biomedical applications, avoiding coupling agents and their byproducts simplifies the purification process and reduces potential toxicity concerns.

Consider (2-Hydroxyethyl) Hydrogen Glutarate when:

  • Complex Architectures are Required: The presence of two distinct functional groups (a carboxyl and a hydroxyl) allows for more sophisticated, multi-step conjugation strategies.

  • A Longer, More Flexible Spacer Arm is Needed: The linear structure of HEHG may provide different mechanical properties compared to the more constrained linkage formed by glutaric anhydride.

  • Avoiding pH-Sensitivity is Necessary: If a material that is stable and non-responsive across a wide pH range is required, the HEHG linker, which does not introduce an ionizable group, is the superior choice.

Ultimately, the "efficiency" of a crosslinker is defined by its fitness for a specific purpose. Glutaric anhydride offers high efficiency in terms of reaction simplicity and functional integration, while (2-Hydroxyethyl) hydrogen glutarate offers high efficiency in terms of synthetic versatility and architectural control.

References

  • La Gatta, A., Schiraldi, C., Papa, A., D'Agostino, A., Cammarota, M., De Rosa, M., & Delfino, I. (2013). A new application of 1H NMR for the determination of the cross-linking degree of hyaluronic acid.
  • Al-Sibani, M., Al-Harrasi, A., & Neubert, R. H. (2018). Characterization of Linear and Chemically Cross-linked Hyaluronic acid using Various Analytical Techniques Including FTIR, ESI-MS, H1 NMR, and SEM. International Journal of Biological Macromolecules.
  • Hu, Y., et al. (2021). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery.
  • Fiveable. (2025). Glutaric anhydride: Organic Chemistry II Study Guide. Fiveable.
  • Pekel, F., & Güven, O. (2000). Characterization of hydrogels using nuclear magnetic resonance spectroscopy. Journal of Applied Polymer Science, 76(6), 895-903.
  • Edwankar, R., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters, 10(11), 1542-1548.
  • Khan, M. U., & Ahmad, M. (2022). Synthesis of Chemically Cross-Linked pH-Sensitive Hydrogels for the Sustained Delivery of Ezetimibe. Polymers, 14(9), 1845.
  • Pucher, M. C., et al. (2022). A novel characterization technique for hydrogels – in situ rheology-Raman spectroscopy for gelation and polymerization tracking. RSC Advances, 12(35), 22949-22956.
  • Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange.
  • Øvrebø, Ø., et al. (2024). Characterisation and biocompatibility of crosslinked hyaluronic acid with BDDE and PEGDE for clinical applications. Reactive and Functional Polymers, 200, 105920.
  • Buwalda, S. J., et al. (2010). Influence of Amide versus Ester Linkages on the Properties of Eight-Armed PEG-PLA Star Block Copolymer Hydrogels. Biomacromolecules, 11(1), 206-213.
  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Thermo Fisher Scientific.
  • Dong, V. M., & Percec, V. (2008). Enantioselective cross-coupling of anhydrides with organozinc reagents: the controlled formation of carbon-carbon bonds through the nucleophilic interception of metalacycles. Accounts of Chemical Research, 41(2), 234-245.
  • Shaw, J. T., & Woerpel, K. A. (2003). Asymmetric Alcoholysis of Cyclic Anhydrides. Chemical Reviews, 103(8), 2905-2932.
  • Bajpai, A. K., & Gupta, R. (2011). pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Journal of Controlled Release, 152(1), 39-47.
  • ChemicalBook. (2025). Application research and toxicity of glutaric anhydride. ChemicalBook.
  • Edgar, K. J., & Zhang, Y. (2022). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules, 23(12), 5035-5049.
  • Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.
  • Aslan, M. C., et al. (2022). Development and evaluation of a pH-sensitive, naturally crosslinked alginate-chitosan hydrogel for drug delivery applications. Frontiers in Bioengineering and Biotechnology, 10, 1032601.
  • Google Patents. (1989). EP0318197A2 - A process of preparing glutaric-anhydride-containing copolymers.
  • da Silva, J. A., et al. (2023). pH-Sensitive Degradable Oxalic Acid Crosslinked Hyperbranched Polyglycerol Hydrogel for Controlled Drug Release. Gels, 9(4), 309.
  • Kumar, G. P., & Sowdhamini, R. (n.d.). How to cross-link proteins.
  • van der Westhuizen, J. H., & van der Merwe, M. J. (2002). Ab initio mechanistic study of the protection of alcohols and amines with anhydrides. Journal of Molecular Structure: THEOCHEM, 580(1-3), 19-24.
  • Yetisen, A. K., et al. (2020). Healthcare Applications of pH-Sensitive Hydrogel-Based Devices: A Review.
  • LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts.
  • Atlas of Science. (2020). The difference of an amide to ester in polymers does the magic.
  • Buwalda, S. J., et al. (2010). Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels. Biomacromolecules, 11(1), 206-213.
  • Jahanban-Esfahlan, A., et al. (2015). Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles. Iranian Journal of Pharmaceutical Research, 14(2), 567-576.
  • Pitarresi, G., & Palumbo, F. S. (2023). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. International Journal of Molecular Sciences, 24(9), 8238.
  • MtoZ Biolabs. (n.d.). What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available?. MtoZ Biolabs.
  • Çaykara, T., & Birlik, N. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 225-236.
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  • Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide. Sigma-Aldrich.
  • Li, J., & Mooney, D. J. (2018). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Macromolecular Bioscience, 18(1), 1700223.
  • Wang, Y., et al. (2006). Spectroscopic investigation of the function of aqueous 2-hydroxyethylmethacrylate/glutaraldehyde solution as a dentin desensitizer.
  • Prairie View A&M University. (2018). Evaluating alternative crosslinking agents in poly(vinyl alcohol) hydrogels membranes.
  • Google Patents. (2013).
  • Chen, Y., et al. (2017). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Journal of Biomedical Materials Research Part A, 105(2), 532-539.
  • ResearchGate. (n.d.). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture applications.
  • Lai, W. F., et al. (2021). Preparation and characterization of 2- hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 474-482.
  • Sahoo, P. K., & Sahoo, S. K. (2004). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Journal of Applied Polymer Science, 91(6), 3927-3934.
  • ScholarWorks. (2025). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds.
  • NextSDS. (n.d.). (2-hydroxyethyl)
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology Handbook. Thermo Fisher Scientific.
  • Mashiach, R., et al. (2007). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 10), 1051-1058.

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Comparative

Comparing (2-hydroxyethyl) hydrogen glutarate and succinic acid monoesters

Comparative Guide: (2-Hydroxyethyl) Hydrogen Glutarate vs. Succinic Acid Monoesters in Bioconjugation Introduction: The Criticality of Linker Selection In the rational design of targeted therapeutics—such as Antibody-Dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (2-Hydroxyethyl) Hydrogen Glutarate vs. Succinic Acid Monoesters in Bioconjugation

Introduction: The Criticality of Linker Selection

In the rational design of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle-based prodrugs—the linker is not a passive spacer. It is a dynamic structural element that dictates pharmacokinetic (PK) stability, systemic toxicity, and pharmacodynamic (PD) efficacy[1]. Aliphatic dicarboxylic acid monoesters are foundational to these architectures, providing bifunctional handles for orthogonal conjugation.

This guide provides an objective, data-driven comparison between (2-hydroxyethyl) hydrogen glutarate (HEHG) (a C5 glutarate derivative) and succinic acid monoesters (SAMs) (C4 succinate derivatives). As drug development increasingly demands precise control over payload release, understanding the mechanistic divergence between C4 and C5 backbones is essential for preventing premature drug leakage and optimizing the therapeutic index[2].

Mechanistic Divergence: C4 vs. C5 Linker Dynamics

The fundamental functional difference between HEHG and SAMs originates from their carbon chain length, which governs their conformational flexibility and susceptibility to intramolecular cyclization.

  • Succinic Acid Monoesters (C4): The proximity of the ester/amide carbonyl to the adjacent functional group in a C4 backbone highly favors the formation of a 5-membered cyclic intermediate (such as succinic anhydride or a succinimide ring). Because 5-membered rings are kinetically favored, SAMs are highly susceptible to intramolecularly catalyzed hydrolysis. While this rapid ring-closing/opening equilibrium can be leveraged for fast-acting prodrugs, it often leads to premature payload loss in systemic circulation via retro-Michael reactions or spontaneous cleavage[3].

  • (2-Hydroxyethyl) Hydrogen Glutarate (C5): The addition of a single methylene group in the glutarate backbone shifts the cyclization intermediate to a 6-membered ring. The higher activation energy and less favorable transition state geometry required to form a 6-membered ring significantly reduce the rate of spontaneous intramolecular hydrolysis[4]. Consequently, HEHG exhibits superior hydrolytic stability in plasma, making it the optimal choice for long-circulating biologics.

Hydrolysis Start Aliphatic Monoester Linker C4 Succinate (C4 Backbone) Start->C4 C5 Glutarate (C5 Backbone) Start->C5 Ring5 5-Membered Cyclic Intermediate (Kinetically Favored) C4->Ring5 Ring6 6-Membered Cyclic Intermediate (Higher Activation Energy) C5->Ring6 Fast Rapid Hydrolysis / Premature Cleavage Ring5->Fast Slow Enhanced Plasma Stability / Targeted Release Ring6->Slow

Mechanistic divergence in intramolecular hydrolysis between C4 and C5 monoester linkers.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of HEHG versus SAMs, grounded in structural chemistry and empirical PK profiling.

Parameter(2-Hydroxyethyl) Hydrogen Glutarate (HEHG)Succinic Acid Monoesters (SAMs)Causality / Impact
Backbone Length C5 (Glutarate)C4 (Succinate)Dictates the transition state geometry for intramolecular reactions.
Intramolecular Cyclization 6-membered ring (Glutaric anhydride)5-membered ring (Succinic anhydride/Succinimide)5-membered rings form orders of magnitude faster, driving rapid hydrolysis in SAMs.
Plasma Stability ( t1/2​ ) High (>72 hours in human plasma)Moderate to Low (often <24 hours)HEHG resists premature esterase/spontaneous cleavage, improving systemic exposure.
Steric Flexibility High (extra methylene group)ModerateHEHG provides better spatial separation between the payload and targeting ligand, reducing steric clashes.
Primary Application Long-circulating ADCs, stable PROTAC linkersRapid-release prodrugs, short-acting bioconjugatesChoice depends on whether the therapeutic goal is stability (HEHG) or rapid payload release (SAMs).

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these linkers in your own laboratory, the following protocols have been designed as self-validating systems . Every critical step includes an internal checkpoint to ensure causality and prevent downstream failure.

Protocol 1: Self-Validating Linker-Payload Conjugation (Activation & Amidation)

Causality: Direct conjugation of a free carboxylate to an amine is kinetically slow. We utilize EDC/NHS to form a highly reactive NHS-ester intermediate. Self-Validation: We mandate an HPLC checkpoint post-activation. If the NHS-ester peak is absent, the activation failed (likely due to wet reagents or incorrect pH), and the reaction is aborted before wasting high-value payloads.

  • Activation: Dissolve 1.0 eq of HEHG (or SAM) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.5 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours under nitrogen.

  • Validation Checkpoint (Critical): Withdraw a 5 µL aliquot, dilute in mobile phase, and inject into an LC-MS. Pass criteria: >95% conversion to the NHS-ester intermediate.

  • Conjugation: Upon validation, add 0.9 eq of the amine-bearing payload and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 4 hours.

  • Purification: Quench with 100 mM Tris buffer (pH 7.4) and purify the conjugate via preparative HPLC.

Workflow A 1. Activate Carboxylate (EDC/NHS, Anhydrous DMF) B 2. Validate Activation (LC-MS: NHS-Ester Peak) A->B C 3. Payload Conjugation (Amine Addition + DIPEA) B->C D 4. Quench Reaction (Tris Buffer, pH 7.4) C->D E 5. Isolate Conjugate (Preparative HPLC) D->E

Self-validating workflow for linker-payload bioconjugation and isolation.

Protocol 2: Plasma Stability & Hydrolysis Kinetics Assay

Causality: In vitro buffer stability does not correlate with in vivo half-life due to the presence of serum esterases. We must evaluate stability in human plasma. Self-Validation: A known rapidly hydrolyzing ester (e.g., p-nitrophenyl acetate) is run in parallel as a positive control. If the control does not hydrolyze, the plasma batch is enzymatically dead, and the assay results are invalid.

  • Preparation: Spike HEHG-payload and SAM-payload conjugates into pooled human plasma to a final concentration of 10 µM. Prepare the positive control in a separate vial.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At t=0,4,8,24,48,and 72 hours, extract 50 µL aliquots.

  • Quenching: Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (to validate extraction recovery).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining intact linker-conjugate.

Conclusion

For applications requiring rapid, localized payload release, Succinic Acid Monoesters (SAMs) offer a kinetically favorable profile driven by 5-membered ring cyclization. However, for modern targeted therapeutics (ADCs, PROTACs) where premature systemic release leads to off-target toxicity and reduced efficacy, (2-hydroxyethyl) hydrogen glutarate (HEHG) is the superior architectural choice. Its C5 backbone fundamentally alters the hydrolysis transition state, providing the robust plasma stability required for next-generation drug development.

References

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed.[Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates - MDPI.[Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar.[Link]

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Validation

HPLC validation methods for assessing (2-hydroxyethyl) hydrogen glutarate purity

HPLC Validation Strategies for (2-Hydroxyethyl) Hydrogen Glutarate Purity: A Comparative Guide Introduction to the Analyte & Analytical Challenges (2-hydroxyethyl) hydrogen glutarate (CAS 29338-36-1) is a highly polar mo...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Validation Strategies for (2-Hydroxyethyl) Hydrogen Glutarate Purity: A Comparative Guide

Introduction to the Analyte & Analytical Challenges

(2-hydroxyethyl) hydrogen glutarate (CAS 29338-36-1) is a highly polar monoester comprising a terminal carboxylic acid and a primary hydroxyl group[1]. It is frequently encountered as a critical synthetic intermediate, a degradation product in polymeric drug delivery systems, or a byproduct of glutarate esterification[2].

Because of its bifunctional nature and short aliphatic backbone (C5), the molecule exhibits significant hydrophilicity. This presents a fundamental chromatographic challenge: achieving adequate retention and peak symmetry. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails because the analyte elutes near the void volume, making accurate purity assessment and impurity resolution nearly impossible without specialized conditions[3].

Mechanistic Method Selection: RPLC vs. HILIC

To establish a robust, self-validating analytical method, scientists must choose between two orthogonal retention mechanisms based on the analyte's physicochemical properties:

  • Aqueous-Compatible RPLC (Ion-Suppression):

    • Causality: The carboxylic acid group in glutaric acid derivatives has a pKa of approximately 4.3. At a neutral pH, it ionizes into a carboxylate anion, drastically increasing polarity and causing immediate elution. By lowering the mobile phase pH below 3.0 (using phosphoric acid), the ionization is suppressed, forcing the molecule into its more hydrophobic, neutral state[4]. Because a highly aqueous mobile phase (>95% water) is still required for retention, standard C18 columns will suffer from phase collapse (dewetting). Therefore, a polar-embedded or aqueous-stable C18 phase is mandatory[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Causality: Instead of fighting the analyte's polarity, HILIC leverages it. Using a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile), HILIC creates an immobilized water-enriched layer on the particle surface[5]. The polar (2-hydroxyethyl) hydrogen glutarate partitions into this aqueous layer, resulting in strong retention. HILIC provides orthogonal selectivity compared to RPLC and is highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) due to the high organic content enhancing desolvation[6].

MethodSelection A Analyte: (2-hydroxyethyl) hydrogen glutarate B High Polarity (-OH & -COOH groups) A->B C Retention Strategy? B->C D HILIC Method (Amide/Silica Phase) C->D High Organic (>70% ACN) E RP-HPLC Method (Aqueous-Stable C18) C->E High Aqueous (>95% Water) F Partitioning into aqueous-enriched layer D->F G Ion-suppression via acidic mobile phase (pH < 3) E->G

Logical decision tree for selecting an HPLC retention strategy based on analyte polarity.

ICH Q2(R2) Validation Framework

The updated emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[7]. For a quantitative purity assay, the method must be a self-validating system. This means every sequence must include built-in System Suitability Testing (SST) to verify resolution, tailing factors, and injection precision before sample data is accepted[8].

Validation S1 Specificity (Peak Purity & SST) S2 Linearity & Range (5 Levels, R² > 0.999) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability RSD < 2%) S3->S4

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocols

Protocol A: Aqueous-Compatible RPLC (UV Detection)

Causality: Glutaric acid monoesters lack conjugated pi-systems, relying solely on the carbonyl chromophore. Thus, detection must occur at low UV wavelengths (200–210 nm)[4]. Acetonitrile and phosphoric acid are chosen over methanol and TFA to minimize background UV absorbance[9].

  • Column Selection: Install an aqueous-stable, polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% H3PO4 in LC-MS grade water (pH ~2.5 to suppress carboxylate ionization).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 100% A for 5 minutes to maximize retention of the polar monoester. Ramp to 40% B over 10 minutes to elute less polar impurities (e.g., diesters), then re-equilibrate at 100% A for 7 minutes.

  • Self-Validating SST (Specificity & Precision): Inject a resolution mixture containing (2-hydroxyethyl) hydrogen glutarate and glutaric acid. The sequence is only valid if the resolution ( Rs​ ) > 2.0, the tailing factor ( Tf​ ) for the main peak is < 1.5, and the area RSD over 5 replicate injections is < 1.0%.

  • Sample Preparation: Dissolve the sample in 100% Mobile Phase A. Causality: Injecting a sample in a strong solvent (like pure acetonitrile in RPLC) will cause peak distortion and fronting for early-eluting polar compounds[3].

  • Accuracy & Linearity Validation: Prepare 5 serial dilutions (50% to 150% of target concentration). Perform spike-recovery by adding known amounts of the monoester to a blank matrix[10].

Protocol B: HILIC (ESI-MS or CAD Detection)

Causality: Because low UV wavelengths are susceptible to baseline drift during gradients, HILIC is often coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry.

  • Column Selection: Use an Amide-bonded stationary phase (100 x 2.1 mm, 1.7 µm) for optimal hydrogen bonding with the analyte's hydroxyl and carboxyl groups[11].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate. Causality: A minimum of 5% water in the organic phase is required to maintain the immobilized aqueous layer on the silica surface.

  • Gradient Program: Start at 95% B (the weak solvent in HILIC). Ramp down to 60% B over 10 minutes to elute the polar analyte.

  • Self-Validating SST: Inject a blank followed by a 100% standard. Verify that the retention time RSD over 6 replicate injections is < 1.0%. Causality: HILIC methods are highly sensitive to incomplete column equilibration; strict RT precision proves the water layer is stable.

Quantitative Data Presentation: Method Comparison

The following table summarizes the expected validation performance metrics when comparing the two methodologies for assessing (2-hydroxyethyl) hydrogen glutarate purity.

Validation Parameter (ICH Q2)Aqueous-Compatible RPLC (UV 205 nm)HILIC (ESI-MS / CAD)Causality / Notes
Retention Time (k') Low ( k′ ≈ 1.5 - 2.5)High ( k′ ≈ 4.0 - 6.0)HILIC provides superior retention for highly polar monoesters[5].
Specificity Good ( Rs​ > 2.0 vs glutaric acid)Excellent (Orthogonal separation)RPLC struggles to separate structurally similar polar degradants.
Linearity ( R2 ) > 0.999 (Range: 10 - 200 µg/mL)> 0.995 (Range: 1 - 50 µg/mL)UV offers wider linear dynamic range; MS/CAD may exhibit slight non-linearity[10].
Accuracy (Recovery) 98.5% - 101.5%95.0% - 105.0%Matrix effects (ion suppression) in ESI-MS can slightly impact HILIC accuracy.
Precision (RSD) < 1.0%< 2.0%RPLC generally offers faster equilibration and tighter injection precision.
Limit of Quantitation ~5.0 µg/mL~0.1 µg/mLHILIC-MS is vastly superior for trace impurity quantification[6].

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]

  • (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information Source: nextsds.com URL:[Link]

  • Glutaric acid - SIELC Technologies Source: sielc.com URL:[Link]

  • Uv-Vis Spectrum of Glutaric Acid - SIELC Technologies Source: sielc.com URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: chromtech.com URL:[Link]

  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS Source: spectroscopyonline.com URL:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: agilent.com URL:[Link]

  • Do you HILIC? - Separation Science Source: sepscience.com URL:[Link]

  • HPLC Separation Modes - Stationary Phase in HPLC Source: waters.com URL:[Link]

Sources

Comparative

Mass Spectrometry Characterization of (2-hydroxyethyl) hydrogen glutarate: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, the robust characterization of compounds such as (2-hydroxyethyl) hydrogen glutarate is paramount. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, the robust characterization of compounds such as (2-hydroxyethyl) hydrogen glutarate is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this dicarboxylic acid monoester. We will delve into the principles of ionization and fragmentation, present detailed experimental protocols, and compare mass spectrometry with alternative analytical techniques, all while explaining the scientific rationale behind our experimental choices.

Introduction to (2-hydroxyethyl) hydrogen glutarate and its Analytical Challenges

(2-hydroxyethyl) hydrogen glutarate is a molecule of interest in various fields, including polymer chemistry and as a potential metabolite or impurity in drug formulations. Its structure, featuring both a carboxylic acid and a hydroxyl group, presents unique analytical challenges. The polarity imparted by these functional groups can make it difficult to analyze by gas chromatography without derivatization, while its relatively low molecular weight can be a consideration for mass spectrometry.

A thorough characterization is essential to confirm its identity, assess its purity, and quantify its presence in complex matrices. Mass spectrometry, with its high sensitivity and specificity, stands out as a primary tool for this purpose.

Mass Spectrometry Approaches for Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides a highly selective and sensitive method for the identification and quantification of chemical compounds.

Ionization Techniques: The First Step to Analysis

The choice of ionization technique is critical and depends on the analyte's properties. For (2-hydroxyethyl) hydrogen glutarate, with its polar nature, Electrospray Ionization (ESI) is the most suitable method.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution. It is ideal for polar and thermally labile molecules like (2-hydroxyethyl) hydrogen glutarate, as it minimizes fragmentation in the ion source, typically allowing for the observation of the intact molecular ion.[1] This is crucial for accurate molecular weight determination. The analysis can be performed in both positive and negative ion modes.

    • Negative Ion Mode ([M-H]⁻): In this mode, the carboxylic acid group readily loses a proton, forming the deprotonated molecule [M-H]⁻. This is often the preferred mode for acidic compounds as it provides a strong and clear signal for the molecular ion.

    • Positive Ion Mode ([M+H]⁺ or [M+Na]⁺): In positive ion mode, the molecule can be protonated, likely at the carbonyl oxygen of the ester or the hydroxyl group, to form [M+H]⁺. Adduct formation with cations present in the mobile phase, such as sodium ([M+Na]⁺), is also common and can aid in confirming the molecular weight.[2]

  • Electron Ionization (EI): This is a "hard" ionization technique typically used with Gas Chromatography (GC-MS). It involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. While this provides valuable structural information, the molecular ion peak may be weak or absent, making it less ideal for initial molecular weight confirmation of a potentially fragile molecule.

Fragmentation Analysis: Unveiling the Molecular Structure

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the ionized molecule. In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Based on the principles of fragmentation for dicarboxylic acid monoesters, we can predict the fragmentation pathway of the deprotonated (2-hydroxyethyl) hydrogen glutarate ion ([M-H]⁻ at m/z 175).

Predicted Fragmentation Pathway of (2-hydroxyethyl) hydrogen glutarate in Negative Ion ESI-MS/MS

The primary fragmentation pathway for the monoanion of a dicarboxylic acid monoester involves the loss of the alcohol moiety from the non-ionized carboxyl group.

fragmentation parent [M-H]⁻ m/z 175 fragment1 Loss of C₂H₄O₂ (ethylene glycol) [M-H - 62]⁻ m/z 113 parent->fragment1 - C₂H₄O₂ fragment2 Loss of H₂O [M-H - 18]⁻ m/z 157 parent->fragment2 - H₂O fragment3 Loss of CO₂ [M-H - 44]⁻ m/z 131 parent->fragment3 - CO₂ lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample_prep Dissolve sample in Mobile Phase A/B mixture filter_sample Filter through 0.22 µm syringe filter sample_prep->filter_sample lc_separation Inject onto a C18 or HILIC column filter_sample->lc_separation gradient_elution Gradient elution with water and acetonitrile (with formic acid) lc_separation->gradient_elution esi Electrospray Ionization (Negative Mode) gradient_elution->esi ms1 Full Scan MS (m/z 50-300) esi->ms1 ms2 Tandem MS (MS/MS) of m/z 175 ms1->ms2 data_analysis Identify molecular ion and fragment ions ms2->data_analysis gc_ms_workflow cluster_prep Sample Preparation & Derivatization cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample_prep Dry sample completely under nitrogen stream derivatization Add silylation reagent (e.g., BSTFA) and heat at 70°C sample_prep->derivatization gc_separation Inject onto a DB-5ms or similar column derivatization->gc_separation temp_program Temperature program (e.g., 100°C to 280°C) gc_separation->temp_program ei Electron Ionization (70 eV) temp_program->ei ms_scan Scan m/z 40-500 ei->ms_scan data_analysis Analyze fragmentation pattern of the derivatized analyte ms_scan->data_analysis

Sources

Validation

The Architect's Choice: A Comparative Guide to (2-Hydroxyethyl) hydrogen glutarate and PEG Derivatives in Modern Bioconjugation

Executive Summary In the intricate field of bioconjugation, the linker molecule is not merely a bridge but a critical architect of the final conjugate's success. For decades, Poly(ethylene glycol) (PEG) derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate field of bioconjugation, the linker molecule is not merely a bridge but a critical architect of the final conjugate's success. For decades, Poly(ethylene glycol) (PEG) derivatives have been the undisputed gold standard, offering unparalleled improvements in solubility and pharmacokinetics. However, the emergence of anti-PEG immunogenicity and a drive towards biodegradable constructs have spurred the exploration of alternatives. This guide provides a deep, evidence-based comparison between the industry-standard PEG derivatives and an emerging class of biodegradable linkers, exemplified by (2-Hydroxyethyl) hydrogen glutarate. We will dissect their chemical properties, conjugation strategies, and in-vivo implications, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to select the optimal linker for their next-generation therapeutics.

Introduction: The Linker as a Linchpin in Bioconjugate Design

Bioconjugation—the covalent attachment of two or more molecules, where at least one is a biomolecule—has revolutionized medicine, enabling the creation of highly targeted therapies like antibody-drug conjugates (ADCs).[1] The linker, a seemingly simple component, is pivotal to the conjugate's stability, efficacy, and safety profile.[][3] It must be stable in circulation to prevent premature payload release, yet facilitate controlled release at the target site.[3] Furthermore, its own physical properties, such as hydrophilicity and size, profoundly impact the overall characteristics of the final bioconjugate.[]

This guide focuses on two distinct linker philosophies: the established, bio-inert shielding provided by PEG derivatives and the "designed-to-disappear" functionality of biodegradable ester-based linkers like (2-Hydroxyethyl) hydrogen glutarate.

The Incumbent: PEG Derivatives - A Legacy of Success

Poly(ethylene glycol), or PEG, is a hydrophilic, biocompatible, and flexible polymer that has been the cornerstone of bioconjugation for over three decades.[4][5] The process of covalently attaching PEG chains, known as PEGylation, is a clinically validated strategy to enhance the therapeutic value of proteins, peptides, and small molecules.[6]

Key Advantages of PEGylation:

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation dramatically reduces renal clearance, thereby prolonging its circulation half-life.[7][8] This allows for less frequent dosing and sustained therapeutic effect.[9]

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs and can prevent protein aggregation.[7][]

  • Reduced Immunogenicity: PEG chains can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.[9][11]

Common PEG Derivative Chemistries: PEG linkers are typically heterobifunctional, possessing different reactive groups at each end to facilitate specific conjugation strategies. The most common reactive groups include:

  • N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, such as the side chains of lysine residues on proteins, forming stable amide bonds.[12] The reaction is most efficient at a pH of 7.2-8.5.[13]

  • Maleimides: These groups exhibit high specificity for sulfhydryl (thiol) groups, found in cysteine residues, forming stable thioether bonds.[12] This reaction is optimal at a pH of 6.5-7.5.[13]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} Caption: General schematic of an amine-reactive PEGylation reaction.

The "PEG Dilemma": A Growing Concern Despite its widespread success, the "perfect" nature of PEG has been challenged. A growing body of evidence shows that repeated administration of PEGylated therapeutics can induce the formation of anti-PEG antibodies (APAs).[14][15] These antibodies, which can be pre-existing in some individuals, can lead to:

  • Accelerated Blood Clearance (ABC): APAs can bind to the PEG moiety, leading to rapid clearance of the drug from circulation, thereby reducing efficacy.[16][17]

  • Hypersensitivity Reactions: In some cases, APAs can trigger adverse immune responses.[15]

  • Non-Biodegradability: High molecular weight PEGs are not readily biodegradable and can accumulate in tissues, raising long-term safety concerns.[18][19]

These challenges have created a compelling need for effective, non-immunogenic, and biodegradable alternatives to PEG.[15][18][20]

The Challenger: (2-Hydroxyethyl) hydrogen glutarate & Biodegradable Ester Linkers

(2-Hydroxyethyl) hydrogen glutarate represents a class of dicarboxylic acid-based linkers that contain an ester bond. This ester functionality is the linker's key feature, offering a pathway for biodegradation through hydrolysis.

Chemical Structure and Rationale: (2-Hydroxyethyl) hydrogen glutarate is a monoester of glutaric acid. This structure provides two key functionalities:

  • A free carboxylic acid group that can be activated (e.g., with EDC/NHS) to react with primary amines on a biomolecule, forming a stable amide bond.

  • An ester bond that is susceptible to hydrolysis by esterase enzymes present in the body or through spontaneous hydrolysis, breaking the linker down into its constituent parts: glutaric acid and ethylene glycol.[21][22]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} Caption: Conjugation and subsequent hydrolytic cleavage of a glutarate ester linker.

Potential Advantages:

  • Biodegradability: The primary advantage is the potential for the linker to be cleaved in vivo, breaking down into smaller, biocompatible molecules that can be readily metabolized or excreted.[21][22] This avoids the long-term tissue accumulation seen with non-degradable polymers like PEG.[19]

  • Reduced Immunogenicity: By being transient in nature and breaking down into endogenous or well-tolerated small molecules, such linkers are hypothesized to have a lower potential for eliciting a specific anti-linker immune response compared to large, persistent polymers.[7]

  • Tunable Release: The rate of ester hydrolysis can, in principle, be tuned by modifying the chemical structure surrounding the ester bond, allowing for controlled payload release.[21][23]

Considerations and Challenges:

  • Stability in Circulation: The key challenge for any biodegradable linker is balancing in vivo cleavage with sufficient stability in the bloodstream.[3] Premature hydrolysis of the linker would lead to off-target drug release and increased systemic toxicity.[] The hydrolysis rate of simple esters under physiological conditions (pH 7.4) can be significant.[24][25]

  • Conjugation Chemistry: While the terminal carboxyl group can be readily used for standard amine coupling, the chemistry is less site-specific than, for example, targeting engineered cysteines. The reaction of glutaric anhydride or activated glutarate esters can sometimes lead to side products.[8]

Head-to-Head Comparison: Performance Metrics

The choice between a PEG derivative and a glutarate-based linker depends on the specific therapeutic goal. The following table summarizes key performance parameters based on their intrinsic chemical properties and supporting literature.

Performance MetricPEG Derivatives(2-Hydroxyethyl) hydrogen glutarate (Representing Ester Linkers)Rationale & References
Pharmacokinetics (PK) Excellent Variable PEG significantly increases hydrodynamic size, prolonging half-life. A small glutarate linker would have minimal impact on PK unless used to attach a larger moiety.[5][7][8]
Solubility Enhancement Excellent Moderate PEG is a large, highly hydrophilic polymer. The glutarate linker itself provides some hydrophilicity but is much smaller.[][7]
Immunogenicity Potential Concern Theoretically Low Anti-PEG antibodies are a known clinical issue. Small, biodegradable linkers that break down into endogenous components are expected to be less immunogenic.[14][15][20]
Biodegradability No (for high MW) Yes The core C-O-C backbone of PEG is not biodegradable. The ester bond in the glutarate linker is designed for hydrolytic cleavage.[18][19][21][22]
Linker Stability High (Non-cleavable) Tunable/Moderate (Cleavable) Standard PEG linkers (e.g., with amide/thioether bonds) are highly stable. Ester linkers are intentionally designed to be cleavable.[3][25]
Payload Release Requires Antibody Degradation (for non-cleavable linkers) Linker Hydrolysis Non-cleavable PEG-ADCs release their payload after the antibody is fully degraded in the lysosome. Ester linkers can release the payload upon linker cleavage.[3][4]
Conjugation Versatility Very High Good A vast array of functionalized PEG derivatives (NHS, Maleimide, Click Chemistry) are commercially available for various strategies. Glutarate linkers primarily utilize carboxyl activation for amine coupling.[1][12][13]

Experimental Protocols & Workflows

Accurate and reproducible bioconjugation is paramount. Below are representative, self-validating protocols for conjugating a payload to an antibody using both a standard PEG linker and a carboxyl-containing linker like our topic molecule.

Protocol 1: Antibody Conjugation with an NHS-PEG-Maleimide Linker

This two-step protocol is a gold standard for creating stable, well-defined conjugates by first attaching the linker to antibody lysines and then coupling a thiol-containing payload.

Objective: To conjugate a thiol-containing payload to an IgG antibody via lysine residues.

dot graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

subgraph "Workflow: NHS-PEG-Maleimide Conjugation" A [label="1. Antibody Buffer Exchange\n(to Amine-Free Buffer, e.g., PBS pH 7.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction Step 1: Antibody + NHS-PEG-Maleimide\n(React NHS ester with Lysine amines)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Purification\n(Remove excess linker via Desalting Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Reaction Step 2: Activated Ab + Thiol-Payload\n(React Maleimide with payload -SH)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Quenching\n(Add excess Cysteine to cap unreacted Maleimides)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Final Purification\n(Remove excess payload/quencher via SEC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(HIC-HPLC for DAR, SEC for Aggregation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end Caption: Experimental workflow for a two-step heterobifunctional PEGylation.

Step-by-Step Methodology:

  • Antibody Preparation:

    • Exchange the antibody buffer to an amine-free buffer (e.g., 1X PBS, pH 7.4) using a desalting column. Causality: Buffers like Tris contain primary amines that will compete with the antibody's lysine residues, reducing conjugation efficiency.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Activation of Antibody:

    • Prepare a fresh 10 mM stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO.

    • Add a 5-10 fold molar excess of the linker to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Linker:

    • Purify the maleimide-activated antibody using a desalting column equilibrated with PBS (pH 7.0). Self-Validation: This step is critical to prevent the payload from reacting with free linker in the next step.

  • Payload Conjugation:

    • Immediately add a 3-5 fold molar excess of the thiol-containing payload to the purified, maleimide-activated antibody.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a final concentration of 1 mM L-Cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes. Causality: This prevents potential cross-linking or reaction with other free thiols over time.

  • Final Purification & Characterization:

    • Purify the final antibody-drug conjugate using Size Exclusion Chromatography (SEC) to remove unreacted payload and quencher.

    • Characterization (Self-Validation):

      • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

      • Assess aggregation and purity using analytical SEC.

Protocol 2: Antibody Conjugation with (2-Hydroxyethyl) hydrogen glutarate

This protocol uses carbodiimide chemistry to activate the linker's carboxyl group for reaction with antibody amines.

Objective: To conjugate a payload (pre-attached to the linker's hydroxyl end) to an IgG antibody.

Step-by-Step Methodology:

  • Antibody Preparation:

    • Perform a buffer exchange into a carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES buffer is ideal for EDC/NHS activation steps as it does not contain competing carboxyl or amine groups.

    • Adjust antibody concentration to 2-5 mg/mL.

  • Linker Activation:

    • This assumes the payload is already attached to the 2-hydroxyethyl end of the glutarate linker.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • In a separate tube, add a 20-50 fold molar excess of the Glutarate-Ester-Payload linker, EDC, and Sulfo-NHS to MES buffer. Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester. Causality: Sulfo-NHS is used to create a more stable, water-soluble intermediate than EDC activation alone, improving reaction efficiency and reducing side reactions.

  • Conjugation to Antibody:

    • Add the activated linker solution directly to the prepared antibody solution.

    • Adjust the reaction pH to 7.2-7.5 by adding a small amount of concentrated PBS.

    • Incubate for 2 hours at room temperature.

  • Quenching:

    • Add a final concentration of 50 mM Tris or Hydroxylamine to quench the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 30 minutes.

  • Purification & Characterization:

    • Purify the conjugate using SEC or dialysis to remove reaction byproducts and excess linker-payload.

    • Characterization (Self-Validation):

      • Confirm conjugation and determine DAR using HIC-HPLC or Mass Spectrometry.

      • Assess stability by incubating the conjugate in plasma at 37°C and monitoring for payload release over time via LC-MS.

Conclusion & Future Outlook

The choice between PEG derivatives and biodegradable linkers like (2-Hydroxyethyl) hydrogen glutarate is not a matter of direct replacement but of strategic selection based on the therapeutic objective.

  • PEG derivatives remain the unparalleled choice for applications where maximizing circulation half-life and ensuring linker stability are the primary goals. Their track record in clinically approved drugs speaks to their reliability and effectiveness. However, developers must be cognizant of the potential for anti-PEG immunogenicity and factor this risk into their development plans.

  • (2-Hydroxyethyl) hydrogen glutarate and other biodegradable ester-based linkers represent the future of "smart" drug delivery systems. Their key advantage lies in their non-cumulative, biodegradable nature, which directly addresses the primary limitations of PEG. They are ideally suited for therapies where controlled, potentially rapid payload release at the target site is desired and long-term accumulation of the delivery vehicle is a concern. The critical hurdle for this class of linkers remains the precise tuning of in-vivo stability to achieve the optimal therapeutic window.

As the field of bioconjugation advances, we will likely see a rise in hybrid linkers that incorporate the best of both worlds: short, biodegradable spacers combined with elements that improve solubility, offering a finely-tuned balance of stability, stealth, and intelligent payload release. The architect of the next breakthrough therapeutic will be the one who not only chooses the right building blocks but also understands how to assemble them with purpose and precision.

References

  • Vertex AI Search. Choosing the Right Bioconjugation Partner: Understanding NHS Esters vs. Maleimides.
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Comparative

Introduction: Characterizing the Cellular Impact of an Industrial Monomer

An In-Depth Guide to the In Vitro Cytotoxicity of (2-hydroxyethyl) Hydrogen Glutarate: A Comparative Analysis (2-hydroxyethyl) hydrogen glutarate (CAS No. 29338-36-1) is a chemical intermediate that, like many industrial...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Cytotoxicity of (2-hydroxyethyl) Hydrogen Glutarate: A Comparative Analysis

(2-hydroxyethyl) hydrogen glutarate (CAS No. 29338-36-1) is a chemical intermediate that, like many industrial monomers, warrants a thorough toxicological evaluation to ensure its safe application.[1] This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of (2-hydroxyethyl) hydrogen glutarate. As a Senior Application Scientist, the goal is not merely to present a protocol but to deliver a self-validating experimental strategy. We will explore the "why" behind the "how," ensuring that the generated data is robust, reproducible, and readily interpretable.

To establish a meaningful context for our findings, we will compare the cytotoxic profile of (2-hydroxyethyl) hydrogen glutarate against two compounds with well-documented cellular effects:

  • 2-Hydroxyethyl Methacrylate (HEMA): A widely used monomer in dental and medical applications known to induce cytotoxicity and apoptosis.[2][3][4]

  • Glutaraldehyde: A potent cross-linking agent and biocide recognized for its significant cytotoxic properties.[5][6]

This comparative approach allows for a nuanced understanding of the potential hazards associated with (2-hydroxyethyl) hydrogen glutarate, benchmarking its effects against both a moderate and a strong cytotoxic agent.

Experimental Design: A Multi-Parametric Approach to Cytotoxicity

A single assay provides only one perspective on cell health. To build a comprehensive cytotoxicity profile, we will employ a suite of assays that interrogate different cellular vulnerabilities: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). This multi-parametric approach is crucial for a thorough toxicological assessment.[7]

Our experimental workflow is designed to be logical and sequential, starting with broad indicators of cell health and moving towards more specific mechanisms of cell death.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Cell Line Selection & Culture (e.g., L929 Fibroblasts) C Cell Seeding in 96-Well Plates A->C B Compound Preparation (Test & Control Articles) D 24-hour Incubation with Test Compounds (Concentration Gradient) B->D C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Spectrophotometric & Luminescent Reading E->H F->H G->H I IC50 Calculation & Comparative Analysis H->I

Figure 1: A comprehensive workflow for the comparative in vitro cytotoxicity assessment.

Causality Behind Experimental Choices
  • Cell Line Selection: We have selected L929 mouse fibroblasts, a cell line recommended by the ISO 10993-5 standard for cytotoxicity testing.[8][9] Fibroblasts are a robust and sensitive cell type, making them an excellent choice for initial toxicological screening of materials that may come into contact with connective tissue.[10]

  • Assay Synergy: The chosen assays provide a holistic view of cellular health.

    • The MTT assay measures the activity of mitochondrial dehydrogenases, offering a snapshot of overall metabolic function.[11][12] A reduction in this activity is an early indicator of cellular stress.

    • The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, which occurs when the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis.[13][14][15]

    • The Caspase-3/7 assay detects the activation of key executioner caspases, providing a specific marker for cells undergoing apoptosis.[16][17]

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Cell Culture and Seeding
  • Culture L929 fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Once cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Compound Exposure
  • Prepare stock solutions of (2-hydroxyethyl) hydrogen glutarate, HEMA, and Glutaraldehyde in DMEM.

  • Perform serial dilutions to create a range of concentrations for each test compound. A logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM) is recommended for initial range-finding experiments.

  • Carefully remove the culture medium from the 96-well plate and replace it with 100 µL of the prepared compound dilutions.

  • Essential Controls:

    • Negative Control (Untreated): Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the test compounds (if applicable).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for the LDH assay) to establish maximum cell death.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

MTT Assay for Metabolic Activity
  • Following the 24-hour exposure, add 10 µL of a 5 mg/mL MTT solution to each well.[11]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[18]

LDH Assay for Membrane Integrity
  • After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[19]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical, Promega).[13][19]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[14][15]

  • Measure the absorbance at 490 nm using a microplate reader.[14][19]

Caspase-3/7 Assay for Apoptosis
  • After the 24-hour incubation, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's protocol.[16]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The raw data from each assay should be processed to determine the percentage of cell viability or cytotoxicity relative to the negative control. The results can then be used to calculate the IC50 value—the concentration of a compound that inhibits 50% of the cellular response.

Comparative Cytotoxicity Data (IC50 Values)
CompoundAssayEndpointIC50 (µM) - Hypothetical Data
(2-hydroxyethyl) hydrogen glutarate MTTMetabolic Activity750
LDHMembrane Integrity> 1000
Caspase-3/7Apoptosis Induction850
2-Hydroxyethyl Methacrylate (HEMA) MTTMetabolic Activity250
LDHMembrane Integrity600
Caspase-3/7Apoptosis Induction300
Glutaraldehyde MTTMetabolic Activity15
LDHMembrane Integrity40
Caspase-3/7Apoptosis Induction25

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Results
  • (2-hydroxyethyl) hydrogen glutarate exhibits moderate cytotoxicity, with an IC50 value in the high micromolar range. The primary mode of cell death appears to be a reduction in metabolic activity, with less pronounced effects on membrane integrity at the concentrations tested.

  • HEMA demonstrates a higher level of cytotoxicity compared to (2-hydroxyethyl) hydrogen glutarate, with IC50 values in the low to mid-micromolar range. The data suggests that HEMA induces cell death primarily through apoptosis, which is consistent with existing literature.[2]

  • Glutaraldehyde is, as expected, a highly potent cytotoxic agent, with IC50 values in the low micromolar range across all assays. This confirms its utility as a positive control for severe cytotoxicity.[5]

Conclusion

This guide outlines a robust, multi-parametric strategy for the in vitro cytotoxicity assessment of (2-hydroxyethyl) hydrogen glutarate. By comparing its effects to well-characterized compounds like HEMA and glutaraldehyde, and by employing a suite of assays that probe different cellular functions, researchers can generate a comprehensive and reliable toxicological profile. This approach, grounded in established protocols and a clear understanding of the underlying biological principles, provides a solid foundation for informed decision-making in drug development and chemical safety assessment.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Snafi, A. E. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • PMC. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]

  • NextSDS. (n.d.). (2-hydroxyethyl) hydrogen glutarate — Chemical Substance Information. Retrieved from [Link]

  • Medical Device and Diagnostic industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • PMC. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • Cell. (2025). The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. Retrieved from [Link]

  • Medium. (2026). What Is 2-Hydroxyethylhydrazine and Why Is It Important in Modern Chemical Industry?. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]

  • MDPI. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. Retrieved from [Link]

  • Chemicals United BV. (2025). A Comparative Guide to 2-EHA, Butyl Acrylate, HEA, and HPA. Retrieved from [Link]

  • PMC. (n.d.). Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell toxicity of 2-hydroxyethyl methacrylate (HEMA): The role of oxidative stress. Retrieved from [Link]

  • PubMed. (2006). Spectroscopic investigation of the function of aqueous 2-hydroxyethylmethacrylate/glutaraldehyde solution as a dentin desensitizer. Retrieved from [Link]

  • Silcare Private Label. (2024). 2-Hydroxyethyl Methacrylate (HEMA) – properties and applications. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectroscopy Validation of (2-hydroxyethyl) hydrogen glutarate Ester Bonds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, the precise and verifiable formation of chemical bonds is paramount. For molecules like...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise and verifiable formation of chemical bonds is paramount. For molecules like (2-hydroxyethyl) hydrogen glutarate, an ester of significant interest in various applications, including as a monomer for biocompatible polymers, the confirmation of the ester linkage is a critical quality attribute. This guide provides an in-depth, scientifically grounded approach to the validation of its ester bonds using Fourier Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique. We will delve into the underlying principles, provide a detailed experimental protocol, and offer insights into the interpretation of spectral data, moving beyond a simple checklist to a comprehensive understanding of the "why" behind the "how."

The Foundational Role of FTIR in Ester Bond Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.[1][2] Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for a molecule.[1][3] For esters, the most prominent and diagnostic absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[4][5]

The formation of (2-hydroxyethyl) hydrogen glutarate from its precursors, glutaric anhydride and ethylene glycol, involves the nucleophilic attack of the hydroxyl group of ethylene glycol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of an ester and a carboxylic acid. This transformation is readily monitored by FTIR spectroscopy by observing the appearance of characteristic ester bands and the disappearance or shifting of reactant-specific bands.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed not just to synthesize and analyze the target molecule but to do so in a way that the results are inherently validated through careful comparison with starting materials and established spectral data.

Part 1: Synthesis of (2-hydroxyethyl) hydrogen glutarate

This synthesis is a standard esterification reaction. The choice of reactants, glutaric anhydride and ethylene glycol, provides a clear pathway to the desired product.

Materials:

  • Glutaric anhydride (C5H6O3)

  • Ethylene glycol (C2H6O2)

  • (Optional) Acid catalyst, e.g., a few drops of concentrated sulfuric acid

  • Anhydrous diethyl ether (for purification)

  • Reaction flask, condenser, heating mantle, and magnetic stirrer

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, combine equimolar amounts of glutaric anhydride and ethylene glycol.

  • (Optional) Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a condenser and heat the mixture gently (e.g., 60-80 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots for FTIR analysis (if using an in-situ probe) or by thin-layer chromatography (TLC). The reaction is complete when the glutaric anhydride is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and wash with water in a separatory funnel to remove any unreacted ethylene glycol and the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (2-hydroxyethyl) hydrogen glutarate.

  • For further purification, recrystallization or column chromatography can be employed.

Part 2: FTIR Spectroscopy Analysis

The validation of the ester bond formation hinges on a comparative analysis of the FTIR spectra of the starting materials and the final product.

Instrumentation and Parameters:

  • FTIR Spectrometer: A calibrated FTIR spectrometer equipped with either a transmission or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation.

  • Spectral Range: 4000-400 cm⁻¹[1][2]

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or sample holder should be collected and subtracted from the sample spectrum.

Sample Preparation:

  • Starting Materials:

    • Glutaric Anhydride: As a solid, it can be analyzed directly using an ATR-FTIR spectrometer.

    • Ethylene Glycol: As a liquid, a small drop can be placed directly on the ATR crystal.

  • Product ((2-hydroxyethyl) hydrogen glutarate): Depending on its physical state (it can be a viscous liquid or a low-melting solid), it can be analyzed directly on an ATR crystal.

Interpreting the Spectral Data: The Hallmarks of Esterification

The key to validating the formation of the (2-hydroxyethyl) hydrogen glutarate ester bond lies in identifying specific changes in the FTIR spectrum.

Expected Spectral Features:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in Reactants Expected Wavenumber (cm⁻¹) in Product Significance
Anhydride C=O Symmetric & Asymmetric Stretch~1860 and ~1780 cm⁻¹AbsentDisappearance confirms ring opening of glutaric anhydride.
Alcohol O-H StretchingBroad, ~3300 cm⁻¹ (in Ethylene Glycol)[6]Present but may be sharper and shifted due to the new carboxylic acid OHIndicates consumption of ethylene glycol. The remaining OH is from the newly formed carboxylic acid.
Ester C=O StretchingAbsent~1735 cm⁻¹ [4][7][8]Primary evidence of ester bond formation. This is a strong, sharp peak.
Carboxylic Acid C=O StretchingAbsent~1710 cm⁻¹Formation of the carboxylic acid end of the molecule.
Ester C-O StretchingAbsentTwo bands in the 1300-1000 cm⁻¹ region[5][7]Confirmatory evidence of the ester linkage.
Alcohol C-O Stretching~1085 and ~1040 cm⁻¹ (in Ethylene Glycol)[6]Shifted due to ester formationChange in the chemical environment of the C-O bond.

Visualizing the Molecular Transformation:

G cluster_reactants Reactants cluster_product Product GA Glutaric Anhydride (C=O stretches at ~1860 & 1780 cm⁻¹) HEHG (2-hydroxyethyl) hydrogen glutarate (Ester C=O at ~1735 cm⁻¹) (Carboxylic Acid C=O at ~1710 cm⁻¹) (C-O stretches at 1300-1000 cm⁻¹) GA->HEHG Ring Opening & Esterification EG Ethylene Glycol (Broad O-H stretch at ~3300 cm⁻¹) EG->HEHG G start Unexpected FTIR Spectrum check_reactants Re-run FTIR of Starting Materials start->check_reactants check_purity Assess Product Purity (TLC, NMR) start->check_purity modify_synthesis Modify Synthesis Conditions check_reactants->modify_synthesis Reactant degradation repurify Re-purify Product check_purity->repurify Impure rerun_ftir Re-run FTIR of Purified Product check_purity->rerun_ftir Pure repurify->rerun_ftir end Validated Spectrum rerun_ftir->end modify_synthesis->rerun_ftir

Sources

Comparative

Gas chromatography protocols for (2-hydroxyethyl) hydrogen glutarate quantification

A Comparative Guide to Gas Chromatography Protocols for the Quantification of (2-hydroxyethyl) hydrogen glutarate Authored by a Senior Application Scientist This guide provides a comparative analysis of two primary gas c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Gas Chromatography Protocols for the Quantification of (2-hydroxyethyl) hydrogen glutarate

Authored by a Senior Application Scientist

This guide provides a comparative analysis of two primary gas chromatography (GC) protocols for the accurate quantification of (2-hydroxyethyl) hydrogen glutarate (2-HEG). As a polar molecule possessing both a carboxylic acid and a hydroxyl functional group, 2-HEG requires derivatization to increase its volatility and thermal stability for successful GC analysis.[1][2][3] This document offers detailed, step-by-step methodologies for two robust derivatization techniques—silylation and alkylation—followed by GC-Mass Spectrometry (GC-MS) analysis. The protocols are designed for researchers, scientists, and drug development professionals who require reliable and reproducible quantification of this compound in various matrices.

The choice between silylation and alkylation will depend on the specific requirements of the analytical workflow, including sample matrix, desired sensitivity, and available resources. This guide aims to provide the necessary technical information to make an informed decision.

Comparative Overview of Derivatization Strategies

Derivatization is a critical step in the GC analysis of polar analytes like 2-HEG. The process involves chemically modifying the analyte to make it more amenable to GC analysis.[3][4] The two most common and effective strategies for compounds containing hydroxyl and carboxylic acid groups are silylation and alkylation.

Silylation

Silylation involves the replacement of active hydrogens in the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often with a catalyst like trimethylchlorosilane (TMCS).[4]

  • Mechanism: The lone pair of electrons on the oxygen atoms of the hydroxyl and carboxyl groups attacks the silicon atom of the silylating agent, leading to the formation of a silyl ether and a silyl ester, respectively.

  • Advantages: Silylation reactions are generally fast and can be performed under mild conditions.[1] The resulting TMS derivatives are typically volatile and thermally stable.[1]

  • Disadvantages: TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions throughout the analytical process.[1]

Alkylation

Alkylation is the conversion of the carboxylic acid group into an ester (e.g., methyl or ethyl ester) and the hydroxyl group into an ether.[1] For 2-HEG, esterification of the carboxylic acid is the primary and most critical modification for GC analysis.

  • Mechanism: Esterification can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst or using specific alkylating agents like diethyl sulfate.[5]

  • Advantages: Esters are generally more stable than silyl derivatives, particularly in the presence of trace amounts of water.[1]

  • Disadvantages: Alkylation reactions can sometimes require harsher conditions (e.g., heating) and may be slower than silylation.[4] There is also a potential for side reactions if the conditions are not carefully controlled.

Protocol 1: Silylation-Based GC-MS Analysis of 2-HEG

This protocol details the quantification of 2-HEG using BSTFA-catalyzed silylation followed by GC-MS analysis.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample 1. Sample Collection (e.g., plasma, reaction mixture) add_is 2. Add Internal Standard (e.g., deuterated 2-HEG) sample->add_is extract 3. Solvent Extraction (e.g., with ethyl acetate) add_is->extract dry 4. Evaporate to Dryness (under nitrogen stream) extract->dry add_reagent 5. Add BSTFA + 1% TMCS and a solvent (e.g., pyridine) dry->add_reagent Dried Extract react 6. Heat at 70°C for 30 min add_reagent->react inject 7. Inject into GC-MS react->inject Derivatized Sample separate 8. Chromatographic Separation inject->separate detect 9. Mass Spectrometric Detection (SIM mode) separate->detect quantify 10. Data Analysis & Quantification detect->quantify

Workflow for silylation-based GC-MS analysis of 2-HEG.

Step-by-Step Methodology
  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, cell culture media), add a known amount of an appropriate internal standard (e.g., deuterated 2-HEG).

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA containing 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[4]

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injector: Splitless mode, 250°C.

    • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized 2-HEG and the internal standard.

Protocol 2: Alkylation-Based GC-MS Analysis of 2-HEG

This protocol outlines the quantification of 2-HEG via esterification of the carboxylic acid group, followed by GC-MS analysis.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HS-SPME-GC-MS Analysis sample 1. Sample Collection (e.g., aqueous solution) add_is 2. Add Internal Standard (e.g., deuterated glutaric acid) sample->add_is add_reagent 3. Add Diethyl Sulfate & Tetrabutylammonium Hydrogensulfate (ion pairing agent) add_is->add_reagent Aqueous Sample react 4. Heat at 55°C for 30 min add_reagent->react hs_spme 5. Headspace Solid-Phase Microextraction (HS-SPME) react->hs_spme Derivatized Sample inject 6. Inject into GC-MS hs_spme->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometric Detection (SIM mode) separate->detect quantify 9. Data Analysis & Quantification detect->quantify

Workflow for alkylation-based GC-MS analysis of 2-HEG.

Step-by-Step Methodology
  • Sample Preparation and In-Situ Derivatization:

    • In a headspace vial, combine 1 mL of the aqueous sample, a known amount of a suitable internal standard (e.g., deuterated glutaric acid), and 2 mg of tetrabutylammonium hydrogensulfate as an ion pairing agent.[5]

    • Add 60 µL of diethyl sulfate as the derivatization reagent.[5]

    • Immediately seal the vial.

  • Derivatization and Extraction:

    • Place the vial in a heating block or water bath at 55°C for 30 minutes to facilitate the derivatization reaction.[5]

    • After the reaction, perform headspace solid-phase microextraction (HS-SPME) by exposing a polydimethylsiloxane (PDMS) fiber to the headspace of the vial at 55°C for 30 minutes.[5]

  • GC-MS Analysis:

    • GC System: Similar to Protocol 1.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: 3 minutes at 250°C.

    • Injector: SPME mode, 260°C.

    • MS System: Similar to Protocol 1.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the ethyl ester of 2-HEG and the internal standard.

Performance Comparison

The following table provides a qualitative comparison of the two presented protocols. The actual performance will depend on the specific sample matrix and instrumentation.

Parameter Protocol 1: Silylation Protocol 2: Alkylation (with HS-SPME) Rationale
Derivative Stability Moderate; sensitive to moisture.[1]High; esters are generally stable.Silyl ethers and esters can be hydrolyzed, whereas ethyl esters are more robust.
Reaction Conditions Mild (70°C).[4]Mild (55°C).[5]Both methods use relatively mild heating.
Sample Throughput High; amenable to batch processing.Moderate; SPME step can be time-consuming.The HS-SPME step adds to the analysis time per sample.
Matrix Compatibility Requires a dry extract.Suitable for direct analysis of aqueous samples.[5]HS-SPME is an effective technique for extracting volatile derivatives from complex aqueous matrices.
Sensitivity Potentially very high with a clean extract.High; SPME provides pre-concentration of the analyte.Both methods can achieve low detection limits.
Reagent Safety Silylating agents are moisture-sensitive and corrosive.Diethyl sulfate is a potent alkylating agent and should be handled with care.Standard laboratory safety precautions are required for both protocols.

Data Analysis and Quantification

For both protocols, quantification is achieved by constructing a calibration curve using standards of known 2-HEG concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. The use of an internal standard is crucial to correct for variations in sample preparation, derivatization efficiency, and injection volume.

Mass spectrometric detection in SIM mode enhances selectivity and sensitivity by monitoring only specific, characteristic ions of the derivatized analyte and the internal standard.[6][7]

Conclusion

Both silylation and alkylation are viable and effective derivatization strategies for the GC-MS quantification of (2-hydroxyethyl) hydrogen glutarate.

  • Silylation (Protocol 1) is a rapid and widely used method, particularly suitable for samples that can be easily extracted and dried. Its main drawback is the moisture sensitivity of the derivatives.

  • Alkylation coupled with HS-SPME (Protocol 2) offers the advantage of direct analysis from aqueous samples, minimizing sample preparation steps and providing excellent sensitivity due to the pre-concentration effect of SPME. This method is particularly powerful for analyzing 2-HEG in biological fluids or aqueous reaction mixtures.

The selection of the most appropriate protocol should be based on the sample matrix, available equipment (e.g., SPME autosampler), and the required analytical performance. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential before applying either protocol to routine analysis.[5][7]

References
  • Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin. PubMed. Available at: [Link]

  • Kanaujia, P. K., et al. (2006). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. European Journal of Mass Spectrometry. Available at: [Link]

  • Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. ResearchGate. Available at: [Link]

  • Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage. PubMed. Available at: [Link]

  • Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatiz
  • Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. ResearchGate. Available at: [Link]

  • Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1. PubMed. Available at: [Link]

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  • Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. PubMed. Available at: [Link]

  • Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. ResearchGate. Available at: [Link]

  • Comprehensive two-dimensional gas chromatography. Wikipedia. Available at: [Link]

  • Hydrogen Analysis by Gas Chromatography–Mass Spectrometry. Oak Ridge National Laboratory. Available at: [Link]

  • Examples of Analyzing Organic Compound Species with Hydrogen Carrier Gas Using Nexis GC-2030. Shimadzu. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • What is GCxGC? Sepsolve Analytical. Available at: [Link]

  • Gas Chromatography. H2 Analytics. Available at: [Link]

  • Comprehensive Two Dimensional Gas Chromotography (GC x GC) for Lipid Analysis. AOCS. Available at: [Link]

  • GC Method Development. Agilent Technologies. Available at: [Link]

  • Detangling the Complex Web of GC×GC Method Development to Support New Users. Chromatography Online. Available at: [Link]

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Safety & Regulatory Compliance

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